molecular formula C13H16N2O5 B3253860 Phe-Asp CAS No. 22828-05-3

Phe-Asp

Katalognummer: B3253860
CAS-Nummer: 22828-05-3
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: HWMGTNOVUDIKRE-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phe-Asp is a dipeptide formed from L-phenylalanine and L-aspartic acid residues. It has a role as a metabolite. It is functionally related to a L-phenylalanine and a L-aspartic acid.
This compound has been reported in Brassica napus and Trypanosoma brucei with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGTNOVUDIKRE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22828-05-3
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Functions of the Phe-Asp Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Aspartate (Phe-Asp) is a molecule of growing interest in the scientific community. Composed of the amino acids L-phenylalanine and L-aspartic acid, this simple peptide has been implicated in a range of biological activities, from enzyme inhibition to the modulation of cancer cell signaling pathways. This technical guide provides a comprehensive overview of the known biological functions of the this compound dipeptide, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Core Biological Functions

The biological activities of the this compound dipeptide are an emerging area of research. Current evidence points towards its involvement in several key cellular processes, most notably in the regulation of protein tyrosine phosphatases and potentially in the modulation of the renin-angiotensin system and taste perception.

Inhibition of Protein Tyrosine Phosphatases PTP1B and SHP2

A significant body of research has highlighted the role of short peptides containing Phenylalanine and Aspartic acid residues as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] These phosphatases are crucial regulators of cellular signaling and are considered important therapeutic targets in breast cancer and other diseases.[3][4]

Quantitative Data: Inhibition of PTP1B and SHP2

Dipeptide/CompoundTargetIC50Reference
Short peptides containing Phe and Asp residuesPTP1BData not explicitly available for this compound dipeptide[2][5]
Short peptides containing Phe and Asp residuesSHP2Data not explicitly available for this compound dipeptide[2][5]
SHP099 (Allosteric SHP2 Inhibitor)SHP20.071 µM[6]
NSC-87877 (PTP inhibitor)SHP20.318 µM[7]
Ellagic acid (Natural PTP inhibitor)SHP20.69 ± 0.07 µM[8]
Ursolic acid (Natural PTP inhibitor)SHP22.73 µM - 3.33 µM[8]

Signaling Pathways

PTP1B and SHP2 are key negative and positive regulators, respectively, of the RAS-ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and differentiation.[8][9] By inhibiting these phosphatases, this compound-containing peptides can modulate these pathways, potentially leading to anti-cancer effects.

PTP_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activation SHP2 SHP2 RTK->SHP2 Recruitment & Activation PTP1B PTP1B RTK->PTP1B Dephosphorylation Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Grb2_Sos Positive Regulation PheAsp This compound Dipeptide PheAsp->SHP2 Inhibition PheAsp->PTP1B Inhibition

PTP1B and SHP2 signaling pathway inhibition.

Experimental Protocols

In Vitro PTP1B/SHP2 Phosphatase Activity Assay (Colorimetric) [10][11][12]

  • Reagent Preparation:

    • Assay Buffer: 100 mM MES, pH 6.0, containing 300 mM NaCl, 2mM EDTA, 2 mM DTT, and 0.1% NP-40.

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a working concentration of 2 mM in Assay Buffer.

    • Enzyme: Recombinant human PTP1B or SHP2 diluted in ice-cold Assay Buffer.

    • Inhibitor: this compound dipeptide dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.

  • Assay Procedure:

    • Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate.

    • Add 80 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

MCF-7 Cell Viability (MTT) Assay [13][14][15]

  • Cell Culture:

    • Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the this compound dipeptide and incubate for 24-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Workflow for the MTT cell viability assay.
Potential Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides and tripeptides are known to be prevalent among potent ACE inhibitors of food origin.[11] The characteristics of ACE inhibitory peptides often include the presence of hydrophobic amino acids at the C-terminus.[16] While specific IC50 values for the this compound dipeptide are not widely reported, its constituent amino acids suggest a potential for ACE inhibitory activity.

Quantitative Data: ACE Inhibition by Related Peptides

PeptideIC50Reference
Phe-Gly-Met-Pro-Leu-Asp-Arg219.35 µM[2]
Met-Glu-Leu-Val-Leu-Arg236.85 µM[2]
YYWK19.98 ± 8.19 μM[16]
WWNW36.76 ± 1.32 μM[16]

Experimental Protocol

In Vitro ACE Inhibition Assay [2][16]

  • Reagents:

    • ACE from rabbit lung.

    • Substrate: Hippuryl-His-Leu (HHL).

    • Buffer: Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl₂.

  • Procedure:

    • Pre-incubate ACE with the this compound dipeptide at various concentrations.

    • Initiate the reaction by adding the HHL substrate.

    • Incubate at 37°C.

    • Stop the reaction with an acid (e.g., HCl).

    • Quantify the product (hippuric acid) using HPLC.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition.

    • Determine the IC50 value.

Interaction with Bitter Taste Receptors

Dipeptides and tripeptides are known to activate human bitter taste receptors (T2Rs).[17] The bitterness of peptides is often associated with the presence of hydrophobic amino acids.[4] Studies have shown that peptides containing Phenylalanine can activate several T2Rs, including TAS2R1 and TAS2R4.[17]

Quantitative Data: Bitter Taste Receptor Activation by Related Peptides

| Peptide | Receptor | EC50 | Reference | |---|---|---| | L-Phenylalanine | TAS2R1, TAS2R4, TAS2R8, TAS2R39 | ~1000 µM (Effective Concentration) |[17] | | Trp-Trp-Trp | TAS2R4, TAS2R14, TAS2R46 | Data not specified |[17] |

Experimental Protocol

Cell-Based Bitter Taste Receptor Activation Assay [17]

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T) and transiently transfect with the gene for the specific human T2R and a G-protein chimera.

  • Calcium Imaging:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with different concentrations of the this compound dipeptide.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence intensity.

    • Determine the EC50 value from the dose-response curve.

Conclusion

The this compound dipeptide is a promising bioactive molecule with potential applications in oncology and potentially in the management of hypertension and modulation of taste. Its ability to inhibit key signaling phosphatases like PTP1B and SHP2 warrants further investigation, particularly in the context of breast cancer therapy. While its roles as an ACE inhibitor and a bitter taste receptor agonist are plausible based on the properties of its constituent amino acids and related peptides, more direct experimental evidence is needed to quantify these effects. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the biological functions of this intriguing dipeptide. Future research should focus on obtaining specific quantitative data for this compound and elucidating the precise molecular mechanisms underlying its observed activities.

References

The Accidental Sweetness: A Technical Guide to the Discovery of L-phenylalanyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery of L-phenylalanyl-L-aspartic acid methyl ester, commercially known as aspartame (B1666099). It delves into the seminal synthesis protocols, quantitative sensory analysis, and the underlying biochemical pathways of its sweet taste perception. This guide is intended for researchers, scientists, and professionals in the field of drug development and food science who seek a detailed understanding of this pivotal discovery.

Discovery and Synthesis

Aspartame was serendipitously discovered in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company.[1] While working on the synthesis of a tetrapeptide for an anti-ulcer drug candidate, he accidentally tasted a compound he had synthesized, L-aspartyl-L-phenylalanine methyl ester, and found it to be intensely sweet.[1] This accidental discovery paved the way for one of the most widely used artificial sweeteners.

Original Synthesis Protocol

The foundational synthesis of aspartame is detailed in U.S. Patent 3,492,131, awarded to James M. Schlatter and assigned to G.D. Searle & Co.[2][3] The process involves the coupling of two amino acid derivatives, L-aspartic acid and the methyl ester of L-phenylalanine. A crucial aspect of the synthesis is the protection of the amino and β-carboxyl groups of aspartic acid to ensure the formation of the desired α-aspartyl linkage, as the β-aspartyl isomer is bitter.[4]

Experimental Protocol: Synthesis of L-aspartyl-L-phenylalanine methyl ester

The following protocol is adapted from the original patent literature.

Materials:

  • β-benzyl N-benzyloxycarbonyl-L-aspartate

  • L-phenylalanine methyl ester

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • Palladium on charcoal catalyst (5%)

  • Hydrogen gas

  • Anhydrous ether

  • Ethyl acetate

  • Water

Procedure:

  • Coupling Reaction: A solution of β-benzyl N-benzyloxycarbonyl-L-aspartate and L-phenylalanine methyl ester in a suitable solvent is treated with dicyclohexylcarbodiimide (DCC) at low temperatures. The DCC acts as a coupling agent, facilitating the formation of the peptide bond.

  • Removal of Dicyclohexylurea (DCU): The byproduct of the coupling reaction, dicyclohexylurea, is insoluble in most organic solvents and is removed by filtration.

  • Deprotection: The resulting protected dipeptide is dissolved in a suitable solvent (e.g., aqueous acetic acid) and subjected to catalytic hydrogenation using a palladium on charcoal catalyst. This step removes the N-benzyloxycarbonyl and β-benzyl protecting groups.

  • Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude L-aspartyl-L-phenylalanine methyl ester is then purified by recrystallization from water.

Logical Workflow for Aspartame Synthesis

cluster_protection Protection of L-Aspartic Acid cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_purification Purification Protected_Asp β-benzyl N-benzyloxycarbonyl-L-aspartate Coupling Peptide Bond Formation Protected_Asp->Coupling Phe_ester L-phenylalanine methyl ester Phe_ester->Coupling DCC DCC DCC->Coupling Protected_dipeptide Protected Dipeptide Coupling->Protected_dipeptide Deprotection_step Removal of Protecting Groups Protected_dipeptide->Deprotection_step H2_PdC H2 / Pd-C H2_PdC->Deprotection_step Crude_Aspartame Crude Aspartame Deprotection_step->Crude_Aspartame Recrystallization Recrystallization Crude_Aspartame->Recrystallization Pure_Aspartame Pure L-aspartyl-L-phenylalanine methyl ester Recrystallization->Pure_Aspartame

Caption: Workflow of the original aspartame synthesis.

Quantitative Analysis

The accurate quantification of aspartame and its potential isomers and degradation products is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed.

Experimental Protocol: HPLC Analysis of Aspartame

This protocol provides a general framework for the quantitative analysis of aspartame.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125 M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[5] The exact ratio is optimized for the specific column and system.

  • Standard Solution Preparation: Prepare a stock solution of aspartame in the mobile phase and perform serial dilutions to create a calibration curve.

  • Sample Preparation: For liquid samples like beverages, degas the sample and filter it through a 0.45 µm syringe filter. Solid samples should be accurately weighed, dissolved in the mobile phase, and filtered.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.[5]

    • Injection volume: 20 µL.[5]

    • Detection wavelength: 210 nm.[5]

    • Column temperature: Ambient or controlled (e.g., 30°C).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples. The concentration of aspartame in the samples is determined by comparing the peak area to the calibration curve.

Table 1: Quantitative Data for Aspartame Analysis

ParameterValueReference
HPLC Column C18 Reverse-Phase[5]
Mobile Phase Acetonitrile/Phosphate Buffer[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 210 nm[5]
Sweetness Potency ~200 times sucrose (B13894)[1][6]
Melting Point 246-247 °C[6]

Sensory Evaluation

The defining characteristic of aspartame is its intense sweetness. Quantifying this sensory attribute requires rigorous and standardized sensory evaluation protocols.

Experimental Protocol: Sensory Panel Evaluation of Sweetness Intensity

This protocol outlines a method for determining the relative sweetness of aspartame.

Panelist Selection and Training:

  • Recruitment: Recruit a panel of 10-15 individuals.

  • Screening: Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) through threshold tests.

  • Training: Train the selected panelists to recognize and scale the intensity of sweetness using a series of sucrose solutions of known concentrations. Panelists should be trained to use a rating scale, such as a 100-point graphical scale, where 0 represents no sweetness and 100 represents extremely high sweetness.[7]

Evaluation Procedure:

  • Sample Preparation: Prepare a series of aspartame solutions at different concentrations in deionized water. Also prepare a set of sucrose solutions to be used as references. All solutions should be presented at a controlled temperature (e.g., 20-22°C).[8]

  • Presentation: Present the samples to the panelists in a randomized order. Panelists should rinse their mouths with water between samples.[7]

  • Rating: Panelists rate the sweetness intensity of each sample on the provided scale.

  • Data Analysis: The mean sweetness intensity ratings for each concentration of aspartame are calculated. A dose-response curve can then be generated to determine the concentration of aspartame that is equi-sweet to a given concentration of sucrose.

Table 2: Sensory Profile of Aspartame Compared to Sucrose

AttributeAspartameSucroseReference
Sweetness Onset SlowerFaster[9]
Sweetness Lingering LongerShorter[9]
Bitter Aftertaste Minimal to NoneNone[9][10]
Metallic Aftertaste Minimal to NoneNone[9][10]

Mechanism of Sweet Taste Perception

The sweet taste of aspartame is mediated by a specific G-protein coupled receptor (GPCR) located in the taste buds on the tongue. This receptor, known as the T1R2/T1R3 heterodimer, is responsible for detecting a wide range of sweet-tasting molecules.

Signaling Pathway of Sweet Taste Perception

  • Binding: Aspartame binds to a specific site on the T1R2 subunit of the T1R2/T1R3 receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-protein Activation: The conformational change activates an associated heterotrimeric G-protein called gustducin (B1178931). Specifically, the Gα subunit of gustducin releases GDP and binds GTP.

  • Effector Enzyme Activation: The activated Gα-GTP subunit dissociates and activates the enzyme phospholipase C-β2 (PLCβ2).

  • Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺).

  • Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.

  • Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.

Sweet Taste Signaling Pathway

cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Aspartame Aspartame T1R2_T1R3 T1R2/T1R3 Receptor Aspartame->T1R2_T1R3 Binds Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin Activates PLCb2 Phospholipase C-β2 Gustducin->PLCb2 Activates IP3 IP3 PLCb2->IP3 Hydrolyzes PIP2 to DAG DAG PLCb2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Na_influx Na⁺ Influx TRPM5->Na_influx Depolarization Depolarization Na_influx->Depolarization ATP_release ATP Release Depolarization->ATP_release Brain Signal to Brain ATP_release->Brain

Caption: The signaling cascade of aspartame-induced sweet taste.

References

Phe-Asp as a Metabolite in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-aspartic acid (Phe-Asp) is a dipeptide composed of L-phenylalanine and L-aspartic acid. While its isomer, Aspartyl-phenylalanine (Asp-Phe), is a known metabolite of the artificial sweetener aspartame (B1666099), the endogenous roles and metabolic pathways of this compound are less understood. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding this compound in biological systems. It covers its chemical properties, potential metabolic origins, analytical methodologies for its detection, and discusses the current gaps in understanding its physiological functions. This document aims to provide a foundational resource for researchers interested in the study of this dipeptide and to stimulate further investigation into its potential roles in health and disease.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized as bioactive molecules with diverse physiological roles, extending beyond their function as intermediates in protein metabolism. Phenylalanyl-aspartic acid (this compound) is one such dipeptide whose presence has been noted in various organisms, yet its specific functions within mammalian systems remain largely uncharacterized.[1] In contrast, its isomer, Asp-Phe, is a known breakdown product of aspartame and has been studied in that context.[2] This guide focuses on the current state of knowledge of this compound, distinguishing it from its more studied isomer and highlighting the significant opportunities for research in this area.

Chemical and Physical Properties

This compound is a dipeptide formed from L-phenylalanine and L-aspartic acid residues.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₅PubChem
Molecular Weight 280.28 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acidPubChem
Synonyms Phenylalanyl-aspartic acid, this compound, FD dipeptidePubChem
Physical Description SolidHuman Metabolome Database
LogP (estimated) -2.75Human Metabolome Database

Metabolism and Biological Presence

The metabolic pathways leading to the endogenous synthesis and degradation of the this compound dipeptide are not well-defined in the scientific literature. However, some insights can be gleaned from related research.

Biosynthesis

The endogenous synthesis of a related isomer, N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe), has been suggested. One study demonstrated the formation of β-Asp-Phe from the incubation of asparagine and phenylalanine with a human kidney enzyme extract, indicating a potential enzymatic pathway for the synthesis of such dipeptides.[1] It is plausible that this compound could be synthesized through similar enzymatic processes involving the ligation of L-phenylalanine and L-aspartic acid, potentially as part of broader protein turnover or specific biosynthetic pathways.

Degradation

The degradation of peptides containing aspartyl residues is known to occur in biological systems. These processes can involve the formation of a cyclic imide intermediate, which can then be hydrolyzed to form either the original aspartyl linkage or an iso-aspartyl linkage. The rate of this degradation is influenced by the specific amino acid sequence and the local chemical environment. While specific enzymatic degradation pathways for the this compound dipeptide have not been explicitly detailed, it is likely catabolized by peptidases that cleave dipeptides into their constituent amino acids.

Biological Occurrence

This compound has been reported in the plant Brassica napus and the protozoan Trypanosoma brucei.[1] A study on the isomer β-Asp-Phe has provided quantitative data on its presence in humans.

Biological MatrixConcentration / Excretion Rate
Human Plasma (β-Asp-Phe) ~5 ng/mL
Human Urine (β-Asp-Phe) 801 ± 117 µ g/day

Table 1: Quantitative data for N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe) in human biological fluids. Data adapted from a study on the normal constituents of human plasma and urine.[1]

It is important to note that this data is for the β-isomer, and equivalent quantitative data for the α-isomer (this compound) in mammalian systems is currently lacking.

Potential Biological Functions

The specific biological functions of the this compound dipeptide are largely unknown and represent a significant gap in the current scientific literature. However, based on the roles of its constituent amino acids and related dipeptides, several areas of potential function can be hypothesized.

  • Neurological Activity: Both phenylalanine and aspartic acid have significant roles in the central nervous system. Phenylalanine is a precursor to neurotransmitters such as dopamine, while D-aspartic acid has been identified as a novel neurotransmitter. It is conceivable that this compound could have neuromodulatory or other neuroactive properties.

  • Metabolic Regulation: Dipeptides can be absorbed from the gut and may have roles in signaling and metabolic regulation. Further research is needed to explore if this compound interacts with any cellular receptors or transporters to influence metabolic pathways.

  • Taste and Food Science: While the methylated dipeptide ester Asp-Phe-OMe (aspartame) is a well-known artificial sweetener, the taste profile of this compound itself is not well-documented. Studies on various dipeptides have shown a range of taste properties from bitter to umami, suggesting that this compound may also have sensory characteristics.

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound are scarce. However, established methods for peptide analysis can be readily adapted.

Synthesis of this compound

Chemical synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow for solution-phase synthesis is outlined below.

SynthesisWorkflow Phe L-Phenylalanine (N-protected) Coupling Coupling Reaction (e.g., DCC/HOBt) Phe->Coupling Asp L-Aspartic Acid (C-protected) Asp->Coupling Dipeptide Protected this compound Dipeptide Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Phe_Asp Pure this compound Purification->Phe_Asp

Solution-phase synthesis workflow for this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and specific method for the quantification of this compound in biological matrices can be developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC Liquid Chromatography (Reversed-Phase Separation) Derivatization->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Quantification Quantification (MRM/SRM) MS->Quantification

General workflow for this compound quantification by LC-MS/MS.

Key Methodological Considerations:

  • Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances from complex biological matrices. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.

  • Chromatography: Reversed-phase chromatography is suitable for separating the relatively polar this compound from other components. The choice of column and mobile phase gradient should be optimized for resolution and peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature describing specific signaling pathways activated by this compound. Research into the potential interaction of this compound with cellular receptors is a critical next step to elucidating its biological function. The diagram below illustrates a hypothetical logical relationship for investigating the potential signaling effects of this compound.

Signaling_Investigation PheAsp This compound Dipeptide Receptor Hypothetical Cell Surface Receptor PheAsp->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Hypothetical signaling cascade for this compound investigation.

Conclusion and Future Directions

The study of this compound as a metabolite in biological systems is in its infancy. While its chemical properties are well-defined and analytical methods for its detection can be adapted from existing peptide analysis protocols, there is a significant lack of information regarding its specific biological roles. The discovery of its isomer, β-Asp-Phe, as an endogenous component of human plasma and urine provides a strong rationale for further investigation into the presence and function of this compound.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the quantification of both α- and β-isomers of this compound in various biological tissues and fluids.

  • Investigating the endogenous biosynthesis and degradation pathways of this compound.

  • Screening for potential receptor interactions and downstream signaling effects of this compound in relevant cell models.

  • Exploring the physiological effects of this compound in in vivo models to understand its potential roles in health and disease.

Addressing these knowledge gaps will be crucial to understanding the significance of this dipeptide as a bioactive molecule and may open new avenues for therapeutic development.

References

The Biological Activity of Phenylalanyl-Aspartate (Phe-Asp) Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Aspartate (Phe-Asp), a molecule composed of phenylalanine and aspartic acid, is a naturally occurring metabolite found in various organisms.[1] While its methylated ester form, aspartame, is widely recognized as an artificial sweetener, the intrinsic biological activities of the unmodified this compound dipeptide are less understood. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailed experimental protocols for their assessment, and discusses potential signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and functional potential of this dipeptide.

Introduction

Dipeptides, the simplest peptide units, are increasingly recognized for their diverse biological roles beyond their basic nutritional value as products of protein digestion. They can exert a range of physiological effects, including antihypertensive, antioxidant, and anti-inflammatory activities. The specific sequence of the constituent amino acids is a critical determinant of a dipeptide's bioactivity.

This compound is a dipeptide of interest due to its constituent amino acids. Phenylalanine is an essential aromatic amino acid, and aspartic acid is a non-essential acidic amino acid. While research has focused on its synthetic derivative, aspartame, which has been studied for its potential anorexic effects, the inherent bioactivities of the this compound dipeptide itself remain a promising area of investigation. This guide will explore the potential of this compound in several key areas of biological activity.

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of the this compound dipeptide is limited in publicly available literature. However, based on the activities of similar dipeptides and larger peptides containing the this compound sequence, several potential biological activities can be postulated.

Angiotensin-Converting Enzyme (ACE) Inhibition

Many bioactive peptides derived from food sources are known to inhibit ACE, a key enzyme in the regulation of blood pressure. The presence of aromatic amino acids like phenylalanine at the C-terminus of a peptide can contribute to its ACE inhibitory activity. A pentapeptide containing the this compound sequence (this compound-Gly-Ile-Pro) has been identified as having ACE inhibitory activity.[2]

Table 1: Potential ACE Inhibitory Activity of this compound and Related Peptides

Peptide/CompoundSource/TypeIC50 Value (µM)Reference/Notes
This compoundDipeptideNot DeterminedActivity to be determined experimentally.
This compound-Gly-Ile-ProPentapeptide60.4 (EC50 for α-amylase inhibition)[2]
Captopril (B1668294)Positive Control DrugVaries (typically in nM range)Standard ACE inhibitor for comparison.
Antioxidant Activity

The antioxidant potential of peptides is often attributed to the presence of certain amino acid residues that can donate electrons to neutralize free radicals. Aromatic amino acids, such as phenylalanine, can contribute to antioxidant activity.

Table 2: Potential Antioxidant Activity of this compound

AssayMetricResult for this compoundReference/Notes
DPPH Radical ScavengingIC50 (µg/mL)Not DeterminedTo be determined experimentally.
ABTS Radical ScavengingTEAC (Trolox Equivalents)Not DeterminedTo be determined experimentally.
Anti-inflammatory Activity

Certain dipeptides have demonstrated the ability to modulate inflammatory responses. The potential anti-inflammatory effects of this compound could be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

Table 3: Potential Anti-inflammatory Activity of this compound

Cell LineStimulantMeasured MediatorInhibition by this compound (%)IC50 (µM)Reference/Notes
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Not DeterminedNot DeterminedTo be determined experimentally.
RAW 264.7 MacrophagesLPSTNF-αNot DeterminedNot DeterminedTo be determined experimentally.
RAW 264.7 MacrophagesLPSIL-6Not DeterminedNot DeterminedTo be determined experimentally.

Experimental Protocols

To facilitate further research into the biological activities of the this compound dipeptide, this section provides detailed methodologies for key in vitro assays.

ACE Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound dipeptide

  • Captopril (positive control)

  • Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare a solution of HHL in borate buffer.

  • Prepare various concentrations of the this compound dipeptide and captopril in borate buffer.

  • In a microcentrifuge tube, add 50 µL of the this compound dipeptide solution (or captopril/buffer for control) to 50 µL of the ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate.

  • Re-dissolve the dried HA in 1 mL of distilled water.

  • Measure the absorbance at 228 nm.

  • The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • This compound dipeptide

  • Ascorbic acid or Trolox (positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare various concentrations of the this compound dipeptide and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the this compound dipeptide solution (or positive control/methanol for blank) to each well.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.

  • The IC50 value is determined from a dose-response curve.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is used to evaluate the potential anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound dipeptide

  • Dexamethasone (B1670325) (positive control)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound dipeptide or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.

  • Cytokine Measurement (TNF-α and IL-6): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant, according to the manufacturer's protocols.

  • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.

  • Calculate the IC50 values if a dose-dependent inhibition is observed.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by the this compound dipeptide have not yet been elucidated. However, based on the activities of other dipeptides, some potential mechanisms can be hypothesized. For instance, the dipeptide Pro-Asp has been shown to promote IGF-1 secretion and expression in hepatocytes by enhancing the JAK2/STAT5 signaling pathway.[3] It is plausible that this compound could interact with cell surface receptors or be transported into cells to modulate intracellular signaling cascades involved in inflammation, oxidative stress, or blood pressure regulation.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Experimental Workflow for Investigating Signaling Pathways

Conclusion and Future Directions

The this compound dipeptide presents an intriguing subject for further research in the field of bioactive peptides. While its methylated derivative, aspartame, is well-known, the inherent biological activities of this compound are largely unexplored. Based on the activities of structurally related peptides, this compound holds potential as an ACE inhibitor, an antioxidant, and an anti-inflammatory agent.

Future research should focus on:

  • Systematic in vitro screening of this compound for a broad range of biological activities using the protocols outlined in this guide.

  • Determination of quantitative efficacy , such as IC50 values, to benchmark its potency against known active compounds.

  • Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.

  • In vivo studies in appropriate animal models to validate any promising in vitro findings and to assess its bioavailability and therapeutic potential.

This technical guide provides a foundational framework to stimulate and guide future investigations into the biological activities of the this compound dipeptide, potentially unlocking its value for applications in human health and wellness.

References

Phe-Asp in Proteomics and Metabolomics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dipeptide Phenylalanine-Aspartate (Phe-Asp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartate (this compound) is an endogenous metabolite formed from the proteinogenic amino acids L-phenylalanine and L-aspartic acid.[1] While often considered a simple product of protein degradation, emerging evidence suggests that small peptides like this compound may play more complex regulatory roles in cellular processes. Both of its constituent amino acids are deeply involved in neurotransmission; L-phenylalanine is a precursor to dopamine (B1211576) and norepinephrine, while L-aspartate itself is an excitatory neurotransmitter.[2] This has led to increasing interest in the biological significance of this compound, particularly in the context of neurological function and disease.

This technical guide provides a comprehensive overview of this compound in proteomics and metabolomics studies. It details experimental protocols for its identification and quantification, summarizes available quantitative data, and explores its potential biological roles, including a hypothetical signaling pathway.

Quantitative Data

The quantification of this compound and related dipeptides in biological matrices is a key aspect of understanding their physiological and pathological relevance. The following tables summarize available quantitative data from studies in human and mouse samples.

Table 1: Quantification of this compound in Human Biological Fluids

AnalyteMatrixConcentrationMethodReference
N-beta-L-aspartyl-L-phenylalaninePlasma~5 ng/mLHPLC, GC-MS[3]
N-beta-L-aspartyl-L-phenylalanineUrine801 +/- 117 µ g/day HPLC, GC-MS[3]
Gly-AspPlasmaConsistently DetectableUPLC-MS/MS[4]
Gly-AspCerebrospinal Fluid (CSF)Consistently DetectableUPLC-MS/MS[4]

Table 2: Quantification of Gly-Asp in Various Mouse Tissues (as a representative aspartate-containing dipeptide)

TissueConcentration Range (nmol/g)
Brain~1-10
Liver~10-50
Spleen~50-200
Thymus~50-200

Data adapted from a study quantifying 36 dipeptides in C57BL/6N wildtype mice, highlighting the organ-specific distribution of dipeptides.[5][6][7]

Hypothetical Signaling Pathway of this compound

While a specific signaling pathway directly initiated by the binding of extracellular this compound to a receptor has yet to be fully elucidated, a plausible mechanism can be hypothesized based on the known roles of its constituent amino acids and the general mechanisms of dipeptide uptake and signaling. This hypothetical pathway suggests that this compound may influence neuronal function primarily after being transported into the cell and hydrolyzed into Phenylalanine and Aspartate.

Phe_Asp_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) Phe-Asp_ext This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/PEPT2) Phe-Asp_ext->Peptide_Transporter Uptake Phe-Asp_int This compound Peptide_Transporter->Phe-Asp_int Peptidase Cytosolic Peptidase Phe-Asp_int->Peptidase Hydrolysis Phe L-Phenylalanine Peptidase->Phe Asp L-Aspartate Peptidase->Asp Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Vesicle Synaptic Vesicle Asp->Vesicle Packaging L-DOPA L-DOPA Tyr->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine->Vesicle Packaging NMDA_Receptor NMDA Receptor (Post-synaptic) Vesicle->NMDA_Receptor Exocytosis & Binding (Post-synaptic) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Neuronal_Activation Neuronal Activation Ca_ion->Neuronal_Activation

Caption: Hypothetical signaling pathway of this compound in a neuron.

Experimental Protocols

Sample Preparation for Peptidomics from Serum/Plasma

This protocol is a general guideline for the extraction of peptides from serum or plasma, suitable for subsequent LC-MS/MS analysis.

Materials:

  • Serum or plasma sample

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Centrifugal filter units (e.g., 10 kDa MWCO)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Evaporator (e.g., SpeedVac)

Procedure:

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of cold acetonitrile to precipitate larger proteins. Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide fraction.

  • Ultrafiltration (Optional but Recommended): Pass the supernatant through a 10 kDa molecular weight cutoff filter by centrifugation to further remove any remaining high molecular weight proteins.[8]

  • Acidification: Acidify the filtrate with 0.1% TFA.

  • Desalting and Concentration: Use a C18 SPE cartridge to desalt and concentrate the peptide sample.

    • Condition the cartridge with methanol, followed by 50% ACN in 0.1% TFA.

    • Equilibrate the cartridge with 0.1% TFA in water.

    • Load the acidified sample.

    • Wash the cartridge with 0.1% TFA in water to remove salts.

    • Elute the peptides with 50% ACN in 0.1% TFA.

  • Drying: Dry the eluted peptides in a vacuum evaporator.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

UPLC-MS/MS Quantification of this compound

This protocol is based on a method for the quantification of multiple dipeptides and can be adapted for the specific analysis of this compound.[5][6] It involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™).

Materials:

  • Reconstituted peptide extract from sample preparation.

  • AccQ-Tag™ Ultra Derivatization Kit (containing borate (B1201080) buffer, AQC reagent powder, and reagent diluent).

  • Heating block (55°C).

  • UPLC-MS/MS system.

Procedure:

  • Derivatization:

    • In a microcentrifuge tube, mix 10 µL of the peptide extract with 70 µL of AccQ-Tag Ultra borate buffer.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately for 10-15 seconds.

    • Let the reaction proceed for 1 minute at room temperature.

    • Heat the mixture at 55°C for 10 minutes to complete the derivatization.[9][10]

  • UPLC Separation:

    • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of this compound from other components. (e.g., 5-95% B over 10-15 minutes).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).

    • Injection Volume: 1-5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for AQC-derivatized this compound:

      • Q1 (Precursor Ion): The m/z of the derivatized this compound. This will be the mass of this compound (280.28 g/mol ) + the mass of the AQC tag (170.19 g/mol ) + the mass of a proton.

      • Q3 (Product Ion): A characteristic fragment ion. For AQC derivatives, a common fragment is at m/z 171.1, corresponding to the AQC tag itself.[5] Other peptide-specific fragments should also be monitored for confirmation.

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for the this compound derivative.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for proteomics and metabolomics studies focused on dipeptides like this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Extraction Peptide Extraction (Protein Precipitation) Sample->Extraction Purification Purification & Desalting (SPE) Extraction->Purification Derivatization Derivatization (e.g., AccQ-Tag) Purification->Derivatization LC_Separation UPLC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Targeted peptidomics workflow for this compound quantification.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Brain Tissue) Quenching Metabolism Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Fractionation Fractionation (Optional) Extraction->Fractionation LC_Separation LC Separation (HILIC or Reversed-Phase) Fractionation->LC_Separation MS_Detection High-Resolution MS (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detection Feature_Detection Feature Detection MS_Detection->Feature_Detection Alignment Alignment Feature_Detection->Alignment Annotation Metabolite Annotation (Database Matching) Alignment->Annotation Statistical_Analysis Statistical Analysis Annotation->Statistical_Analysis

Caption: Untargeted metabolomics workflow for dipeptide discovery.

Conclusion

The study of this compound and other dipeptides represents a growing field within proteomics and metabolomics. While challenges remain in fully elucidating their biological functions, the analytical tools and methodologies are now in place for their robust quantification in a variety of biological samples. The potential for this compound to act as a biomarker, particularly in the context of neurological disorders, warrants further investigation. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this intriguing dipeptide in health and disease.

References

Investigating the Phenylalanyl-Aspartic Acid Signaling Nexus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a distinct, formally designated "Phenylalanyl-aspartic acid signaling pathway" is not established in current scientific literature, the constituent amino acids of this dipeptide, L-phenylalanine and L-aspartic acid, are pivotal players in a multitude of cellular signaling cascades. This technical guide explores the potential signaling activities of Phenylalanyl-aspartic acid (Phe-Asp) by examining its interactions with known amino acid-sensing G protein-coupled receptors (GPCRs) and other key signaling nodes. Understanding these interactions is critical for researchers in drug discovery and development, as they may represent novel therapeutic targets. This document provides an in-depth overview of the most probable signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and quantitative data to support further research.

Introduction: The Biological Significance of Phenylalanyl-Aspartic Acid

Phenylalanyl-aspartic acid is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-aspartic acid.[1] While the dipeptide itself is not extensively characterized as a signaling molecule, its components are integral to numerous physiological processes. L-phenylalanine serves as a precursor for the synthesis of vital neurotransmitters such as dopamine (B1211576) and norepinephrine, and its dysregulation is associated with metabolic disorders.[2][3][] L-aspartic acid also functions as a neurotransmitter and is a key metabolite in cellular metabolism. The artificial sweetener aspartame, the methyl ester of L-aspartyl-L-phenylalanine, is a well-known modulator of taste receptors, hinting at the potential for the closely related this compound dipeptide to interact with similar sensory receptors.[5]

Given the biological activities of its constituent amino acids and related molecules, it is hypothesized that Phenylalanyl-aspartic acid may exert its effects through one or more of the following signaling pathways:

  • Sweet Taste Receptor (T1R2/T1R3) Pathway: Modulating taste perception and metabolic signaling.

  • Calcium-Sensing Receptor (CaSR) Pathway: Influencing calcium homeostasis and other cellular functions.

  • G Protein-Coupled Receptor Class C Group 6 Member A (GPRC6A) Pathway: Participating in metabolic regulation.

  • Insulin (B600854) Signaling Pathway: Potentially modulating glucose uptake and metabolism.[6][7]

This guide will delve into the core signaling mechanisms of these pathways, providing a framework for investigating the potential role of Phenylalanyl-aspartic acid.

Potential Signaling Pathways for Phenylalanyl-Aspartic Acid

The Sweet Taste Receptor (T1R2/T1R3) Signaling Pathway

The heterodimeric GPCR, T1R2/T1R3, is the principal receptor responsible for detecting sweet tastes. Its activation by various sweet compounds, including some amino acids and the artificial sweetener aspartame, initiates a downstream signaling cascade that leads to neurotransmitter release and the perception of sweetness.

T1R2_T1R3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Phenylalanyl-aspartic acid T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binding G_protein G Protein (Gustducin) T1R2_T1R3->G_protein Activation PLCb2 PLCβ2 G_protein->PLCb2 Activation PIP2 PIP2 PLCb2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activation Depolarization Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Neurotransmitter_release Neurotransmitter Release ATP_release->Neurotransmitter_release

Figure 1: Hypothesized T1R2/T1R3 signaling cascade initiated by Phenylalanyl-aspartic acid.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic GPCR that plays a central role in calcium homeostasis. It can be allosterically modulated by L-amino acids, including phenylalanine. Activation of CaSR can lead to the stimulation of multiple G protein families, resulting in diverse downstream effects.

CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Phenylalanyl-aspartic acid CaSR CaSR This compound->CaSR Binding Gq11 Gq/11 CaSR->Gq11 Activation Gi Gi/o CaSR->Gi Activation MAPK_pathway MAPK Pathway CaSR->MAPK_pathway Activation PLC PLC Gq11->PLC Activation AC Adenylyl Cyclase Gi->AC Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2_mobilization Ca²⁺ Mobilization IP3_DAG->Ca2_mobilization

Figure 2: Potential CaSR signaling pathways modulated by Phenylalanyl-aspartic acid.

The GPRC6A Signaling Pathway

GPRC6A is an orphan GPCR that is activated by basic L-amino acids and is involved in metabolic regulation. Its activation can also trigger multiple downstream signaling cascades, including the Gq/11 and Gs pathways.

GPRC6A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Phenylalanyl-aspartic acid GPRC6A GPRC6A This compound->GPRC6A Binding Gq Gq GPRC6A->Gq Activation Gs Gs GPRC6A->Gs Activation ERK_activation ERK Activation GPRC6A->ERK_activation PLC PLC Gq->PLC Activation AC Adenylyl Cyclase Gs->AC Activation IP3_Ca2 IP3 / Ca²⁺ PLC->IP3_Ca2 cAMP ↑ cAMP AC->cAMP

Figure 3: GPRC6A signaling pathways potentially activated by Phenylalanyl-aspartic acid.

Quantitative Data on Amino Acid-Sensing Receptor Activation

The following table summarizes key quantitative parameters for the activation of amino acid-sensing receptors by relevant ligands. Data for Phenylalanyl-aspartic acid is largely unavailable and represents a key area for future research.

ReceptorLigandParameterValueCell LineReference
T1R2/T1R3 AspartameEC500.2 ± 0.04 mMHEK293[5]
L-PhenylalanineEC50~30 mMHEK293Fushan et al., 2009
CaSR L-PhenylalanineEC503.2 ± 0.2 mMHEK293Conigrave et al., 2000
GPRC6A L-ArginineEC501.8 mMHEK293Wellendorph et al., 2005
L-OrnithineEC501.1 mMHEK293Wellendorph et al., 2005

Experimental Protocols for Pathway Investigation

General Experimental Workflow

A systematic approach is required to elucidate the signaling properties of Phenylalanyl-aspartic acid. The following workflow outlines the key experimental stages.

Experimental_Workflow A Receptor Expression in Heterologous System (e.g., HEK293 cells) B Ligand Binding Assays (Radioligand or Fluorescence-based) A->B C Second Messenger Assays (Ca²⁺ mobilization, cAMP accumulation) A->C F Data Analysis and Pathway Elucidation B->F D Downstream Signaling Analysis (Western Blot for p-ERK, etc.) C->D E Functional Assays (e.g., Reporter Gene Assay) D->E E->F

Figure 4: A typical experimental workflow for characterizing ligand-receptor interactions.

Detailed Methodologies
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, cells are transfected with plasmids encoding the receptor of interest (e.g., T1R2 and T1R3, CaSR, or GPRC6A) using a suitable transfection reagent such as Lipofectamine 2000, following the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

  • Principle: This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically through the Gq pathway.

  • Procedure:

    • Transfected cells are seeded in a 96-well black, clear-bottom plate.

    • After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • Cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the automated addition of Phenylalanyl-aspartic acid at various concentrations.

    • Fluorescence is monitored over time to detect changes in intracellular calcium levels.

    • Data is analyzed to determine the EC50 value of the compound.

  • Principle: This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of Gs-coupled receptors or inhibited by Gi-coupled receptors.

  • Procedure:

    • Transfected cells are seeded in a 96-well plate.

    • After 24 hours, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of Phenylalanyl-aspartic acid. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data is analyzed to determine the effect of the compound on cAMP levels.

  • Principle: This technique detects the phosphorylation of downstream signaling proteins like Extracellular signal-Regulated Kinase (ERK) as an indicator of receptor activation.

  • Procedure:

    • Transfected cells are serum-starved for several hours before stimulation.

    • Cells are treated with Phenylalanyl-aspartic acid for a specific time course (e.g., 5, 10, 15 minutes).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified to determine the ratio of p-ERK to total ERK.

Conclusion and Future Directions

The investigation into a "Phenylalanyl-aspartic acid signaling pathway" is still in its nascent stages. This guide provides a foundational framework by proposing the most likely receptor targets and outlining the necessary experimental approaches to characterize the dipeptide's biological activity. Future research should focus on systematically screening this compound against a panel of amino acid-sensing receptors to identify direct interactions. Subsequent studies should then aim to elucidate the complete downstream signaling cascades and the physiological consequences of these interactions. Such endeavors will not only enhance our understanding of nutrient sensing and metabolic regulation but may also unveil novel therapeutic opportunities for a range of human diseases.

References

The Potential Role of Phenylalanyl-Aspartic Acid (Phe-Asp) as a Biomarker: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Phenylalanyl-Aspartic acid (Phe-Asp) is not currently an established biomarker for any physiological or pathological condition. Extensive review of scientific literature reveals a significant gap in research directly investigating this compound's potential in this capacity. This is largely due to its known metabolic fate; when consumed as part of the artificial sweetener aspartame (B1666099), this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids, phenylalanine and aspartic acid, and is not believed to enter systemic circulation intact.[1][2][3][4]

This technical guide, therefore, serves as a prospective analysis. It outlines the theoretical considerations, challenges, and a potential roadmap for investigating the utility of this compound as a biomarker, should conditions exist where it might appear in biological fluids. It also provides generalized experimental protocols and workflows that would be necessary for such an investigation. This document is intended to provide a foundational framework for researchers interested in exploring the largely uncharted territory of dipeptide biomarkers like this compound.

Introduction to Dipeptides as Biomarkers

Phenylalanyl-Aspartic Acid (this compound): Current Understanding

This compound is a dipeptide composed of L-phenylalanine and L-aspartic acid. Its primary relevance in human consumption is as the core component of the artificial sweetener aspartame, which is the methyl ester of this compound.

Metabolism of Ingested this compound (from Aspartame)

Current scientific consensus indicates that ingested aspartame is completely broken down in the small intestine by esterases and peptidases.[1][2][3][4] This process releases:

  • Phenylalanine (~50%)

  • Aspartic acid (~40%)

  • Methanol (~10%)

These components are then absorbed into the bloodstream in the same way they would be from other food sources.[1] The intact dipeptide this compound is not detected in circulating blood, even after high doses of aspartame consumption.[3]

The metabolic fate of ingested this compound is a critical barrier to its potential as a systemic biomarker. The following diagram illustrates this breakdown pathway.

cluster_ingestion Gastrointestinal Tract cluster_metabolism Intestinal Lumen & Mucosa Ingestion Ingestion of Aspartame (this compound-OMe) Hydrolysis Rapid Hydrolysis (Esterases, Peptidases) Ingestion->Hydrolysis Digestion Phe Phenylalanine Hydrolysis->Phe Asp Aspartic Acid Hydrolysis->Asp MeOH Methanol Hydrolysis->MeOH

Figure 1: Metabolic fate of ingested Aspartame (this compound-OMe).

Hypothetical Scenarios for this compound as a Biomarker

Despite the evidence for its complete digestion, we can theorize potential, yet unproven, scenarios where this compound could emerge as a biomarker:

  • Gastrointestinal Pathologies: In conditions with compromised intestinal barrier function or altered digestive enzyme activity, it is conceivable that small amounts of intact this compound could be absorbed into circulation.

  • Inborn Errors of Metabolism: A yet-to-be-discovered metabolic disorder affecting specific dipeptidases could potentially lead to an accumulation of this compound.

  • Marker of High Aspartame Intake: While unlikely to be systemic, this compound could potentially be measured in the gastrointestinal tract or feces as a direct marker of high aspartame consumption.

A Roadmap for Investigating this compound as a Biomarker

A structured approach is required to investigate the potential of any new biomarker. The following workflow outlines the necessary stages for evaluating this compound.

Discovery Phase 1: Discovery (Hypothesis Generation) AssayDev Phase 2: Assay Development (Quantification Method) Discovery->AssayDev Verification Phase 3: Verification (Small Cohort Study) AssayDev->Verification Validation Phase 4: Clinical Validation (Large Cohort Study) Verification->Validation Utility Clinical Utility Validation->Utility

Figure 2: Standard biomarker discovery and validation pipeline.
Data Presentation: Hypothetical Quantitative Data

To proceed through the biomarker pipeline, initial studies would need to generate quantitative data. The table below presents a hypothetical comparison of this compound concentrations in a disease state versus a healthy control group, illustrating the type of data that would be required to suggest a potential biomarker role.

Analyte Patient Group Sample Type Mean Concentration (ng/mL) Standard Deviation p-value
This compoundDisease Cohort (n=50)Plasma15.24.5< 0.01
This compoundHealthy Controls (n=50)Plasma2.10.8

Table 1: Hypothetical quantitative data for this compound in a comparative study. This data is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

The quantification of dipeptides in biological matrices is challenging but achievable with modern analytical techniques.

Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for peptide quantification.[13][14][15][16]

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

  • Human plasma samples collected in K2EDTA tubes

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., 13C9-Phe-Asp)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Protein precipitation plates (e.g., 96-well format)

  • Centrifuge capable of handling microplates

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution (at a known concentration).

    • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by infusion of the analytical standard).

      • SIL-IS: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined for the stable isotope-labeled standard).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for this compound and its SIL-IS.

  • Quantification:

    • Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of this compound in unknown samples by determining the peak area ratio of the analyte to the SIL-IS and interpolating from the calibration curve.

Signaling Pathways and Broader Context

Should this compound be found to have a biological role beyond being a metabolic intermediate of aspartame, its constituent amino acids are deeply involved in major metabolic pathways.

Phenylalanine and Aspartic Acid Metabolism

Phenylalanine is an essential amino acid and a precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[17][18][19] Aspartic acid is a non-essential amino acid that plays a key role in the urea (B33335) cycle and as a precursor for other amino acids. The diagram below shows the central metabolic roles of these amino acids.

Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Proteins Protein Synthesis Phe->Proteins Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine Melanin Melanin Dopa->Melanin NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi Asp Aspartic Acid Asp->Proteins TCA TCA Cycle Asp->TCA Urea Urea Cycle Asp->Urea OtherAA Other Amino Acids Asp->OtherAA

Figure 3: Simplified metabolic pathways of Phenylalanine and Aspartic Acid.

Conclusion and Future Directions

The potential role of this compound as a biomarker is, at present, entirely theoretical. The primary and most significant challenge is the well-documented and rapid hydrolysis of this dipeptide in the gut, which likely prevents its entry into systemic circulation.

For researchers and drug development professionals, the path forward would require a fundamental shift in this understanding. Future research should focus on:

  • Sensitive Analytical Methods: Developing and validating ultra-sensitive assays capable of detecting trace amounts of this compound in biological fluids, confirming its absence or presence.

  • Targeted Disease Cohorts: Investigating patient populations with severe gastrointestinal disorders or suspected dipeptidase deficiencies to determine if this compound can be detected systemically under these specific pathological conditions.

  • Exploring the Endogenous Peptidome: Utilizing peptidomics approaches to screen for the presence of endogenously produced this compound, independent of dietary intake from aspartame.

Until such foundational research is conducted and provides evidence to the contrary, this compound remains a component of a common food additive that is broken down upon digestion, and not a viable candidate for a systemic biomarker. This guide provides the necessary framework for initiating such an exploratory research program.

References

An In-Depth Technical Guide to the In Silico Analysis of Phenylalanine-Aspartate Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-mediated protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, making them a compelling class of targets for therapeutic intervention.[1][2] The development of peptide-based drugs offers advantages such as high specificity and low toxicity.[1][2] A critical aspect of designing these therapeutics is understanding the atomic-level details of how peptides interact with their protein targets. The interaction between Phenylalanine (Phe) and Aspartate (Asp) residues is a noteworthy motif in protein structure and binding. This interaction is often characterized by a stabilizing anion-π bond, where the negatively charged carboxylate group of Aspartate interacts favorably with the electron-rich aromatic ring of Phenylalanine.[3][4][5]

Computational, or in silico, methods provide a powerful and cost-effective toolkit for predicting, simulating, and analyzing these interactions, thereby accelerating the drug design and discovery process.[6][7] This guide provides a technical overview of the core in silico methodologies used to study Phe-Asp protein binding, complete with detailed protocols, quantitative data summaries, and workflow visualizations.

Core Computational Methodologies

The in silico analysis of protein-peptide interactions primarily relies on a synergistic combination of molecular docking, molecular dynamics simulations, and binding affinity calculations.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a peptide when bound to a protein receptor.[8][9] This technique is essential for identifying potential binding sites and generating initial structural models of the complex.[9]

Key Approaches in Protein-Peptide Docking:

  • Template-Based Docking: This method is used when a homologous protein-peptide complex structure is available. The known structure serves as a template to model the interaction of interest.[1][6]

  • Template-Free (or de novo) Docking: This approach is employed when no suitable template is available. It involves a broader search of the protein's surface and the peptide's conformational space.[1][8] It can be further divided into:

    • Global Docking: The entire surface of the protein is searched for potential binding sites.[8][9]

    • Local Docking: The search is restricted to a known or predicted binding region, reducing the computational search space.[8][9]

  • Hybrid Methods: These combine elements of both template-based and template-free approaches.[1][6]

Generalized Protocol for Protein-Peptide Docking:

  • Preparation of Receptor and Peptide:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB) or through homology modeling.

    • Clean the protein structure by removing water molecules, ligands, and other non-essential atoms. Add hydrogen atoms and assign appropriate protonation states for titratable residues.

    • Generate a 3D conformation of the this compound containing peptide. For short peptides, this can be done using peptide structure prediction tools like PEP-FOLD.[10]

  • Defining the Search Space:

    • For local docking, define a grid box or sphere around the putative binding site on the protein.

    • For global docking, the entire protein surface is considered.

  • Execution of Docking Algorithm:

    • Use a suitable protein-peptide docking program (e.g., HADDOCK, Rosetta FlexPepDock, AutoDock).

    • The software samples a vast number of peptide conformations and orientations relative to the protein.

  • Scoring and Clustering:

    • Each generated pose is evaluated using a scoring function that estimates the binding energy.

    • The resulting poses are clustered based on structural similarity. Low-energy, highly populated clusters represent the most probable binding modes.[9]

  • Refinement and Analysis:

    • The best-scored poses are selected for further analysis or refinement, often using more computationally intensive methods like Molecular Dynamics.[9]

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis & Refinement PDB Protein Structure (PDB) PDB_Prep Prepare Receptor (Add H, Assign Charges) PDB->PDB_Prep Peptide Peptide Sequence (this compound) Peptide_Struct Generate Peptide 3D Structure Peptide->Peptide_Struct Docking Perform Docking (Global or Local Search) PDB_Prep->Docking Peptide_Struct->Docking Scoring Score Poses Docking->Scoring Clustering Cluster Poses Scoring->Clustering BestPose Select Best Pose(s) Clustering->BestPose MD_Sim Refinement via Molecular Dynamics BestPose->MD_Sim

Caption: A generalized workflow for protein-peptide molecular docking analysis.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing researchers to assess the stability of the protein-peptide complex in a simulated physiological environment.[2][8]

Key Applications of MD Simulations:

  • Refinement of Docked Poses: MD simulations can refine the initial poses obtained from docking, allowing for conformational adjustments of both the peptide and the protein.

  • Stability Assessment: By simulating the complex over time (nanoseconds to microseconds), one can evaluate the stability of the binding interaction.

  • Binding Free Energy Calculation: Advanced MD techniques like Umbrella Sampling or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity.[11][12]

Generalized Protocol for MD Simulation:

  • System Setup:

    • Start with the best-docked pose of the protein-peptide complex.

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system with an explicit water model (e.g., TIP3P).[13]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Force Field Selection:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS, GROMOS) that accurately describes the atomic interactions for proteins.[13][14][15][16]

  • Energy Minimization:

    • Minimize the potential energy of the system to remove steric clashes and unfavorable contacts introduced during the setup phase.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and peptide atoms.

    • Run a subsequent simulation under constant pressure to ensure the correct solvent density. This phase allows the solvent to equilibrate around the complex.

  • Production Run:

    • Remove the restraints and run the simulation for the desired length of time (e.g., 100 ns or more). The atomic coordinates are saved at regular intervals, creating a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond formation over time.

Quantitative Analysis of this compound Interactions

The interaction between Phenylalanine and Aspartate is often a significant contributor to binding affinity and protein stability. A survey of the Protein Data Bank and subsequent in silico energy calculations have quantified the nature of this anion-π interaction.[3][4] By simplifying Phe to benzene (B151609) and Asp to formate, researchers performed Kitaura-Morokuma energy calculations on approximately 19,000 pairs to determine interaction energies.[3][4][5]

Interaction TypeOrientation of Asp (Formate) to Phe (Benzene) RingCalculated Interaction Energy (kcal/mol)Reference
Anion-π InteractionEdgewise-2.0 to -7.3[3][4][17]
Anion-π InteractionRing FaceWeakly Stabilizing to Repulsive[3][4][17]

This table summarizes data from studies analyzing this compound and Glu-Phe interactions in the Protein Data Bank. The calculations show that edgewise interactions, where the anion interacts with the positively charged edge of the aromatic ring, are strongly stabilizing.[3][4][5]

Workflows and Signaling Pathways

The ultimate goal of analyzing a protein-peptide interaction is often to understand its role in a larger biological context, such as a signaling pathway, or to design a molecule that can modulate that pathway.

Integrated Computational Workflow

The methodologies of docking, simulation, and affinity prediction are not isolated but form an integrated workflow. Initial, high-throughput docking can screen many possibilities, which are then filtered and subjected to more rigorous and computationally expensive MD simulations and free energy calculations.

G cluster_input Inputs cluster_methods Computational Methods cluster_output Outputs & Applications Protein Target Protein Structure Docking Molecular Docking (Pose Prediction) Protein->Docking Peptide Peptide Sequence/Library Peptide->Docking MD Molecular Dynamics (Stability & Refinement) Docking->MD Top Poses ML Machine Learning (Affinity Prediction) Docking->ML MD->ML Energy Binding Free Energy (MM/PBSA, FEP) MD->Energy Refined Complex Lead Lead Peptide Identification ML->Lead Energy->Lead Mechanism Mechanistic Insight Energy->Mechanism Design Peptidomimetic Design Lead->Design

Caption: Relationship between core in silico methods for peptide-protein analysis.

Modulation of Signaling Pathways

Peptides designed in silico can act as inhibitors or modulators of signaling pathways. For instance, a peptide could be designed to block the interaction between a receptor and its native ligand, thereby inhibiting a downstream signaling cascade. While a specific pathway universally triggered by this compound binding is not defined, many pathways, such as those involving G protein-coupled receptors (GPCRs), are modulated by peptide ligands and are thus relevant targets.[18]

G Ligand Native Peptide Ligand Receptor GPCR Receptor Ligand->Receptor Binds & Activates Inhibitor This compound Inhibitor (Designed In Silico) Inhibitor->Receptor Blocks Binding Blocked Blocked G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Blocked->G_Protein

References

The Molecular Interface: A Technical Guide to Phenylalanine-Aspartate (Phe-Asp) Interactions with Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartate (Phe-Asp) and its derivatives are of significant interest in pharmacology and food science, primarily due to their ability to interact with cellular receptors and elicit specific biological responses. The most well-characterized interaction is that of the methyl ester of this dipeptide, aspartame (B1666099), with the sweet taste receptor, which has made it a widely used artificial sweetener.[1][2] This technical guide provides an in-depth exploration of the molecular interactions between this compound-related compounds and their primary cellular receptor targets, focusing on the signaling pathways, quantitative binding data, and the experimental protocols used to elucidate these interactions.

Primary Cellular Target: The T1R2/T1R3 Sweet Taste Receptor

The principal receptor for this compound derivatives like aspartame is the sweet taste receptor, a Class C G-protein coupled receptor (GPCR).[1][2] This receptor is a heterodimer composed of two subunits: Taste Receptor type 1 member 2 (T1R2) and Taste Receptor type 1 member 3 (T1R3).[1][3] While this receptor is famously located in taste buds on the tongue, its expression has also been identified in other tissues, including the gut, pancreas, and brain, suggesting broader physiological roles.

The binding of sweet-tasting molecules, including aspartame, occurs within a specific domain of the T1R2 subunit known as the Venus Flytrap Module (VFTM).[1][2][4] Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues within the T1R2 VFTM that are critical for recognizing and binding aspartame.[1][2] This interaction is highly specific; for instance, the rat T1R2/T1R3 receptor does not respond to aspartame, and this sensitivity can be conferred by creating a chimeric receptor that includes the N-terminal extracellular domain of the human T1R2.

Signaling Pathway of T1R2/T1R3 Receptor Activation

Upon binding of a ligand like a this compound derivative to the T1R2 subunit, the T1R2/T1R3 receptor undergoes a conformational change. This initiates a downstream intracellular signaling cascade mediated by a heterotrimeric G-protein.

  • G-Protein Activation : The activated receptor couples to a G-protein, typically gustducin (B1178931) in taste cells. This leads to the dissociation of the Gα subunit from the Gβγ dimer.

  • Second Messenger Production : The activated Gα subunit (α-gustducin) stimulates the enzyme phospholipase C-β2 (PLC-β2).

  • Calcium Mobilization : PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Ion Channel Opening : IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Cellular Response : The increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na+), leading to membrane depolarization, which ultimately results in neurotransmitter release and the perception of sweet taste.

T1R2/T1R3 Signaling Pathway Diagram

T1R2_T1R3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Phe_Asp This compound Derivative (e.g., Aspartame) Receptor T1R2/T1R3 Receptor Phe_Asp->Receptor Binds G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC PLC-β2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2 Ca²⁺ ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Causes

Caption: Canonical G-protein signaling cascade initiated by ligand binding to the T1R2/T1R3 receptor.

Quantitative Data on Receptor Interaction

CompoundReceptorAssay TypeMeasured Value (EC50)Reference
AspartameHuman T1R2/T1R3Calcium Imaging Assay~0.1 - 0.4 mM[5]
L-AlanineMedaka Fish T1r2a/T1r3Calcium Imaging Assay2.70 ± 1.20 mM[6]
L-GlutamineMedaka Fish T1r2a/T1r3Calcium Imaging Assay100 ± 26.0 µM[6]

Note: The data presented is for functional activation (EC50) and may vary depending on the specific cell line, expression system, and assay conditions used.

Other Potential Receptor Interactions

While the T1R2/T1R3 receptor is the primary target for this compound's sweet taste properties, some in vitro evidence suggests other potential interactions. One study indicated that aspartame can competitively inhibit the binding of L-[3H]glutamate to N-methyl-D-aspartate (NMDA) receptors in rat brain synaptic membranes.[7] This suggests that at certain concentrations, this compound derivatives might act on glutamate (B1630785) recognition sites, although the physiological relevance of this finding requires further investigation.

Experimental Protocols

Characterizing the interaction between a ligand and a receptor like T1R2/T1R3 involves several key experimental stages: heterologous expression of the receptor, followed by a functional assay to measure the response to the ligand.

Detailed Methodology: Heterologous Expression and Calcium Imaging Assay

This protocol describes a common method to functionally assess the activation of the T1R2/T1R3 receptor by a test compound like a this compound derivative. The principle is to express the receptor subunits in a host cell line that does not normally contain them (heterologous expression) and then measure the intracellular calcium increase that occurs upon receptor activation.

1. Cell Line and Culture:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency. A stable cell line co-expressing a promiscuous G-protein, such as Gα16gust44, is often employed to ensure efficient coupling of the transfected receptor to the downstream PLC pathway.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and appropriate antibiotics for selection (e.g., puromycin, zeocin) at 37°C in a 5% CO2 humidified incubator.

2. Receptor Expression:

  • Constructs: Full-length cDNAs for human T1R2 and T1R3 are cloned into mammalian expression vectors (e.g., pcDNA series).

  • Transfection: HEK293 cells are transiently co-transfected with the T1R2 and T1R3 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are typically seeded onto 96-well plates 24 hours prior to transfection.

3. Calcium Mobilization Assay:

  • Dye Loading: Approximately 24-48 hours post-transfection, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., PBS) for 1 hour at room temperature in the dark.

  • Stimulation: After dye loading, cells are washed. The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope. A baseline fluorescence reading is taken before the automated addition of the test compound (this compound derivative) at various concentrations.

  • Data Acquisition: Fluorescence intensity is monitored over time (typically for 2-3 minutes) immediately following the addition of the stimulus. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

4. Data Analysis:

  • The response is quantified as the change in fluorescence intensity (ΔF) over the initial baseline fluorescence (F).

  • Dose-response curves are generated by plotting ΔF/F against the logarithm of the ligand concentration.

  • The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Calcium Imaging Assay

Calcium_Assay_Workflow start Start cell_culture 1. Culture HEK293 Cells (with Gα16gust44) start->cell_culture transfection 2. Co-transfect with hT1R2 & hT1R3 Plasmids cell_culture->transfection incubation_24h 3. Incubate for 24-48h for Receptor Expression transfection->incubation_24h dye_loading 4. Load Cells with Fluo-4 AM Calcium Dye incubation_24h->dye_loading stimulation 5. Stimulate with this compound Derivative (in FLIPR or Microscope) dye_loading->stimulation data_acq 6. Measure Fluorescence Change (ΔF/F) stimulation->data_acq analysis 7. Plot Dose-Response Curve & Calculate EC50 data_acq->analysis end End analysis->end

Caption: Step-by-step workflow for a typical calcium mobilization assay to test receptor activation.

Conclusion

The interaction of the this compound dipeptide and its derivatives is predominantly mediated by the T1R2/T1R3 sweet taste receptor, a well-characterized GPCR. Ligand binding to the VFTM of the T1R2 subunit triggers a canonical G-protein signaling cascade, resulting in an increase in intracellular calcium. While quantitative binding data for the unmodified this compound dipeptide is sparse, functional assays consistently demonstrate the potent activation of this receptor by its methyl ester, aspartame. The experimental protocols outlined in this guide, particularly heterologous expression coupled with calcium imaging, provide a robust framework for further investigation into the structure-function relationships of these and other novel ligands targeting this important receptor class.

References

The Emerging Role of Phenylalanyl-Aspartate (Phe-Asp) in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptides, once primarily considered intermediates in protein turnover, are emerging as significant players in plant metabolism, with roles in nitrogen transport, stress response, and signaling. This technical guide focuses on the dipeptide Phenylalanyl-Aspartate (Phe-Asp), a molecule constituted from the aromatic amino acid Phenylalanine (Phe) and the acidic amino acid Aspartate (Asp). While direct research on the specific functions of the this compound dipeptide is nascent, this document synthesizes our current understanding based on the known metabolic roles of its constituent amino acids and the broader functions of dipeptides in plants. This guide will delve into the biosynthesis of Phe and Asp, the potential functions and transport of the this compound dipeptide, and provide detailed experimental protocols for its study.

Introduction: The Significance of Dipeptides in Plant Biology

Historically, dipeptides in plants were primarily viewed as products of protein degradation, serving as a source of nitrogen for remobilization and storage.[1][2] However, recent evidence has expanded this view, revealing that dipeptides can also act as signaling molecules, antioxidants, and regulators of protein activity.[1][3][4] They have been implicated in promoting plant growth and enhancing resilience to a variety of stresses, including pathogens, salinity, and extreme temperatures.[1][2][3] The vast structural diversity of dipeptides, arising from the combination of different amino acids, suggests a wide range of biological activities.[1] The dipeptide this compound, which has been identified in Brassica napus, presents an interesting case due to the distinct metabolic roles of its constituent amino acids.[5]

Biosynthesis of Constituent Amino Acids: Phenylalanine and Aspartate

The formation of the this compound dipeptide is contingent on the availability of its precursor amino acids. Both Phenylalanine and Aspartate are synthesized via distinct and crucial metabolic pathways in plants.

Phenylalanine Biosynthesis

Phenylalanine is an essential aromatic amino acid synthesized through the shikimate pathway, which also produces other aromatic compounds.[6] A key step in its biosynthesis is the conversion of chorismate. In plants, Phenylalanine synthesis can proceed through two primary routes: the arogenate pathway and the phenylpyruvate pathway.[6] The arogenate pathway is generally considered the predominant route in plastids.[7] Phenylalanine is a critical precursor for a vast array of secondary metabolites, including flavonoids, lignins, and salicylic (B10762653) acid, which are vital for plant structure, defense, and signaling.[6][8][9]

Aspartate Biosynthesis

Aspartate is a central amino acid in nitrogen metabolism and serves as a precursor for the biosynthesis of several other essential amino acids, including lysine, threonine, methionine, and isoleucine, via the aspartate metabolic pathway.[7][10] It is also involved in the transport of nitrogen within the plant and can be converted to asparagine for storage.[7] Furthermore, aspartate plays a role in the malate-aspartate shuttle, which is crucial for energy metabolism.[10]

Potential Functions of this compound in Plant Metabolism

While direct experimental evidence for the specific functions of the this compound dipeptide is limited, we can infer potential roles based on the known functions of dipeptides and the properties of Phenylalanine and Aspartate.

  • Nitrogen Storage and Transport: Like other dipeptides, this compound likely serves as a form of transportable and storable nitrogen. The transport of nitrogen as dipeptides can be more efficient than as free amino acids.

  • Signaling Molecule: Dipeptides are increasingly recognized as signaling molecules in plants, often involved in stress responses.[1][11] The combination of an aromatic (Phe) and an acidic (Asp) amino acid could confer specific signaling properties to the this compound dipeptide.

  • Stress Response: Phenylalanine is a precursor to numerous defense compounds, and aspartate metabolism is also modulated under stress conditions.[10][12] The this compound dipeptide could, therefore, be involved in the plant's response to biotic and abiotic stresses. For instance, some dipeptides have been shown to enhance oxidative stress tolerance.[2]

  • Precursor for Secondary Metabolism: Upon hydrolysis, this compound would release Phenylalanine, a key precursor for the phenylpropanoid pathway, which produces a wide range of secondary metabolites crucial for plant defense and development.[9]

Transport of this compound

The movement of dipeptides across cellular membranes is mediated by specific transporters. In plants, the Peptide Transporter (PTR) family is responsible for the transport of di- and tripeptides.[13] These transporters are involved in various processes, including nitrogen uptake from the soil, long-distance transport of nitrogen, and remobilization of nitrogen within the plant.[13] It is highly probable that the transport of this compound is handled by members of this transporter family. Additionally, amino acid transporters are involved in the movement of Phe and Asp within the plant, which is essential for their availability for dipeptide synthesis.[14]

Quantitative Data

As of now, there is a lack of specific quantitative data on the concentrations of the this compound dipeptide in various plant tissues or under different physiological conditions. However, data on the concentrations of free Phenylalanine and Aspartate are available and can provide an indication of the potential for this compound formation.

Amino AcidPlant SpeciesTissueConditionConcentration (nmol/g FW)Reference
AspartateNicotiana benthamianaLeavesControl~1500[15]
AspartateNicotiana benthamianaLeavesNbPAT silenced~500[15]
PhenylalanineNicotiana benthamianaLeavesControl~100[15]
PhenylalanineNicotiana benthamianaLeavesNbPAT silenced~50[15]

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The silencing of prephenate aminotransferase (NbPAT) affects the biosynthesis of both Asp and Phe.[15]

Experimental Protocols

The study of this compound and other dipeptides in plants requires robust methodologies for their extraction, identification, and quantification.

Protocol for Extraction and Analysis of Small Peptides from Plant Tissue

This protocol provides a general framework for the analysis of dipeptides like this compound.

1. Sample Collection and Preparation:

  • Harvest plant tissue of interest (e.g., leaves, roots, seeds).
  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[16]
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
  • Weigh the frozen powder (typically 100-500 mg).

2. Protein and Peptide Extraction:

  • Add an appropriate extraction buffer to the powdered tissue. A common method is phenol (B47542) extraction.[17]
  • Add an equal volume of Tris-saturated phenol (pH 7.5-8.0) to the supernatant and vortex vigorously.
  • Separate the phases by centrifugation. The proteins and peptides will be in the phenolic phase.[17]
  • Precipitate the proteins and peptides from the phenolic phase by adding several volumes of 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) and incubating overnight at -20°C.[17]
  • Pellet the precipitate by centrifugation and wash the pellet with methanol and then with acetone (B3395972) to remove pigments and lipids.[17]

3. Sample Preparation for Mass Spectrometry (for identification and quantification):

  • Resuspend the protein/peptide pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
  • For the analysis of small peptides, a protein digestion step may not be necessary if the goal is to analyze endogenous peptides. If a broader proteomic or peptidomic analysis is desired, proteins can be digested with an enzyme like trypsin.
  • Desalt and concentrate the peptide sample using a C18 solid-phase extraction (SPE) cartridge.
  • The sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[17][18]

4. LC-MS/MS Analysis:

  • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[18]
  • Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
  • The mass spectrometer will be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra of the eluting peptides.
  • The this compound dipeptide will be identified by its accurate mass and fragmentation pattern in the MS/MS spectrum.

5. Data Analysis:

  • The acquired MS/MS spectra are searched against a plant protein database to identify peptides. For the identification of specific dipeptides like this compound, a targeted analysis or a search against a custom database containing the dipeptide sequence can be performed.
  • Quantification can be achieved using label-free methods based on the peak area of the peptide in the MS1 scan or by using labeled internal standards.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for a Stress-Responsive Dipeptide

This diagram illustrates a potential signaling cascade initiated by a generic stress-responsive dipeptide, which could include this compound.

Dipeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Dipeptide Dipeptide Stress->Dipeptide  Protein  Degradation Receptor Receptor Kinase Dipeptide->Receptor Signaling_Cascade Kinase Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Stress-Responsive Gene Expression Transcription_Factor->Gene_Expression Stress_Response Stress Response Gene_Expression->Stress_Response

Caption: Hypothetical dipeptide-mediated stress signaling pathway.

Experimental Workflow for Dipeptide Analysis

This diagram outlines the key steps in the experimental workflow for the identification and quantification of dipeptides like this compound from plant tissues.

Dipeptide_Workflow Start Plant Tissue Collection Step1 Cryogenic Grinding Start->Step1 Step2 Phenol Extraction of Proteins and Peptides Step1->Step2 Step3 Methanol/Ammonium Acetate Precipitation Step2->Step3 Step4 Pellet Washing (Methanol & Acetone) Step3->Step4 Step5 Resuspension & Desalting (C18 SPE) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Analysis: Identification & Quantification Step6->Step7 End Results Step7->End

References

An In-depth Technical Guide to the Identification of Phenylalanine-Aspartate (Phe-Asp) in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Aspartate (Phe-Asp) is a molecule of growing interest in the fields of natural product chemistry and pharmacology. As a component of larger peptides and proteins, and as a product of their hydrolysis, this compound's presence in various natural sources suggests potential bioactive roles. This technical guide provides a comprehensive overview of the current methodologies for the identification and quantification of this compound in natural products. It details experimental protocols for analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the known and potential biological activities of this compound, offering insights for future research and drug development endeavors.

Introduction

Phenylalanine-Aspartate (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-aspartic acid.[1] Its occurrence has been noted in a limited number of natural sources, including Brassica napus (rapeseed) and the protozoan Trypanosoma brucei.[1] The structural similarity of its isomer, Aspartyl-Phenylalanine (Asp-Phe), to a metabolite of the artificial sweetener aspartame (B1666099) has led to investigations into its biological effects.[2] Given the established bioactivities of numerous di- and tripeptides from natural origins, there is a compelling rationale for the detailed investigation of this compound.[3][4]

This guide serves as a technical resource for researchers aiming to identify, quantify, and characterize this compound from complex natural matrices. It provides a structured approach, from sample preparation to sophisticated analytical techniques and exploration of potential bioactivities.

Natural Occurrence and Quantitative Data

The identification of this compound in natural products is an emerging area of research. While a comprehensive database of its distribution and concentration is not yet available, existing literature points to several potential sources.

Table 1: Reported and Potential Natural Sources of this compound

Natural Source CategorySpecific Example(s)Reported Presence of this compoundQuantitative DataReference(s)
Plants Brassica napus (Rapeseed)YesCurrently not well-documented in publicly available literature.[1]
Fermented Foods Fermented Soy Products, Fermented FishPotentialWhile rich in various dipeptides, specific quantification of this compound is not widely reported.[5][6][7]
Marine Organisms Fish Protein HydrolysatesPotentialHydrolysates are rich in aspartic acid and phenylalanine, suggesting the potential presence of this compound.[8][9][10]
Protozoa Trypanosoma bruceiYesNot quantified in the available literature.[1]

Note: The quantification of this compound in many natural sources remains a significant research gap. The data presented here is based on available literature and highlights the need for further quantitative studies.

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of this compound in complex natural product extracts require robust analytical methodologies. The following sections detail recommended experimental protocols.

General Workflow for this compound Identification

The process of identifying this compound from a natural source typically involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation sample Natural Product Sample (e.g., Plant material, Fermented food) extraction Extraction (e.g., Solvent extraction, SPE) sample->extraction hydrolysis Protein Hydrolysis (Optional) (e.g., Enzymatic, Acid) extraction->hydrolysis hplc_ms LC-MS/MS Analysis extraction->hplc_ms Direct analysis nmr NMR Spectroscopy extraction->nmr For purified samples derivatization Derivatization (e.g., AQC) hydrolysis->derivatization derivatization->hplc_ms quantification Quantification (Standard Curve) hplc_ms->quantification structure Structural Confirmation (MS/MS fragmentation, NMR shifts) hplc_ms->structure nmr->structure bioactivity Bioactivity Assessment quantification->bioactivity structure->bioactivity

Caption: General experimental workflow for the identification and characterization of this compound.

Detailed Protocol: Quantification of this compound using UPLC-MS/MS with AQC Derivatization

This protocol is adapted from established methods for dipeptide analysis and is suitable for the sensitive and specific quantification of this compound in complex matrices.[3][11]

1. Sample Preparation and Extraction:

  • Homogenize 1 gram of the lyophilized natural product sample.

  • Extract with a suitable solvent system (e.g., 80% methanol) with sonication.

  • Centrifuge to pellet solids and collect the supernatant.

  • For protein-rich samples, an optional enzymatic hydrolysis step using enzymes like alcalase or pepsin can be performed to release dipeptides from parent proteins.[8]

  • The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.

2. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): [12]

  • To 10 µL of the extracted sample or standard, add 70 µL of borate (B1201080) buffer (pH 8.8).

  • Add 20 µL of AQC reagent (dissolved in acetonitrile) and vortex immediately.

  • Incubate at 55°C for 10 minutes. This step tags the primary and secondary amines of the dipeptide, enhancing chromatographic retention and ionization efficiency.

3. UPLC-MS/MS Conditions:

  • Column: A reversed-phase column suitable for peptide analysis (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for AQC-derivatized this compound. The precursor ion will be the [M+H]+ of the derivatized dipeptide, and a common product ion for AQC-derivatized compounds is m/z 171.1.[3]

4. Quantification and Method Validation:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[2][5][13][14]

Structural Confirmation using NMR Spectroscopy

For unequivocal structure confirmation, particularly of purified this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

1. Sample Preparation:

  • Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D₂O).

2. NMR Experiments:

  • Acquire 1D ¹H and ¹³C NMR spectra.

  • For complete assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

3. Expected Chemical Shifts:

  • The following table provides approximate ¹H and ¹³C NMR chemical shifts for Asp-Phe in D₂O, which can serve as a reference for identifying this compound. Note that the exact chemical shifts can vary depending on the solvent, pH, and temperature.

Table 2: Approximate NMR Chemical Shifts for Asp-Phe in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aspartic Acid Residue
α-CH~4.1~53.8
β-CH₂~2.8~40.2
Phenylalanine Residue
α-CH~4.4~59.6
β-CH₂~3.2~40.1
Phenyl Ring~7.3-7.4~129.5, ~131.4, ~131.9

Data sourced from PubChem CID 93078 for L-Aspartyl-L-phenylalanine.[8] These values should be used as a guide, and full 2D NMR analysis is required for definitive assignment.

Biological Activities and Signaling Pathways

While research specifically targeting the this compound dipeptide is limited, preliminary evidence and the known activities of similar peptides and its constituent amino acids suggest several potential biological roles.

Angiotensin-Converting Enzyme (ACE) Inhibition

The isomer of this compound, L-aspartyl-L-phenylalanine (Asp-Phe), which is a metabolite of aspartame, has been shown to be an inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][15][16] ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to a reduction in the production of the vasoconstrictor angiotensin II, resulting in a hypotensive effect. The Ki value for the inhibition of rabbit lung ACE by Asp-Phe is reported to be 11 µM.[2][16] Given the structural similarity, it is plausible that this compound may also exhibit ACE inhibitory activity.

ace_inhibition Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction PheAsp This compound (Potential Inhibitor) ACE Angiotensin-Converting Enzyme (ACE) PheAsp->ACE Inhibition Renin Renin

Caption: Potential mechanism of ACE inhibition by this compound.

Potential Antioxidant Activity

Peptides containing aromatic amino acids like phenylalanine and acidic amino acids like aspartic acid have been reported to possess antioxidant properties.[10][17][18] Phenylalanine can donate hydrogen atoms to scavenge free radicals, while aspartic acid can chelate pro-oxidant metal ions.[17][18] Therefore, this compound is a candidate for further investigation of its antioxidant capacity using assays such as the DPPH radical scavenging assay.[19][20][21][22]

Potential Anti-inflammatory Activity

Both individual amino acids, phenylalanine and aspartic acid, have been implicated in modulating inflammatory responses. Phenylalanine has been shown to diminish M1 macrophage inflammation.[12] Some amino acids can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18][23][24][25][26][27][28][29] Peptides containing these residues may therefore possess anti-inflammatory properties. Further studies are warranted to explore the effect of this compound on inflammatory pathways such as the NF-κB and MAPK signaling pathways in immune cells like macrophages.

Conclusion and Future Perspectives

The dipeptide Phenylalanine-Aspartate represents a promising yet understudied natural product. This guide has outlined the current state of knowledge and provided detailed protocols for its identification and quantification. While its presence has been confirmed in some natural sources, a significant opportunity exists for broader screening of various plant, microbial, and marine organisms to establish a more comprehensive understanding of its distribution and concentration.

The primary area for future research lies in the thorough investigation of this compound's biological activities. Building on the known ACE inhibitory effects of its isomer, direct assessment of this compound's impact on the renin-angiotensin system is a logical next step. Furthermore, well-designed in vitro and in vivo studies are required to elucidate its potential antioxidant and anti-inflammatory properties and to unravel the underlying molecular mechanisms and signaling pathways. Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics and functional food ingredients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phe-Asp Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartic acid (Phe-Asp) is a fundamental building block in various bioactive peptides and peptidomimetics. Its synthesis is a critical process in drug discovery and development, requiring precise control over protecting group strategies and coupling conditions to ensure high purity and yield. These application notes provide detailed protocols for both solid-phase and solution-phase synthesis of this compound, along with data on reaction efficiency and product characterization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound dipeptide and its protected intermediates using different methodologies. Yields and purity can vary based on the specific reagents and conditions employed.

Synthesis StageMethodProtecting GroupsCoupling ReagentSolventTypical Yield (%)Typical Purity (%)Reference
Protected Dipeptide
Fmoc-Phe-Asp(OtBu)-OHSolid-PhaseFmoc (N-terminus), OtBu (Asp side-chain)HBTU/DIPEADMF>95 (on resin)>90 (crude)Inferred from standard SPPS protocols
Boc-Phe-Asp(OBzl)-OHSolution-PhaseBoc (N-terminus), OBzl (Asp side-chain)DCC/HOBtDCM/DMF80-90>95 (after crystallization)Inferred from similar solution-phase syntheses
Z-Asp-Phe-OMeSolution-Phase (Enzymatic)Z (N-terminus), OMe (Phe C-terminus)ThermolysinWater>90>98[1]
Final Dipeptide
H-Phe-Asp-OHSolid-Phase (after cleavage)None-TFA cocktail85-95 (crude)>98 (after HPLC)Inferred from standard SPPS protocols
H-Phe-Asp-OHSolution-Phase (after deprotection)None-H₂/Pd-C in MeOH>95>98 (after purification)Inferred from similar solution-phase syntheses

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Phe-Asp-OH using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc-Asp(OtBu)-OH loaded resin.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Phe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Fmoc Deprotection:

    • After successful coupling, repeat the Fmoc deprotection steps as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize to obtain H-Phe-Asp-OH as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The expected mass for H-Phe-Asp-OH (C13H16N2O5) is approximately 280.28 g/mol .[2]

Protocol 2: Solution-Phase Synthesis of Boc-Phe-Asp(OBzl)-OH

This protocol describes the coupling of Boc-Phe-OH with H-Asp(OBzl)-OH in solution.

Materials:

  • Boc-Phe-OH

  • H-Asp(OBzl)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • DCM

  • DMF

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Activation of Boc-Phe-OH:

    • Dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Preparation of H-Asp(OBzl)-OH:

    • In a separate flask, suspend H-Asp(OBzl)-OH (1.0 equivalent) in DCM/DMF (as needed for solubility) and cool to 0°C.

    • Add NMM (1.1 equivalents) to neutralize the amino acid.

  • Coupling Reaction:

    • Add the activated Boc-Phe-OH solution to the H-Asp(OBzl)-OH solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the DCU precipitate.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2 times), water (1 time), saturated NaHCO₃ solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield Boc-Phe-Asp(OBzl)-OH.

  • Characterization:

    • Analyze the product by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

Phe_Asp_Solid_Phase_Synthesis Resin Fmoc-Asp(OtBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling with Fmoc-Phe-OH (HBTU, DIPEA in DMF) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct H-Phe-Asp-OH Purification->FinalProduct

Caption: Solid-phase synthesis workflow for H-Phe-Asp-OH.

Phe_Asp_Solution_Phase_Synthesis cluster_activation Activation cluster_coupling Coupling BocPhe Boc-Phe-OH DCC_HOBt DCC, HOBt in DCM BocPhe->DCC_HOBt ActivatedEster Activated Ester DCC_HOBt->ActivatedEster CouplingReaction Coupling Reaction ActivatedEster->CouplingReaction AspOBzl H-Asp(OBzl)-OH NMM NMM in DCM/DMF AspOBzl->NMM NMM->CouplingReaction Workup Work-up & Purification (Filtration, Extraction, Recrystallization) CouplingReaction->Workup ProtectedDipeptide Boc-Phe-Asp(OBzl)-OH Workup->ProtectedDipeptide

Caption: Solution-phase synthesis workflow for Boc-Phe-Asp(OBzl)-OH.

References

Application Notes and Protocols for the Enzymatic Synthesis of Phe-Asp using Thermolysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of N-α-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a key precursor to the artificial sweetener aspartame (B1666099), using the metalloproteinase thermolysin. This biocatalytic approach offers high specificity and efficiency, representing a greener alternative to traditional chemical synthesis.[1][2] The protocols outlined herein cover the reaction setup, optimization of conditions, and product recovery. Quantitative data from various studies are summarized to facilitate comparison and experimental design. Additionally, diagrams illustrating the experimental workflow and the proposed enzymatic mechanism are provided to enhance understanding.

Introduction

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used low-calorie artificial sweetener.[1][2] Its industrial production often involves the enzymatic condensation of two key precursors: a protected L-aspartic acid derivative and L-phenylalanine methyl ester.[2][3] Thermolysin, a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus, has emerged as an effective biocatalyst for this process.[2][4]

The use of thermolysin offers several advantages over chemical synthesis, including high stereospecificity, which minimizes the formation of bitter-tasting isomers, and milder reaction conditions, contributing to a more environmentally friendly process.[2] The enzyme catalyzes the formation of a peptide bond between the carboxyl group of N-α-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and the amino group of L-phenylalanine methyl ester (L-Phe-OMe) to produce Z-Asp-Phe-OMe.[1][5] This precursor can then be deprotected via catalytic hydrogenation to yield the final aspartame product.[1] This document details the methodology for the thermolysin-catalyzed synthesis of this important dipeptide derivative.

Materials and Reagents

  • Enzyme: Thermolysin (EC 3.4.24.27) from Bacillus thermoproteolyticus

  • Substrates:

    • N-α-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp)

    • L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)

  • Solvents:

  • Buffers:

    • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Other Reagents:

    • Calcium chloride (for enzyme stabilization)

    • Sodium hydroxide (B78521) (for pH adjustment)

    • Hydrochloric acid (for pH adjustment)

    • Diatomaceous earth (for enzyme immobilization)

  • Equipment:

    • Reaction vessel (e.g., stirred-tank reactor)

    • pH meter

    • Temperature-controlled water bath or incubator

    • High-performance liquid chromatography (HPLC) system for analysis

    • Filtration apparatus

    • Lyophilizer or vacuum oven for drying

Experimental Protocols

General Protocol for Z-Asp-Phe-OMe Synthesis in a Biphasic System

This protocol describes a common method using an ethyl acetate-water biphasic system, which facilitates product precipitation and separation.

  • Enzyme Preparation (Immobilization):

    • For enhanced stability and reusability, thermolysin can be immobilized. A simple method involves adsorbing the enzyme onto a solid support like diatomaceous earth.

    • Dissolve thermolysin in a minimal amount of buffer (e.g., 50 mM MES, pH 7.0) containing calcium chloride.

    • Add the enzyme solution to a suspension of diatomaceous earth and stir gently.

    • Lyophilize the mixture to obtain the immobilized enzyme powder.

  • Reaction Setup:

    • Prepare an aqueous phase consisting of MES buffer (e.g., 0.1 M, pH 5.5-5.8).[7]

    • Prepare the organic phase, typically ethyl acetate.

    • In the reaction vessel, dissolve L-Phe-OMe·HCl in the aqueous buffer. Adjust the pH to the desired value (e.g., 5.5) with NaOH to deprotonate the amino group.

    • Add Z-L-Asp to the reaction mixture.

    • Add the organic phase to create the biphasic system. The volume ratio of the organic to the aqueous phase can be optimized (e.g., 1:1).[7]

  • Enzymatic Reaction:

    • Add free or immobilized thermolysin to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37-45°C) with constant stirring.[5][6]

    • The product, Z-Asp-Phe-OMe, is sparingly soluble in the reaction medium and will precipitate out of solution, driving the reaction equilibrium towards synthesis.[1]

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Analyze the concentration of substrates and product by HPLC.[8][9]

  • Product Recovery:

    • At the end of the reaction, separate the precipitated product by filtration.

    • Wash the product with water and a non-polar solvent (e.g., hexane) to remove unreacted substrates and by-products.

    • Dry the purified Z-Asp-Phe-OMe product under vacuum.

Protocol for Synthesis in an Organic Solvent

This protocol is adapted for synthesis in a single organic phase with a minimal amount of water.

  • Enzyme and Substrate Preparation:

    • Use lyophilized, immobilized thermolysin.

    • Dissolve L-Phe-OMe and Z-L-Asp in the chosen organic solvent (e.g., tert-amyl alcohol).[5] A small amount of water is necessary for enzyme activity.[5]

  • Reaction Conditions:

    • Combine the substrates and the immobilized enzyme in a sealed reaction vessel.

    • Incubate at the optimal temperature (e.g., 45-50°C) with vigorous shaking or stirring.[5]

  • Product Recovery:

    • Separate the immobilized enzyme by filtration for reuse.

    • The product can be recovered from the organic solvent by crystallization or precipitation upon cooling or addition of an anti-solvent.

    • Wash and dry the product as described in the previous protocol.

Data Presentation

The following tables summarize quantitative data from various studies on the thermolysin-catalyzed synthesis of the aspartame precursor.

Table 1: Effect of Organic Solvent on Reaction Yield

Organic SolventWater Content (%)Reaction Time (h)Yield (%)Reference
Ethyl AcetateSaturated2890[7]
tert-Amyl AlcoholLow>300 (continuous)High (stable activity)[5]
Ionic Liquid (BP6)5Not specified95[6]

Table 2: Influence of Reaction Parameters on Synthesis

ParameterConditionObservationReference
pH 5.5 - 5.8Optimal for synthesis in an organic two-phase system.[7][7][10]
5.8 - 7.3Optimal pH can vary depending on the substrates.[10]
Temperature 45 - 50°CImmobilized enzyme shows high stability.[5][5]
up to 70°CImmobilized enzyme is stable in the absence of substrate.[5]
Substrate Concentration 160 mM L-Phe-OMe, 80 mM Z-L-Asp90% conversion yield after 28 hours.[7][7]
200 mM L-Phe-OMe, 120 mM Z-L-AspUsed in a continuous column reactor for over 300 hours.[5][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Z_Asp Z-L-Asp Reaction_Vessel Reaction Vessel (Biphasic or Organic System) pH & Temp Control Z_Asp->Reaction_Vessel Phe_OMe L-Phe-OMe Phe_OMe->Reaction_Vessel Thermolysin Thermolysin Immobilization Immobilization (Optional) Thermolysin->Immobilization Immobilization->Reaction_Vessel HPLC HPLC Analysis Reaction_Vessel->HPLC Monitoring Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Purified Z-Asp-Phe-OMe Drying->Final_Product

Caption: Experimental workflow for Z-Asp-Phe-OMe synthesis.

Proposed Enzymatic Reaction Mechanism

reaction_mechanism cluster_enzyme Thermolysin Active Site cluster_products Product Formation Enzyme Thermolysin (E) E_Z_Asp E + Z-L-Asp Enzyme->E_Z_Asp + Z-L-Asp E_Phe_OMe E + L-Phe-OMe Enzyme->E_Phe_OMe + L-Phe-OMe Ternary_Complex E-Z-Asp-Phe-OMe (Ternary Complex) E_Z_Asp->Ternary_Complex + L-Phe-OMe E_Phe_OMe->Ternary_Complex + Z-L-Asp Tetrahedral_Intermediate Tetrahedral Intermediate Ternary_Complex->Tetrahedral_Intermediate Peptide Bond Formation Product_Complex E + Z-Asp-Phe-OMe Tetrahedral_Intermediate->Product_Complex Intermediate Collapse Product_Complex->Enzyme Release Final_Product Z-Asp-Phe-OMe (Precipitates) Product_Complex->Final_Product Dissociation

Caption: Proposed mechanism for thermolysin-catalyzed synthesis.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Phenylalanine-Aspartic Acid (Phe-Asp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. This document provides a detailed protocol for the synthesis of the dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2][3][4] This methodology is fundamental in various research and development areas, including drug discovery, proteomics, and biomaterials science.

The synthesis commences with the attachment of the C-terminal amino acid, Aspartic Acid, to a solid support resin. The subsequent amino acid, Phenylalanine, is then coupled to the deprotected N-terminus of the resin-bound Aspartic Acid. The temporary Fmoc protecting group on the α-amino group is removed with a mild base, while the acid-labile side-chain protecting groups are removed during the final cleavage from the resin.[4] This orthogonal protection scheme allows for the selective deprotection and stepwise elongation of the peptide chain.[4] Following assembly, the dipeptide is cleaved from the resin and purified to homogeneity.

Experimental Protocols

This section details the step-by-step methodology for the synthesis, cleavage, purification, and characterization of this compound.

I. Materials and Reagents
ReagentRecommended Supplier(s)Notes
2-Chlorotrityl chloride (2-CTC) resinMajor chemical suppliersHighly acid-labile resin suitable for obtaining C-terminal carboxylic acids.[5][6]
Fmoc-Asp(OtBu)-OHMajor chemical suppliersSide-chain protected Aspartic Acid. The OtBu group is acid-labile.
Fmoc-Phe-OHMajor chemical suppliersStandard amino acid for SPPS.
Dichloromethane (DCM), peptide synthesis gradeMajor chemical suppliersUsed for resin swelling and washing.
N,N-Dimethylformamide (DMF), peptide synthesis gradeMajor chemical suppliersPrimary solvent for coupling and deprotection steps.
N,N-Diisopropylethylamine (DIPEA)Major chemical suppliersBase used for amino acid loading and activation.
Piperidine (B6355638), peptide synthesis gradeMajor chemical suppliersUsed for the removal of the Fmoc protecting group.
Methanol (MeOH)Major chemical suppliersUsed for capping unreacted sites on the resin.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Major chemical suppliersA common coupling reagent.
1-Hydroxybenzotriazole (HOBt)Major chemical suppliersAdditive used with coupling reagents to reduce racemization.
Trifluoroacetic acid (TFA)Major chemical suppliersUsed for the final cleavage of the peptide from the resin.[6]
Triisopropylsilane (TIS)Major chemical suppliersA scavenger used in the cleavage cocktail to prevent side reactions.
Diethyl ether, coldMajor chemical suppliersUsed for the precipitation of the cleaved peptide.[7]
Acetonitrile (ACN), HPLC gradeMajor chemical suppliersMobile phase component for HPLC purification.
Water, HPLC gradeMajor chemical suppliersMobile phase component for HPLC purification.

II. Synthesis Workflow

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Resin->Swell Load Load Fmoc-Asp(OtBu)-OH (DIPEA, DCM) Swell->Load Cap Cap Resin (MeOH/DIPEA/DCM) Load->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA, DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H₂O) Wash3->Cleave Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Characterize Characterization (LC-MS) Purify->Characterize Final This compound Dipeptide Characterize->Final

Caption: Workflow for the solid-phase synthesis of this compound.

III. Step-by-Step Protocol

A. Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 1 g, 1.6 mmol/g loading) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.[6]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (1.0 eq. relative to resin loading) in DCM.

  • Loading: Drain the DCM from the swollen resin. Add the Fmoc-Asp(OtBu)-OH solution to the resin, followed by DIPEA (2.0 eq. relative to the amino acid). Agitate the mixture for 1-2 hours at room temperature.[6][8]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.[2]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x) and DMF (3x).

B. Peptide Chain Elongation (Phe Coupling)

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.[9]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.[7]

  • Coupling: Add the activated Fmoc-Phe-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step B1 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Final Washing: Wash the peptidyl-resin with DMF (5x) and DCM (5x), then dry the resin under vacuum.

C. Cleavage and Deprotection

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.[7]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether (2x). Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

D. Purification and Characterization

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using a preparative reverse-phase C18 column.[10][11]

    • Use a linear gradient of mobile phase B (ACN with 0.1% TFA) into mobile phase A (water with 0.1% TFA).[10]

    • Monitor the elution at 220 nm and collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

  • Characterization by Mass Spectrometry:

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).[12]

    • The expected monoisotopic mass for this compound (C₁₃H₁₆N₂O₅) is approximately 280.11 g/mol .

Data Presentation

The following tables present typical quantitative data for the solid-phase synthesis of a dipeptide like this compound. Actual results may vary depending on the specific conditions and reagents used.

Table 1: Resin Loading and Peptide Yield

ParameterTypical ValueNotes
Resin Type2-Chlorotrityl chloride---
Initial Resin Loading1.6 mmol/gManufacturer's specification.
Fmoc-Asp(OtBu)-OH Loading Efficiency0.8 - 1.2 mmol/gDetermined by UV spectrophotometry of the dibenzofulvene adduct upon Fmoc cleavage.
Crude Peptide Yield70 - 95%Based on the initial loading of the first amino acid.[7]
Purified Peptide Yield50 - 80%Post-HPLC purification.

Table 2: Purity and Characterization Data

AnalysisParameterTypical Result
Analytical RP-HPLCCrude Purity> 75%
Analytical RP-HPLCPurified Purity> 98%
Mass Spectrometry (ESI-MS)Expected [M+H]⁺281.1183
Mass Spectrometry (ESI-MS)Observed [M+H]⁺Within ± 0.1 Da of expected mass

Conclusion

This document provides a comprehensive guide for the successful solid-phase synthesis of the dipeptide this compound. Adherence to the detailed protocols for synthesis, cleavage, and purification is crucial for obtaining a high-purity product. The provided workflow, data tables, and procedural steps offer a solid foundation for researchers and professionals engaged in peptide synthesis for a wide array of applications.

References

Application Note: Quantification of Phenylalanine-Aspartate (Phe-Asp) by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartate (Phe-Asp) is a molecule of interest in various fields of biomedical research due to its potential roles in metabolism and cell signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
IUPAC Name(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, HPLC separation, and MS detection of this compound.

Sample Preparation

A simple protein precipitation method is effective for extracting this compound from biological matrices such as plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Acetonitrile (B52724), chilled to -20°C

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 400 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 40% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound281.1120.1 (Phe immonium ion)15
This compound281.1134.0 (Asp fragment)20
This compound-ISDependent on isotope labelingDependent on isotope labelingOptimize empirically

Note: The precursor ion for this compound is [M+H]+. The product ions are characteristic fragments. Collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes representative concentrations of a related dipeptide, N-beta-L-aspartyl-L-phenylalanine, found in human biological fluids.[2] This data can serve as an approximate reference for expected physiological levels of aspartyl-phenylalanine dipeptides.

Biological MatrixConcentration
Human Plasma~ 5 ng/mL
Human Urine0.63 ± 0.14 µg/mg creatinine

Diagrams

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow sample Biological Sample (Plasma, Tissue) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution hplc_ms HPLC-MS Analysis reconstitution->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Dipeptide Digestion and Absorption Pathway

Dietary proteins are digested into smaller peptides and amino acids, which are then absorbed by intestinal enterocytes. Dipeptides like this compound are primarily transported into the cells by the peptide transporter 1 (PepT1).[3][4] Inside the cell, they are largely hydrolyzed into their constituent amino acids before entering circulation. Some dipeptides may also enter the bloodstream intact.

dipeptide_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream protein Dietary Protein digestion Proteolytic Digestion (Pepsin, Trypsin, etc.) protein->digestion dipeptides Dipeptides (e.g., this compound) digestion->dipeptides amino_acids_lumen Amino Acids digestion->amino_acids_lumen pept1 PepT1 Transporter dipeptides->pept1 H+ co-transport hydrolysis Cytosolic Peptidases pept1->hydrolysis intact_dipeptide Intact Dipeptide pept1->intact_dipeptide Minor Pathway amino_acids_cell Amino Acids (Phe + Asp) hydrolysis->amino_acids_cell amino_acids_blood Amino Acids amino_acids_cell->amino_acids_blood Amino Acid Transporters

Caption: Dipeptide digestion and absorption pathway.

Potential Dipeptide Signaling Pathway

Some dipeptides have been shown to exert biological effects by activating intracellular signaling pathways. For instance, the dipeptide Pro-Gly can activate the JAK2/STAT5 pathway via the PepT1 transporter, leading to the expression and secretion of IGF-1.[5] While a specific signaling role for this compound has not been fully elucidated, a similar mechanism could be hypothesized and investigated.

dipeptide_signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_secretion Secretion dipeptide Dipeptide (e.g., Pro-Gly) pept1 PepT1 dipeptide->pept1 jak2 JAK2 pept1->jak2 activates stat5 STAT5 jak2->stat5 phosphorylates p_stat5 p-STAT5 stat5->p_stat5 nucleus Nucleus p_stat5->nucleus translocates to igf1_gene IGF-1 Gene p_stat5->igf1_gene binds to promoter igf1_mrna IGF-1 mRNA igf1_gene->igf1_mrna transcription igf1_protein IGF-1 Protein igf1_mrna->igf1_protein translation secreted_igf1 Secreted IGF-1 igf1_protein->secreted_igf1

Caption: Potential dipeptide-mediated signaling pathway.

Conclusion

The HPLC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions ensure reliable and reproducible results. This method can be a valuable tool for researchers investigating the role of this compound in health and disease.

References

Application Notes and Protocols for the Detection of Phe-Asp Dipeptide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) is a molecule of growing interest in various fields of biomedical research, including its potential role as a biomarker and its involvement in physiological and pathological processes. Accurate and sensitive detection of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for elucidating its biological function and exploring its therapeutic and diagnostic potential.

These application notes provide detailed protocols for the detection and quantification of this compound using three distinct methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a hypothetical Fluorescent Probe-Based Assay, and an outline for an Antibody-Based Immunoassay (ELISA). Additionally, a protocol for Capillary Electrophoresis (CE) is included as a complementary separation technique.

I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex mixtures, making it the gold standard for dipeptide analysis.[1] This protocol outlines a method for the analysis of this compound in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

This procedure is designed to remove high-abundance proteins and other interfering substances from plasma samples.[2][3][4]

  • Materials:

    • Human plasma (collected in EDTA- or heparin-containing tubes)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Trifluoroacetic acid (TFA)

    • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d5)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Centrifuge, vortex mixer, and evaporator.

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 0.1% TFA in water.

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% TFA in water.

    • Elute the dipeptides with 1 mL of 50% acetonitrile in water containing 0.1% TFA.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM transitions for this compound and a hypothetical internal standard are listed in the table below. These transitions should be optimized for the specific instrument used.

Data Presentation

Table 1: Hypothetical MRM Transitions and Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound281.1120.1 (Phe immonium ion)5015
This compound281.1133.0 (Asp-related fragment)5012
This compound-d5 (IS)286.1125.15015

Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate1 Evaporation Supernatant->Evaporate1 Reconstitute1 Reconstitution Evaporate1->Reconstitute1 SPE Solid-Phase Extraction (SPE) Reconstitute1->SPE Elute Elution SPE->Elute Evaporate2 Final Evaporation Elute->Evaporate2 Reconstitute2 Final Reconstitution Evaporate2->Reconstitute2 LC LC Separation Reconstitute2->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS workflow for this compound quantification.

II. Detection of this compound with a Hypothetical Fluorescent Probe

This section outlines the principles and a hypothetical protocol for the detection of this compound using a specifically designed fluorescent probe. This approach offers a potential alternative to LC-MS/MS for high-throughput screening applications. The design of such a probe would be a significant research endeavor.[5][6]

Principle

A fluorescent probe for this compound could be designed based on a recognition motif that selectively binds to the dipeptide. This binding event would then trigger a change in the fluorescent properties of the probe, such as an increase in fluorescence intensity ("turn-on" probe).[7] The recognition element could be a synthetic peptide or a small molecule with a cavity complementary to this compound.

Hypothetical Experimental Protocol

1. Probe Synthesis and Characterization

  • A synthetic peptide sequence with affinity for this compound would be synthesized using solid-phase peptide synthesis.

  • A fluorophore (e.g., a FRET pair or an environment-sensitive dye) would be conjugated to the peptide.[8]

  • The final probe would be purified by HPLC and its identity confirmed by mass spectrometry.

2. Assay Procedure

  • Materials:

    • Prepared biological sample (e.g., deproteinized plasma)

    • Fluorescent probe stock solution

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well microplate (black, clear bottom)

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a standard curve of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of the standard or sample.

    • Add 50 µL of the fluorescent probe solution (at a pre-optimized concentration) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Quantify the concentration of this compound in the samples by interpolating from the standard curve.

Data Presentation

Table 2: Hypothetical Performance of a Fluorescent Probe for this compound

ParameterValue
Limit of Detection (LOD)50 nM
Linear Range0.1 - 10 µM
SpecificityHigh for this compound over other dipeptides
Excitation/Emission (nm)485 / 520

Visualization

Fluorescent_Probe_Workflow cluster_assay Fluorescent Probe Assay cluster_principle Detection Principle Sample Sample/Standard Probe Add Fluorescent Probe Sample->Probe Incubate Incubate Probe->Incubate Read Measure Fluorescence Incubate->Read Quantify Quantify Read->Quantify Bound Probe-Phe-Asp Complex (High Fluorescence) Unbound Probe (Low Fluorescence) Unbound->Bound + this compound PheAsp This compound

Workflow for this compound detection using a fluorescent probe.

III. Antibody-Based Detection of this compound (ELISA)

Principle

A competitive ELISA for this compound would involve the dipeptide in the sample competing with a labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited amount of anti-Phe-Asp antibody coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.

Generic Experimental Protocol

1. Antibody Development and Plate Coating

  • A polyclonal or monoclonal antibody specific to this compound would need to be generated and characterized.

  • The wells of a 96-well microplate would be coated with this capture antibody.

2. Assay Procedure

  • Materials:

    • Anti-Phe-Asp antibody-coated 96-well plate

    • Prepared biological samples and this compound standards

    • Biotinylated this compound

    • Streptavidin-HRP (Horseradish Peroxidase) conjugate

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Microplate reader.

  • Procedure:

    • Add standards and samples to the wells of the antibody-coated plate.

    • Add a fixed amount of biotinylated this compound to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate multiple times with wash buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm.

    • The concentration of this compound is inversely proportional to the signal.

Data Presentation

Table 3: Expected Characteristics of a this compound ELISA

ParameterExpected Value
Assay TypeCompetitive ELISA
Sensitivity1-10 ng/mL
Sample Volume50-100 µL
Assay Time3-4 hours

Visualization

ELISA_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample Ab1 Antibody BioPheAsp1 Biotin-Phe-Asp Ab1->BioPheAsp1 Binds HRP1 Streptavidin-HRP BioPheAsp1->HRP1 Binds Substrate1 Substrate HRP1->Substrate1 Converts Signal1 Strong Signal Substrate1->Signal1 Ab2 Antibody SamplePheAsp Sample this compound Ab2->SamplePheAsp Binds BioPheAsp2 Biotin-Phe-Asp HRP2 Streptavidin-HRP BioPheAsp2->HRP2 Less Binding Substrate2 Substrate HRP2->Substrate2 Converts Signal2 Weak Signal Substrate2->Signal2

Principle of a competitive ELISA for this compound detection.

IV. Separation of this compound by Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering a high-resolution separation technique that is complementary to HPLC.[9][10]

Experimental Protocol
  • Instrumentation: A capillary electrophoresis system with UV or diode-array detection.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Deproteinized sample as described in the LC-MS/MS protocol, reconstituted in the BGE.

Data Presentation

Table 4: Typical Parameters for CE Separation of Dipeptides

ParameterSetting
Capillary Dimensions50 µm i.d. x 50 cm
Background Electrolyte50 mM Sodium Phosphate, pH 2.5
Voltage20 kV
Temperature25°C
Detection Wavelength200 nm

Visualization

CE_Workflow Sample Prepared Sample Injection Hydrodynamic Injection Sample->Injection Capillary Capillary Separation (+ to -) Injection->Capillary Detection UV Detection (200 nm) Capillary->Detection Electropherogram Electropherogram Detection->Electropherogram

Workflow for the separation of this compound by Capillary Electrophoresis.

Summary and Comparison of Methods

Table 5: Comparison of this compound Detection Methodologies

FeatureLC-MS/MSFluorescent Probe AssayELISACapillary Electrophoresis
Principle Mass-to-charge ratioFluorescence change upon bindingAntibody-antigen bindingCharge-to-size ratio
Sensitivity Very High (pM-nM)High (nM-µM)High (ng/mL)Moderate (µM)
Specificity Very HighDependent on probe designHighModerate
Throughput ModerateHighHighModerate
Instrumentation Complex, ExpensiveStandard plate readerStandard plate readerSpecialized
Development Method development requiredProbe synthesis requiredAntibody development requiredMethod development required

Conclusion

The choice of method for the detection of this compound in complex biological samples will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. LC-MS/MS offers the highest sensitivity and specificity and is ideal for quantitative studies. Fluorescent probe and ELISA-based methods, once developed, are well-suited for high-throughput screening applications. Capillary electrophoresis serves as a valuable orthogonal separation technique for method validation and purity assessment.

References

Application Notes and Protocols for Phe-Asp Dipeptide Stability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical stability of peptides is a critical attribute that influences their efficacy, safety, and shelf-life as therapeutic agents. The dipeptide Phenylalanine-Aspartate (Phe-Asp) is susceptible to various degradation pathways, primarily influenced by pH, temperature, and buffer composition. Understanding the degradation kinetics and identifying the resulting products are essential for formulation development, establishing appropriate storage conditions, and ensuring the quality of this compound-containing products.

This document provides a detailed protocol for conducting a comprehensive stability assay of the this compound dipeptide. It outlines the methodologies for forced degradation studies under various stress conditions and the analytical procedures for quantifying the parent peptide and its degradation products.

Key Degradation Pathways

The primary degradation pathways for this compound involve reactions at the aspartic acid residue and the peptide bond. These include:

  • Peptide Bond Hydrolysis: Cleavage of the amide bond between phenylalanine and aspartic acid, yielding the individual amino acids. This is more prevalent under strongly acidic or basic conditions.

  • Aspartic Acid Isomerization: Intramolecular cyclization to a succinimide (B58015) intermediate, which can subsequently hydrolyze to form either the native α-aspartyl peptide or the isomeric β-aspartyl peptide.

  • Racemization (Epimerization): The chiral center of the aspartic acid residue can undergo inversion, leading to the formation of D-aspartyl dipeptides.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide to form a stable six-membered ring, cyclo(this compound). This is a common degradation pathway for dipeptides, especially under neutral to slightly basic conditions and at elevated temperatures.

Data Presentation: this compound Stability Under Various Conditions

While specific kinetic data for the this compound dipeptide is not extensively published, the following table summarizes the expected stability trends based on studies of aspartame (B1666099) (a methyl ester of this compound) and other aspartic acid-containing peptides. This data is illustrative and intended to guide experimental design.

Stress ConditionParameterValueExpected Outcome
pH pH 2.0Increased RatePredominantly peptide bond hydrolysis.
pH 4.3High StabilityOptimal pH for stability with a reported half-life of nearly 300 days at room temperature for aspartame.[1]
pH 7.0Decreased StabilityIncreased rates of isomerization, racemization, and diketopiperazine formation. The half-life of aspartame is reported to be only a few days at this pH.[1]
pH 10.0Increased RateAccelerated isomerization and racemization.[2][3]
Temperature 4°CHigh StabilityRecommended for long-term storage of solutions.
25°C (Room Temp)Moderate StabilityDegradation is observable over time, especially at non-optimal pH.
40°CIncreased RateAccelerated degradation studies.
80°CRapid DegradationUsed for forced degradation studies to rapidly identify potential degradation products.[3]
Oxidation 3% H₂O₂Generally StableThe side chains of Phe and Asp are not highly susceptible to oxidation under these conditions.

Experimental Protocols

Forced Degradation Study

This protocol describes the conditions for intentionally degrading the this compound dipeptide to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • This compound dipeptide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate (B84403) buffers (pH 2.0, 4.0, 7.0, 10.0)

  • High-purity water

  • Incubators or water baths

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Aliquot the stock solution into vials and incubate at 80°C for 24, 48, and 72 hours.

    • pH-Dependent Degradation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in phosphate buffers at pH 2.0, 4.0, 7.0, and 10.0. Incubate at 40°C and collect samples at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH or HCl, respectively.

  • Sample Storage: Store all samples at 2-8°C until analysis.

Stability-Indicating HPLC-UV/MS Method

This method is designed to separate and quantify the intact this compound dipeptide from its potential degradation products.

Instrumentation and Columns:

  • HPLC or UPLC system with a UV detector and preferably coupled to a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm and 254 nm
Injection Volume 10 µL
Gradient Elution Time (min)
0
20
22
25
26
30

Mass Spectrometry Conditions (if available):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis to aid in the identification of degradation products.

Data Analysis:

  • Quantification: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time zero).

  • Degradation Products: Identify and quantify the major degradation products by their retention times and mass-to-charge ratios.

  • Kinetics: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualizations

G cluster_degradation This compound Degradation Pathways PheAsp This compound (L-α-Aspartyl-L-Phenylalanine) Succinimide Succinimide Intermediate PheAsp->Succinimide Intramolecular Cyclization DKP Diketopiperazine (cyclo(this compound)) PheAsp->DKP Intramolecular Cyclization Hydrolysis Phe + Asp (Peptide Bond Hydrolysis) PheAsp->Hydrolysis Acid/Base Catalysis Succinimide->PheAsp Hydrolysis beta_Asp β-Aspartyl-Phe (Isomerization) Succinimide->beta_Asp Hydrolysis D_Asp D-Aspartyl-Phe (Racemization) Succinimide->D_Asp Racemization then Hydrolysis

Caption: Major degradation pathways of the this compound dipeptide.

G cluster_workflow This compound Stability Assay Workflow start Start: This compound Sample stress Forced Degradation (pH, Temp, Oxidation) start->stress sampling Time-Point Sampling stress->sampling analysis RP-HPLC-UV/MS Analysis sampling->analysis quant Quantification of This compound and Degradants analysis->quant kinetics Kinetic Analysis (Rate Constants, Half-life) quant->kinetics report Stability Report kinetics->report

Caption: Experimental workflow for the this compound stability assay.

References

Application Notes and Protocols for Phe-Asp Quantification in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of dipeptides, such as Phenylalanine-Aspartic Acid (Phe-Asp), in cell culture media is crucial for understanding cellular metabolism, optimizing media composition, and ensuring consistent bioprocess performance. Dipeptides can serve as a source of amino acids for cells, and their uptake and metabolism can influence cell growth, viability, and protein production.[1] This document provides detailed application notes and protocols for the accurate quantification of this compound in cell culture media using two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. Additionally, a general protocol for developing an Enzyme-Linked Immunosorbent Assay (ELISA) is described.

This compound is a dipeptide composed of L-phenylalanine and L-aspartic acid.[2] Its quantification in the complex matrix of cell culture media requires sensitive and specific analytical methods to distinguish it from other components like individual amino acids, other dipeptides, and proteins.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described methods. These values are illustrative and may vary depending on the cell line, culture conditions, and media formulation. Dipeptides are often added to cell culture media at concentrations ranging from millimolar (mM) to grams per liter (g/L) to enhance the solubility of certain amino acids.[3][4]

Table 1: Quantification of this compound in Spiked Cell Culture Media using LC-MS/MS

Sample IDSpiked this compound Concentration (µM)Measured Concentration (µM)Recovery (%)RSD (%) (n=3)
Control0< LOQ--
Spike 110.98984.5
Spike 2109.9299.23.2
Spike 3100101.5101.52.1
Spike 41000995.099.51.5
LOQ: Limit of Quantification

Table 2: Quantification of this compound in a Fed-Batch Cell Culture using HPLC with Pre-column Derivatization

Time Point (Day)This compound Concentration (mM)Standard Deviation (mM)
05.000.12
24.250.15
43.100.09
61.850.11
80.950.08
100.250.04

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a robust and sensitive method for the quantification of this compound in cell culture media without the need for derivatization.

1. Sample Preparation

  • Collect 1 mL of cell culture supernatant by centrifuging the cell culture at 300 x g for 5 minutes to pellet the cells.

  • To 100 µL of the supernatant, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, e.g., stable isotope-labeled this compound) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5][6]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: ACQUITY UPLC I-Class or equivalent.[5]

  • Column: ACQUITY Premier HSS T3 2.1 x 150 mm or equivalent reversed-phase column.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95-2% B

    • 17.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 2.5 kV.[5]

  • Source Temperature: 150°C.[5]

  • Desolvation Temperature: 500°C.[5]

  • MRM Transitions:

    • This compound (MW: 280.28 g/mol ): Precursor ion (Q1) m/z 281.1 -> Product ions (Q3) for quantification and qualification (e.g., m/z 120.1, m/z 70.1). Note: These are predicted fragments and should be optimized by direct infusion of a this compound standard.

    • Internal Standard (e.g., 13C9, 15N-Phe-Asp): Precursor and product ions will be shifted according to the isotopic labeling.

3. Data Analysis

  • Quantify the peak area of this compound and the internal standard.

  • Generate a calibration curve using a series of this compound standards prepared in a similar matrix.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization

This method is suitable for laboratories with HPLC systems equipped with a fluorescence detector. It involves the derivatization of the primary amine group of this compound with o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9][10][11][12]

1. Reagent Preparation

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH with concentrated sodium hydroxide.[9]

  • OPA Reagent: Dissolve o-Phthalaldehyde in methanol, then add 3-mercaptopropionic acid and borate buffer. Prepare fresh and protect from light.[9]

  • FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare fresh as it is moisture-sensitive.[9]

2. Sample Preparation

  • Collect cell culture supernatant as described in Protocol 1, step 1.

  • Dilute the supernatant 1:10 with 0.1 M HCl.[12]

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. Automated Pre-column Derivatization and HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector and an autosampler capable of automated derivatization.

  • Derivatization Program (in autosampler):

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample/standard.

    • Aspirate 1 µL of OPA Reagent.

    • Mix in the needle and wait for 1 minute for the reaction with the primary amine.

    • Aspirate 1 µL of FMOC Reagent.

    • Mix and inject.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the derivatized this compound. The gradient needs to be optimized for baseline separation from other derivatized components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths:

    • For OPA derivatives: Excitation 340 nm, Emission 450 nm.

    • For FMOC derivatives: Excitation 266 nm, Emission 305 nm. (The detector can be programmed to switch wavelengths during the run if analyzing both primary and secondary amino acids/peptides).

4. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on the retention time of a standard.

  • Quantify the peak area.

  • Generate a calibration curve using a series of derivatized this compound standards.

  • Calculate the concentration of this compound in the samples.

Protocol 3: General Protocol for this compound Quantification by Competitive ELISA

This protocol outlines the steps for developing a competitive ELISA to quantify this compound. This method requires a specific antibody against this compound, which may need to be custom-developed.

1. Principle

Free this compound in the sample competes with this compound coated on the microplate for binding to a limited amount of anti-Phe-Asp antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

2. Materials

  • High-binding 96-well microplate.

  • This compound standard.

  • This compound-carrier protein conjugate (for coating).

  • Anti-Phe-Asp primary antibody (rabbit or mouse).

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

  • TMB Substrate Solution.

  • Stop Solution (e.g., 2 N H₂SO₄).

3. Protocol

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-carrier protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the diluted anti-Phe-Asp primary antibody for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance against the log of the this compound concentration.

  • The curve will be sigmoidal with a negative slope.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of this compound in cell culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Cell Culture Supernatant protein_precipitation Protein Precipitation (e.g., with cold methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying Down supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms hplc HPLC Analysis (with Derivatization) reconstitution->hplc data_analysis Quantification & Calibration Curve lcms->data_analysis hplc->data_analysis result This compound Concentration data_analysis->result

Caption: General experimental workflow for this compound quantification.

phe_asp_metabolism cluster_extracellular Extracellular (Cell Culture Medium) cluster_cell Intracellular cluster_downstream Metabolic Fates phe_asp_medium This compound Dipeptide phe_asp_inside This compound phe_asp_medium->phe_asp_inside Uptake by Peptide Transporters hydrolysis Hydrolysis (by Peptidases) phe_asp_inside->hydrolysis phe Phenylalanine hydrolysis->phe asp Aspartic Acid hydrolysis->asp protein_synthesis Protein Synthesis phe->protein_synthesis asp->protein_synthesis energy_metabolism Energy Metabolism asp->energy_metabolism

References

Application Notes: Phe-Asp in Receptor Binding and Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phe-Asp, a dipeptide composed of Phenylalanine and Aspartic Acid, is a molecule of interest in various biological contexts. While its direct interaction with a specific receptor is not extensively characterized, its structural similarity to other bioactive dipeptides suggests potential applications in receptor binding assays and other bioactivity studies. These application notes provide detailed protocols for investigating the potential of this compound in three key areas: inhibition of Angiotensin-Converting Enzyme (ACE), modulation of the sweet taste receptor (TAS1R2/TAS1R3), and assessment of its antioxidant and cytoprotective effects.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Application: To determine the inhibitory potential of this compound on ACE, a key enzyme in the regulation of blood pressure. Dipeptides, particularly those with aromatic C-terminal residues, are known to be effective ACE inhibitors.

Data Presentation
DipeptideIC50 (µM)Reference CompoundIC50 (nM)
Val-Trp5.5Captopril (B1668294)1.7 - 15.1[1]
Ile-Trp0.50Lisinopril-
Val-Tyr-Enalaprilat-
Trp-Val307.61[2]--
This compound (Predicted)Micromolar Range--

Note: The IC50 value for this compound is predicted to be in the micromolar range based on the activity of other dipeptides.

Experimental Protocol: ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the hydrolysis of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by ACE.[3][4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

  • This compound

  • Captopril (positive control)

  • Assay Buffer: 50 mM HEPES with 300 mM NaCl, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in the assay buffer.

    • Prepare a stock solution of FAPGG in the assay buffer (e.g., 0.5 mM).[5]

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of Captopril for the positive control.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% ACE activity): Add ACE solution and assay buffer.

    • Test wells: Add ACE solution and the corresponding dilution of this compound.

    • Positive control wells: Add ACE solution and the corresponding dilution of Captopril.

  • Pre-incubation:

    • Add 50 µL of assay buffer (for control) or this compound/Captopril dilutions to the respective wells.

    • Add 50 µL of ACE solution to the control, test, and positive control wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the FAPGG substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes at 37°C. The hydrolysis of FAPGG leads to a decrease in absorbance.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of ACE activity, from the dose-response curve.

Experimental Workflow

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - ACE - FAPGG Substrate - this compound Dilutions - Captopril (Control) plate_setup Set up 96-well Plate: - Blanks - Controls - Test Samples reagent_prep->plate_setup pre_incubation Pre-incubate with ACE and Inhibitor (37°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction with FAPGG pre_incubation->reaction_start measurement Measure Absorbance Decrease at 340 nm reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for ACE inhibition assay.

Sweet Taste Receptor (TAS1R2/TAS1R3) Activation Assay

Application: To investigate whether this compound can activate or modulate the human sweet taste receptor, TAS1R2/TAS1R3. This is relevant as its isomer, Asp-Phe, is a component of the artificial sweetener aspartame (B1666099).

Data Presentation

Direct binding affinity data for this compound on the sweet taste receptor is not available. The following table provides EC50 values for related compounds from cell-based functional assays, which measure receptor activation.

CompoundReceptorAssay TypeEC50 (µM)
AspartamehTAS1R2/TAS1R3Calcium Mobilization~30-100
SucrosehTAS1R2/TAS1R3Calcium Mobilization~20,000-50,000
NeotamehTAS1R2/TAS1R3Calcium Mobilization~0.03-0.1
This compound (Hypothetical)hTAS1R2/TAS1R3Calcium MobilizationTo be determined
Experimental Protocol: Cell-Based Calcium Mobilization Assay

This protocol describes a functional assay to measure the activation of the TAS1R2/TAS1R3 receptor expressed in a heterologous cell line (e.g., HEK293T) by monitoring changes in intracellular calcium levels.[6][7]

Materials:

  • HEK293T cells stably co-expressing human TAS1R2 and TAS1R3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Aspartame (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (e.g., FLIPR)

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293T-TAS1R2/TAS1R3 cells in appropriate medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in the assay buffer. Create serial dilutions to generate a dose-response curve.

    • Prepare a stock solution and serial dilutions of aspartame as a positive control.

  • Measurement of Calcium Flux:

    • Wash the cells with assay buffer after dye loading.

    • Place the cell plate into the fluorescence microplate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Add the this compound or aspartame solutions to the wells.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the responses to the maximum response of a known agonist (e.g., aspartame).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 value, the concentration of this compound that elicits 50% of the maximal response, from the dose-response curve.

Signaling Pathway

Sweet_Taste_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling PheAsp This compound Receptor TAS1R2/TAS1R3 (Sweet Taste Receptor) PheAsp->Receptor G_protein G-protein (Gustducin) Activation Receptor->G_protein PLCb2 Phospholipase C β2 (PLCβ2) Activation G_protein->PLCb2 IP3 IP3 Production PLCb2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Opening Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Signal to Brain Depolarization->Signal Antioxidant_Cytoprotection_Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_cytoprotection Cytoprotection Assay (MTT) dpph_prep Prepare DPPH and This compound Solutions dpph_assay Incubate this compound with DPPH dpph_prep->dpph_assay dpph_measure Measure Absorbance at 517 nm dpph_assay->dpph_measure dpph_calc Calculate % Scavenging and IC50 dpph_measure->dpph_calc mtt_seed Seed Cells in 96-well Plate mtt_treat Pre-treat with this compound, then add Oxidant mtt_seed->mtt_treat mtt_assay Add MTT and Solubilization Buffer mtt_treat->mtt_assay mtt_measure Measure Absorbance at 570 nm mtt_assay->mtt_measure mtt_calc Calculate % Cell Viability mtt_measure->mtt_calc

References

Application Notes and Protocols for the Fmoc-Based Solid-Phase Synthesis of the Dipeptide Phe-Asp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of peptide chains on an insoluble resin support. This methodology offers significant advantages, including the use of mild reaction conditions and the straightforward purification of intermediates. This application note provides a detailed protocol for the synthesis of the dipeptide Phenylalanyl-Aspartate (Phe-Asp) using Fmoc chemistry.

The synthesis begins with an aspartic acid residue, protected on its side chain with a tert-butyl (OtBu) group, pre-loaded onto a Wang resin. The Wang resin is selected to yield a C-terminal carboxylic acid upon cleavage. The synthesis proceeds with the removal of the Fmoc group from the aspartate residue, followed by the coupling of Fmoc-protected phenylalanine (Fmoc-Phe-OH). Subsequent cleavage from the resin and deprotection of the side chain yields the desired this compound dipeptide. A critical consideration in the synthesis of aspartic acid-containing peptides is the potential for aspartimide formation, a side reaction that can lead to impurities.[1] This protocol incorporates measures to minimize this side reaction.

Experimental Protocols

This section details the step-by-step methodology for the manual Fmoc-based solid-phase synthesis of the this compound dipeptide.

Materials and Reagents
  • Fmoc-Asp(OtBu)-Wang resin (Low loading, e.g., 0.25-0.40 mmol/g)[2]

  • Fmoc-Phe-OH

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • HPLC Solvents:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • Solid-phase synthesis vessel with a sintered glass frit

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, culminating in cleavage and purification.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Fmoc-Asp(OtBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cleavage Cleavage from Resin (TFA/H2O/TIS) Wash2->Cleavage End Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Fmoc-based solid-phase synthesis workflow for this compound dipeptide.
Detailed Protocol

Step 1: Resin Swelling

  • Place the Fmoc-Asp(OtBu)-Wang resin (e.g., 100 mg, 0.04 mmol based on 0.4 mmol/g loading) into a solid-phase synthesis vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with occasional agitation.[3]

  • Drain the DMF through the frit.

Step 2: Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF, 2 mL) to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the deprotection step with fresh solution for an additional 12 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine.[4]

Step 3: Coupling of Fmoc-Phe-OH

  • In a separate vial, pre-activate the Fmoc-Phe-OH by dissolving Fmoc-Phe-OH (5 equivalents, 0.2 mmol, 77.5 mg), HBTU (5 equivalents, 0.2 mmol, 75.9 mg) in DMF (1.5 mL).

  • Add DIPEA (10 equivalents, 0.4 mmol, 70 µL) to the activation mixture.[4]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 40-60 minutes at room temperature.[4]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (4 x 2 mL).[4]

Step 4: Cleavage and Deprotection

  • Wash the peptide-resin sequentially with DCM (3 x 2 mL) and MeOH (3 x 2 mL) and dry under vacuum for at least 1 hour.[3]

  • Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS, 2 mL) to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Step 5: Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (approx. 25 mL). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

HPLC Purification

The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • System: Preparative RP-HPLC system with a UV detector.

  • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[5]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B).[5]

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient should be optimized for the best separation.

    • Monitor the elution at 214 nm and 280 nm.[6]

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound dipeptide.

Mass Spectrometry Characterization

The identity of the purified dipeptide is confirmed by mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Mass: The theoretical monoisotopic mass of this compound (C₁₃H₁₆N₂O₅) is 280.11 Da. The observed mass should correspond to [M+H]⁺ at m/z 281.12 or [M-H]⁻ at m/z 279.10.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Fmoc-based synthesis of the this compound dipeptide. Actual results may vary depending on the specific reagents, equipment, and techniques used.

ParameterValueNotes
Starting Resin Fmoc-Asp(OtBu)-Wang ResinLoading: 0.25-0.40 mmol/g[2]
Scale of Synthesis 0.04 mmolBased on 100 mg of resin with 0.4 mmol/g loading
Fmoc-Phe-OH 5 equivalents (0.2 mmol)An excess is used to drive the coupling reaction to completion.[4]
HBTU 5 equivalents (0.2 mmol)Coupling activator.[4]
DIPEA 10 equivalents (0.4 mmol)Base for activation.[4]
Deprotection Time 3 + 12 minutesTwo-step deprotection is often employed for efficiency.[4]
Coupling Time 40 - 60 minutesReaction completion can be monitored by a Kaiser test.[4]
Cleavage Time 2 hours
Expected Crude Yield 70-90%Yield is sequence-dependent.
Purity after HPLC >95%Dependent on the efficiency of the purification.[7]

Troubleshooting and Key Considerations

  • Aspartimide Formation: This is a major side reaction for peptides containing aspartic acid, especially at Asp-Gly or Asp-Ser sequences. It is promoted by the basic conditions of Fmoc deprotection.[1][8] To minimize this, use fresh deprotection solution, keep deprotection times as short as necessary for complete Fmoc removal, and consider using bulkier side-chain protecting groups for Asp if significant side product formation is observed.[9]

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, the coupling step should be repeated.

  • Racemization: While generally low with standard coupling reagents, racemization can occur. Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide-based coupling can suppress this.[3]

  • Water Content: Ensure all solvents, particularly DMF, are of high purity and have low water content to prevent unwanted side reactions.

By following this detailed protocol, researchers can successfully synthesize the this compound dipeptide with high purity, suitable for a variety of applications in scientific research and drug development.

References

Application Notes: Boc-Protection Strategy for the Solution-Phase Synthesis of Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to research tools. The Boc (tert-butoxycarbonyl) protection strategy is a classical and robust method for the synthesis of peptides in solution. This application note provides a detailed protocol for the synthesis of the dipeptide Phenylalanine-Aspartic acid (Phe-Asp) using a Boc-protection strategy. This method involves the protection of the α-amino group of phenylalanine with a Boc group, followed by coupling with a side-chain protected aspartic acid derivative, and concluding with the deprotection of the resulting dipeptide. The protocols outlined below are intended for researchers and scientists in the fields of peptide chemistry and drug development.

Overall Synthesis Strategy

The solution-phase synthesis of this compound using a Boc-protection strategy involves three main stages:

  • Protection: The α-amino group of L-Phenylalanine is protected with a Boc group to prevent self-coupling and other side reactions during the subsequent coupling step.

  • Coupling: The N-terminally protected Boc-Phe-OH is coupled with the C-terminally and side-chain protected L-Aspartic acid derivative, L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH), using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

  • Deprotection: The Boc and benzyl (B1604629) (Bzl) protecting groups are removed from the dipeptide to yield the final this compound product.

Phe_Asp_Synthesis Phe L-Phenylalanine Boc_Phe Boc-Phe-OH Phe->Boc_Phe Boc Protection Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)2O Boc2O->Boc_Phe Coupled_Peptide Boc-Phe-Asp(OBzl)-OH Boc_Phe->Coupled_Peptide Coupling Asp_OBzl H-Asp(OBzl)-OH Asp_OBzl->Coupled_Peptide DCC_HOBt DCC / HOBt DCC_HOBt->Coupled_Peptide Final_Peptide This compound Coupled_Peptide->Final_Peptide Global Deprotection Deprotection Deprotection (TFA, H₂/Pd-C) Deprotection->Final_Peptide

Workflow for the solution-phase synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the this compound synthesis.

StepReactionKey ReagentsSolventReaction TimeTemperatureTypical Yield
1Boc Protection of PheDi-tert-butyl dicarbonate, NaOHWater/tert-Butyl Alcohol~12 hoursRoom Temperature78-87%[1]
2Peptide CouplingDCC, HOBtDichloromethane (DCM)12-24 hours0°C to Room Temp.70-91%[2]
3Global DeprotectionTFA, H₂/Pd-C, Formic AcidMethanol/DCM1-2 hours (TFA), 1-2 hours (H₂)Room Temperature~80-95%[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This protocol describes the protection of the α-amino group of L-phenylalanine with a Boc group.[1]

Materials and Reagents:

  • L-Phenylalanine

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • tert-Butyl alcohol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Pentane

  • Potassium hydrogen sulfate (B86663) (KHSO₄)

  • Ethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a suitable flask, dissolve L-phenylalanine (1 mol) in a solution of NaOH (1.1 mol) in water.

  • Add tert-butyl alcohol to the solution.

  • To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour. A white precipitate may appear.

  • Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.

  • Extract the reaction mixture twice with pentane.

  • Acidify the combined aqueous layers to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.

  • Extract the turbid reaction mixture four times with ethyl ether.

  • Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

  • Treat the resulting oil with hexane (B92381) and allow it to crystallize.

  • Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.

Protocol 2: Synthesis of Boc-Phe-Asp(OBzl)-OH

This protocol describes the coupling of Boc-Phe-OH with L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).

Materials and Reagents:

  • Boc-Phe-OH

  • L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1 M HCl

  • 5% NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve H-Asp(OBzl)-OH (1.0 equivalent) in DCM and neutralize with DIPEA (1.1 equivalents). Stir at room temperature for 20 minutes.

  • To the cooled Boc-Phe-OH solution, slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0°C for 30 minutes.

  • Add the neutralized H-Asp(OBzl)-OH solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Global Deprotection of Boc-Phe-Asp(OBzl)-OH to this compound

This protocol describes the simultaneous removal of the Boc and benzyl protecting groups.

Materials and Reagents:

  • Boc-Phe-Asp(OBzl)-OH

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Hydrogenolysis (Removal of Benzyl group):

    • Dissolve the purified Boc-Phe-Asp(OBzl)-OH (1.0 equivalent) in methanol.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

    • Add formic acid as a hydrogen donor.[3][5]

    • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Boc-Phe-Asp-OH.

  • Acidolysis (Removal of Boc group):

    • Dissolve the Boc-Phe-Asp-OH from the previous step in anhydrous DCM.

    • Add an equal volume of TFA (a 1:1 solution of TFA/DCM).[6][7]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Once complete, remove the solvent and excess TFA under reduced pressure.

    • Precipitate the final this compound dipeptide by adding cold diethyl ether.

    • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The final product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Experimental_Workflow cluster_protection Step 1: Boc Protection of Phenylalanine cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Global Deprotection p1 Dissolve Phe in NaOH/H₂O/t-BuOH p2 Add (Boc)₂O p1->p2 p3 Stir overnight p2->p3 p4 Acidify and Extract with Ether p3->p4 p5 Crystallize Boc-Phe-OH p4->p5 c1 Activate Boc-Phe-OH with DCC/HOBt in DCM at 0°C p5->c1 c3 Combine activated acid and neutralized amine c1->c3 c2 Neutralize H-Asp(OBzl)-OH with DIPEA c2->c3 c4 Stir for 12-24h c3->c4 c5 Work-up and Purify Boc-Phe-Asp(OBzl)-OH c4->c5 d1 Dissolve dipeptide in MeOH c5->d1 d2 Catalytic transfer hydrogenation (Pd/C, HCOOH) d1->d2 d3 Isolate Boc-Phe-Asp-OH d2->d3 d4 Dissolve in DCM/TFA d3->d4 d5 Stir for 1-2h d4->d5 d6 Precipitate and purify this compound d5->d6

Detailed experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Isotopic Labeling of Phe-Asp in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dipeptide metabolism is a burgeoning field in biomedical research and drug development. Dipeptides can serve as nutrient sources, signaling molecules, and pro-drugs. Understanding their uptake, breakdown, and subsequent metabolic fate is crucial for elucidating their physiological roles and therapeutic potential. Phenylalanyl-Aspartate (Phe-Asp) is a dipeptide of interest due to the diverse metabolic pathways of its constituent amino acids, Phenylalanine and Aspartate.

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2][3][4] By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the dipeptide and its metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This allows for the unambiguous identification and quantification of downstream metabolic products, providing unparalleled insights into metabolic pathways.[1][7]

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies, along with methodologies for sample analysis and data interpretation.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][8][9] This method allows for the stepwise addition of amino acids to a solid resin support, with the isotopically labeled amino acid incorporated at the desired position.

Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound

This protocol describes the synthesis of this compound with a ¹³C-labeled Phenylalanine ([¹³C₉, ¹⁵N₁]-L-phenylalanine). A similar procedure can be followed to label the Aspartate residue.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-[¹³C₉, ¹⁵N₁]-L-Phe-OH (or other desired labeled Phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Labeled Phenylalanine:

    • Dissolve Fmoc-[¹³C₉, ¹⁵N₁]-L-Phe-OH (3 equivalents to the resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake at room temperature for 2 hours.

    • Perform a ninhydrin (B49086) test to check for complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

Metabolic Studies using Isotopically Labeled this compound

The following protocol outlines a general workflow for studying the metabolism of isotopically labeled this compound in a cell culture model. This can be adapted for in vivo studies.

Protocol 2: In Vitro Metabolic Tracing of Labeled this compound

Materials:

  • Cultured cells (e.g., CHO, HEK293, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • Isotopically labeled this compound (from Protocol 1)

  • Phosphate-buffered saline (PBS), cold

  • Quenching solution (e.g., 60% methanol (B129727) at -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Labeling Experiment:

    • Aspirate the standard medium and wash the cells once with pre-warmed PBS.

    • Add medium containing the isotopically labeled this compound at a known concentration.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of uptake and metabolism.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with cold PBS to remove any remaining extracellular labeled dipeptide.

    • Add ice-cold quenching solution to the cells to instantly halt all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Add the extraction solvent, vortex thoroughly, and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable solvent for either LC-MS or NMR analysis.

Analytical Methodologies

Mass Spectrometry (MS)

MS is a highly sensitive technique for detecting and quantifying isotopically labeled compounds.[10]

Protocol 3: LC-MS/MS Analysis of Labeled this compound Metabolites

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC).

Procedure:

  • Chromatographic Separation: Separate the metabolites using a suitable LC method (e.g., reverse-phase or HILIC chromatography).

  • Mass Spectrometry Analysis:

    • Acquire data in both full scan mode to identify all detectable ions and in MS/MS mode to fragment ions for structural confirmation.

    • Monitor for the expected mass shift in this compound and its potential metabolites. For example, if using [¹³C₉, ¹⁵N₁]-Phe-Asp, the labeled Phe will have a mass increase of 10 Da compared to the unlabeled form.

    • Create extracted ion chromatograms (EICs) for the labeled and unlabeled versions of Phe, Asp, and other potential downstream metabolites (e.g., TCA cycle intermediates).

  • Data Analysis:

    • Identify and quantify the peak areas of the labeled metabolites.

    • Calculate the fractional labeling to determine the proportion of a metabolite pool that is derived from the labeled this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions).[11][12][13][14][15]

Protocol 4: NMR Analysis of Labeled this compound Metabolism

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C spectra to identify and quantify major metabolites.

    • Acquire two-dimensional (2D) spectra, such as ¹H-¹³C HSQC, to resolve spectral overlap and confirm assignments.

  • Data Analysis:

    • Integrate the signals of labeled and unlabeled metabolites to determine their relative concentrations.

    • Analyze the coupling patterns in the ¹³C spectra to determine the specific positions of the isotopic labels, which can provide detailed information about the metabolic pathways involved.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Uptake and Intracellular Concentration of Labeled this compound

Time (minutes)Extracellular Labeled this compound (µM)Intracellular Labeled this compound (nmol/mg protein)
0100.00.0
1585.25.8
3072.110.2
6055.915.7
12038.618.1

Table 2: Fractional Labeling of Intracellular Amino Acids and Metabolites from Labeled this compound

Time (minutes)Labeled Phenylalanine (%)Labeled Aspartate (%)Labeled Malate (%)Labeled Citrate (%)
1512.58.21.50.8
3025.318.94.12.3
6048.735.69.85.5
12065.152.318.210.7

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Isotopically Labeled this compound Synthesis cluster_metabolic_study Metabolic Tracing Experiment cluster_analysis Sample Analysis synthesis_start Start with Labeled Amino Acid spps Solid-Phase Peptide Synthesis (SPPS) synthesis_start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification synthesis_end Characterized Labeled this compound purification->synthesis_end labeling Incubation with Labeled this compound synthesis_end->labeling cell_culture Cell Culture cell_culture->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_analysis Data Analysis and Interpretation lcms->data_analysis nmr->data_analysis

Caption: Experimental workflow for isotopic labeling of this compound and metabolic studies.

metabolic_pathway phe_asp Labeled this compound intracellular Intracellular Space phe_asp->intracellular Uptake extracellular Extracellular Space phe Labeled Phenylalanine intracellular->phe Hydrolysis asp Labeled Aspartate intracellular->asp Hydrolysis protein Protein Synthesis phe->protein tca TCA Cycle asp->tca

Caption: Putative metabolic fate of isotopically labeled this compound.

References

Phe-Asp in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) and its constituent amino acids are pivotal in the design of advanced drug delivery systems. While the direct application of the simple this compound dipeptide as a primary delivery vehicle is not extensively documented, the unique properties of Phenylalanine (Phe) and Aspartic Acid (Asp) are harnessed in more complex platforms such as hydrogels, nanoparticles, and other self-assembling systems.

Phenylalanine, with its hydrophobic and aromatic nature, facilitates drug encapsulation and structural stability through π-π stacking interactions.[1][2][3] Aspartic acid, containing a carboxylic acid group, provides a mechanism for pH-responsiveness, enabling triggered drug release in specific microenvironments like tumors or intracellular compartments.[4][5]

These application notes provide an overview of the key applications of Phe and Asp in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Application 1: Phenylalanine-Based Hydrogels for Sustained Release

N-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe) derivatives are widely recognized for their ability to self-assemble into nanofibrous hydrogels.[2] This process is driven by π-π stacking of the Fmoc groups and hydrogen bonding, creating a stable, water-rich network ideal for the sustained release of therapeutic agents, from small molecules to large proteins.[2][6][7][8][9]

Key Features:
  • Biocompatibility: Composed of amino acids, these hydrogels are generally biocompatible and biodegradable.

  • Tunable Properties: The mechanical strength and release kinetics can be modulated by altering the concentration of the gelator and the formulation conditions.

  • Sustained Release: The fibrous network effectively entraps therapeutic molecules, allowing for their prolonged release over time.[6][9]

Quantitative Data: Protein Release from Fmoc-F5-Phe-DAP Hydrogels

The release of model proteins from a cationic Fmoc-F5-Phe-DAP hydrogel is influenced by the formulation's pH and the protein's molecular weight (MW) and isoelectric point (pI).[6][7][8]

ProteinMolecular Weight (kDa)Isoelectric Point (pI)Cumulative Release at 24h (pH ~5)Cumulative Release at 24h (pH ~7)
RNase A13.79.6~60%~80%
Trypsin Inhibitor20.14.5~20%~75%
BSA66.54.7~15%~60%
Human IgG1506.4-7.2~10%~50%

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[6][7][8]

Experimental Workflow: Fmoc-Phe Hydrogel Preparation and Drug Loading

G cluster_prep Solution Preparation cluster_gel Hydrogelation cluster_char Characterization prep1 Dissolve Fmoc-Phe derivative in organic solvent (e.g., DMSO) prep2 Add aqueous buffer to desired concentration prep1->prep2 prep3 Dissolve drug in the Fmoc-Phe solution prep2->prep3 gel1 Trigger self-assembly via pH switch (e.g., add GdL or HCl) prep3->gel1 Drug-loaded solution gel2 Incubate at room temperature to allow for gel formation gel1->gel2 char1 Visual inspection (Vial inversion test) gel2->char1 Formed Hydrogel char2 Rheological analysis (Storage & Loss Modulus) char1->char2 char3 Microscopy (SEM/TEM) to observe fibrillar network char2->char3 G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cellular Uptake & Endosomal Trafficking circ Drug-loaded nanocarrier (Asp side chains deprotonated, -COO⁻) Stable, drug encapsulated tumor Protonation of Asp side chains (-COOH) Increased hydrophobicity/ Reduced electrostatic repulsion circ->tumor Accumulation via EPR effect endocytosis Endocytosis circ->endocytosis Uptake by tumor cell release Nanocarrier destabilization and drug release tumor->release endosome Endosome (pH ~5.0-6.0) Further protonation of Asp endocytosis->endosome escape Endosomal escape Cytosolic drug release endosome->escape

References

Application Notes and Protocols for the Solution-Phase Synthesis of Phenylalanyl-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-aspartic acid (Phe-Asp) is a dipeptide of significant interest in biochemical and pharmaceutical research. As a fundamental structural motif in various biologically active peptides, its synthesis is a key step in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. This document provides a detailed methodology for the solution-phase synthesis of Phenylalanyl-aspartic acid, employing the widely utilized tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting group strategy. This approach offers scalability and allows for the purification of intermediates, ensuring a high-purity final product.

The synthesis involves three main stages:

  • Coupling: Formation of the peptide bond between N-terminally protected Phenylalanine (Boc-Phe-OH) and C-terminally and side-chain protected Aspartic acid (H-Asp(OBzl)-OMe).

  • Deprotection of the Boc group: Removal of the temporary N-terminal protecting group to allow for further elongation if necessary, or as a step towards the final product.

  • Global Deprotection: Simultaneous removal of the C-terminal methyl ester and the side-chain benzyl ester to yield the final Phenylalanyl-aspartic acid dipeptide.

This guide offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and key chemical transformations.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Boc-L-PhenylalanineC₁₄H₁₉NO₄265.3085-87[1]White solid
L-Aspartic acid 4-benzyl esterC₁₁H₁₃NO₄223.23218 (dec.)White crystalline powder
Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl esterC₂₅H₃₀N₂O₇470.52112-119[2]White solid
Phenylalanyl-aspartic acidC₁₃H₁₆N₂O₅296.28-White solid

Table 2: Summary of a Typical Reaction Yield and Purity

StepProductTypical Yield (%)Purity (HPLC, %)
1. CouplingBoc-Phe-Asp(OBzl)-OH85-95>95
2. Final DeprotectionThis compound80-90>98

Experimental Protocols

Protocol 1: Peptide Coupling - Synthesis of Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester

This protocol details the formation of the dipeptide backbone through the coupling of Boc-L-Phenylalanine and L-Aspartic acid 4-benzyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Aspartic acid 4-benzyl ester hydrochloride (H-Asp(OBzl)-OH·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-Aspartic acid 4-benzyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir the solution at 0 °C for 20 minutes.

  • Activation of the Carboxyl Component:

    • In a separate round-bottom flask, dissolve Boc-L-Phenylalanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the Boc-Phe-OH solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-Phe-OH solution (still at 0 °C), add the previously prepared free amine solution of L-Aspartic acid 4-benzyl ester.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester.[3][4]

Protocol 2: Deprotection - Synthesis of Phenylalanyl-aspartic acid

This protocol describes the simultaneous removal of the Boc and benzyl protecting groups via catalytic hydrogenolysis to yield the final dipeptide.

Materials:

Procedure:

  • Dissolve the protected dipeptide, Boc-Phe-Asp(OBzl)-OH, in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenator. Repeat this process three times to ensure an inert atmosphere.[5]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or HPLC until completion (disappearance of the starting material).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Phenylalanyl-aspartic acid.

  • Purify the final product by recrystallization or preparative reversed-phase HPLC to obtain the pure dipeptide.[6]

Mandatory Visualization

G cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_intermediate Protected Dipeptide cluster_deprotection Global Deprotection cluster_final Final Product cluster_purification Purification & Characterization Boc_Phe Boc-Phe-OH Coupling DCC, HOBt, DIPEA in DCM/DMF Boc_Phe->Coupling H_Asp_OBzl H-Asp(OBzl)-OH H_Asp_OBzl->Coupling Protected_Dipeptide Boc-Phe-Asp(OBzl)-OH Coupling->Protected_Dipeptide Purification1 Silica Gel Chromatography Protected_Dipeptide->Purification1 Deprotection H₂, Pd/C in Methanol Final_Product This compound Deprotection->Final_Product Purification2 RP-HPLC Final_Product->Purification2 Purification1->Deprotection Characterization NMR, MS, HPLC Purification2->Characterization

Caption: Experimental workflow for the solution-phase synthesis of this compound.

References

Purification of Synthetic Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide by Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the purification of the synthetic dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol details a robust method utilizing a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent. This application note is designed to assist researchers in achieving high purity and recovery of this compound for various applications in drug development and scientific research.

Introduction

Synthetic peptides, such as the dipeptide this compound, are of significant interest in pharmaceutical research and development due to their diverse biological activities. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities, including truncated sequences, deletion sequences, and residual protecting groups.[1] Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and a powerful technique for the purification of synthetic peptides, offering high resolution and efficiency.[1][2] This method separates molecules based on their hydrophobicity.

The selection of appropriate chromatographic conditions is critical for the successful purification of this compound. The hydrophobicity of the Phenylalanine residue and the hydrophilicity of the Aspartic Acid residue will govern its retention behavior on a reversed-phase column. This application note outlines a systematic approach to purify this compound, from initial analytical method development to a scaled-up preparative protocol, ensuring a final product of high purity.

Experimental Protocols

Materials and Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system

  • C18 reverse-phase columns (analytical and preparative)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Crude synthetic this compound dipeptide

  • 0.22 µm syringe filters

  • Lyophilizer

Sample Preparation

Proper sample preparation is crucial for a successful purification run.

  • Dissolve the crude this compound peptide in Mobile Phase A (see section 2.3) to a concentration of 10-20 mg/mL.

  • Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection. This is critical to prevent column clogging and damage to the HPLC system.[2]

Analytical Method Development

Before proceeding to preparative scale, it is essential to develop and optimize the separation on an analytical scale.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient: A scouting gradient is initially run to determine the approximate elution concentration of this compound.

An optimized analytical gradient is presented in the table below.

Preparative HPLC Protocol

The analytical method is scaled up for preparative purification. The goal is to maintain the resolution achieved at the analytical scale while increasing the sample load.[3]

  • Column: C18, 21.2 x 250 mm, 10 µm particle size

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Flow Rate: 20 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 1-5 mL (depending on concentration and column capacity)

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.[1]

Gradient Elution: Inject the filtered crude peptide solution onto the equilibrated column and begin the gradient elution as detailed in the table below.

Fraction Collection: Monitor the UV chromatogram and collect fractions corresponding to the main peak representing the this compound dipeptide.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The following tables summarize the chromatographic conditions and expected results for the purification of this compound.

Table 1: Optimized Analytical HPLC Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.06535
26.0595
30.0595
31.0955
35.0955

Table 2: Preparative HPLC Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
40.06535
42.0595
47.0595
48.0955
55.0955

Table 3: Summary of Expected Purification Results

ParameterValue
Crude Purity~75%
Final Purity>98%
Recovery~85-90%
Loading Capacity (Preparative Column)50-100 mg per injection

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the purification of synthetic this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Workflow cluster_analysis Analysis and Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound dissolution Dissolution of Crude Peptide in Mobile Phase A synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration prep_hplc Preparative RP-HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Purity Analysis of Fractions by Analytical HPLC fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98%) lyophilization->final_product

Caption: Overall workflow for the purification of synthetic this compound.

hplc_gradient_logic start Start Gradient initial_conditions Initial Conditions: 95% A (Aqueous) 5% B (Organic) start->initial_conditions gradient_increase Linear Increase of %B (Hydrophobic Elution) initial_conditions->gradient_increase elution Elution of this compound gradient_increase->elution column_wash High %B Wash (Elution of Strongly Bound Impurities) elution->column_wash re_equilibration Return to Initial Conditions column_wash->re_equilibration end End Gradient re_equilibration->end

Caption: Logical flow of the preparative HPLC gradient elution.

References

Troubleshooting & Optimization

Phe-Asp Aggregation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Phenylalanine-Aspartic Acid (Phe-Asp) dipeptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound dipeptide aggregation?

A1: this compound dipeptide aggregation is a process where individual this compound molecules self-associate to form larger, often insoluble complexes.[1][2] This phenomenon is driven by a combination of non-covalent interactions, including π–π stacking of the phenyl rings, hydrophobic interactions, hydrogen bonding, and electrostatic forces.[3] The aggregation can lead to the formation of various structures, from small soluble oligomers to large, highly organized amyloid-like fibrils or amorphous aggregates.[1][2][4]

Q2: Why is preventing this compound aggregation important in research and drug development?

A2: Preventing peptide aggregation is critical for several reasons:

  • Loss of Efficacy: Aggregation reduces the concentration of the active, monomeric peptide, potentially leading to a loss of biological activity.[5][6][7]

  • Altered Pharmacokinetics: The size and nature of aggregates can significantly change how a therapeutic peptide is absorbed, distributed, and cleared by the body.[5][6][7]

  • Immunogenicity: Peptide aggregates can be recognized by the immune system as foreign, potentially triggering an unwanted immune response.[5][6][7]

  • Reduced Stability and Shelf Life: Aggregation is a form of physical instability that can shorten the viable shelf life of a peptide-based product.[5][6][7]

  • Manufacturing Challenges: Aggregation can cause issues during manufacturing processes like sterile filtration.[8]

Q3: What are the primary factors that influence this compound aggregation?

A3: Several intrinsic and extrinsic factors can influence the aggregation of this compound dipeptides:

  • Concentration: Higher peptide concentrations generally increase the likelihood and rate of aggregation.[2][9]

  • pH and Net Charge: Electrostatic interactions are crucial. Aggregation is often most rapid when the pH of the solution is close to the isoelectric point (pI) of the peptide, where the net charge is zero, minimizing electrostatic repulsion between molecules.[2][10] For this compound, which has an acidic aspartic acid residue, the net charge is highly dependent on pH.[3]

  • Temperature: Temperature can affect hydrophobic interactions and the overall stability of the peptide, with elevated temperatures sometimes accelerating aggregation.[10]

  • Ionic Strength: The salt concentration of the solution can modulate electrostatic interactions, either shielding charges to promote aggregation or stabilizing the native state.[11]

  • Mechanical Agitation: Shaking or stirring can introduce energy and create air-water interfaces that promote aggregation.[2]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you might encounter with this compound solutions.

Problem 1: My this compound solution appears cloudy or has visible precipitates immediately after dissolution.

This issue points to poor initial solubility or rapid aggregation.

G cluster_start start Observation: Solution is Cloudy/Precipitated check_solubility check_solubility start->check_solubility solubilize solubilize check_solubility->solubilize No check_ph check_ph check_solubility->check_ph Yes adjust_ph adjust_ph check_ph->adjust_ph Yes check_concentration check_concentration check_ph->check_concentration No reduce_conc reduce_conc check_concentration->reduce_conc Yes add_excipient add_excipient check_concentration->add_excipient No

Detailed Solutions:

  • Improve Initial Dissolution:

    • Charge Modification: Since this compound is an acidic peptide, dissolving it in a slightly basic buffer (e.g., PBS pH 7.4 or a buffer containing 0.1 M ammonium (B1175870) bicarbonate) can increase its net negative charge and improve solubility through electrostatic repulsion.[12] Alternatively, for peptides with hydrophobic character, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow, dropwise dilution into your aqueous buffer, can be effective.[12][13][14]

    • Physical Methods: Use brief sonication to break up small aggregates and aid dissolution.[14]

  • Adjust Solution pH:

    • The primary cause of aggregation is often a solution pH close to the peptide's isoelectric point (pI).[10] For an acidic peptide like this compound, aggregation propensity is generally lower at a pH significantly above its pI.[2] Adjusting the pH of your buffer by 1-2 units away from the pI can dramatically increase solubility.[10]

Problem 2: My this compound solution becomes turbid over time or after freeze-thaw cycles.

This indicates physical instability and time-dependent aggregation.

Factor Potential Cause Recommended Action Relevant Data/Considerations
Storage Temperature Unstable at 4°C or room temperature. Freeze-thaw cycles induce aggregation.Store at -80°C for long-term use. Aliquot the peptide solution to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (5-20%).[10]Aggregation rates are often temperature-dependent.
Buffer Composition Suboptimal pH, ionic strength, or lack of stabilizers.Optimize buffer pH to be at least 1-2 units away from the peptide's pI.[10] Screen different salt concentrations (e.g., 50-150 mM NaCl).See Table 1 for excipient effects.
Excipients Absence of stabilizing agents.Incorporate excipients known to reduce peptide aggregation.See Table 1.

Table 1: Effect of Common Excipients on Preventing Peptide Aggregation

Excipient CategoryExampleMechanism of ActionTypical Concentration
Amino Acids Arginine, Glycine, ProlineIncrease solubility and stability by binding to charged/hydrophobic regions or through preferential exclusion.[7][10]50-100 mM
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the native peptide structure through preferential hydration, creating a hydration shell.[11]2% - 10% (w/v)
Surfactants Polysorbate 20/80, PluronicsReduce surface-induced aggregation and self-association by binding to hydrophobic regions.[7][8] Use at low concentrations.0.01% - 0.1%
Alkylsaccharides Dodecyl maltoside (DDM)Stabilize peptides by inhibiting aggregation due to low critical micelle concentrations.[8][11]< 0.5%[8]

Key Experimental Protocols

Protocol 1: Quantifying this compound Aggregation with Thioflavin T (ThT) Assay

The ThT assay is a widely used method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1][15] ThT dye exhibits enhanced fluorescence upon binding to these structures.[16]

G prep 1. Prepare Samples - this compound Solution - Positive/Negative Controls - ThT Working Solution (10-20 µM) mix 2. Mix Combine peptide samples with ThT solution in a 96-well black plate prep->mix incubate 3. Incubate & Read Incubate at 37°C with optional shaking. Measure fluorescence (Ex: ~450nm, Em: ~485nm) at regular time intervals. mix->incubate analyze 4. Analyze Data Plot fluorescence intensity vs. time. Analyze sigmoidal aggregation curve. incubate->analyze

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in sterile, filtered water.

    • Prepare your this compound peptide solution at the desired concentration in the test buffer.

    • For the assay, dilute the ThT stock to a final working concentration of 10-20 µM in the same buffer.[17][18]

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your this compound samples (and controls) to triplicate wells.

    • Add the ThT working solution to each well for a total volume of ~100-200 µL.[17]

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader set to 37°C.[15][18]

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[15][18]

    • Record fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (several hours to days). Shaking between reads can be used to accelerate aggregation.[18]

  • Data Analysis:

    • Plot the average fluorescence intensity against time. A typical amyloid aggregation curve will be sigmoidal, showing a lag phase, an exponential growth phase, and a plateau phase.[1]

Protocol 2: Measuring Aggregate Size Distribution with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles and molecules in a solution.[19][20] It is highly sensitive to the presence of larger aggregates and is an excellent tool for monitoring the early stages of aggregation.[21][22]

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The sample must be optically clear and free of large, visible precipitates.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize at the desired temperature.

    • Use a clean, scratch-free cuvette.

  • Measurement:

    • Transfer the sample to the cuvette and place it in the instrument.

    • Acquire data according to the instrument's software instructions. The measurement is based on analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[20]

  • Data Analysis:

    • The software will generate a size distribution profile, typically reporting the hydrodynamic radius (Rh) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[19][23] An increase in the average particle size or PDI over time is indicative of aggregation.

References

Technical Support Center: Analysis of Phe-Asp (Aspartame) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Phenylalanine-Aspartic acid (Phe-Asp), commonly known as Aspartame (B1666099), and its degradation products.

Troubleshooting Guide

Common issues encountered during the analysis of this compound and its degradation products are summarized below, along with their probable causes and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
Inconsistent or decreasing concentrations of this compound in analytical samples Degradation of this compound in prepared solutions due to inappropriate pH, high temperature, or prolonged storage.[1]- Verify Solution pH: Ensure the pH of sample and standard solutions is within the optimal stability range for aspartame (around pH 4.3).[1][2] - Control Temperature: Prepare and store all solutions at a controlled, cool temperature, preferably refrigerated, to minimize thermal degradation.[1] - Minimize Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.[1] - Check for Contaminants: Use high-purity solvents and reagents to avoid contaminants that could alter pH or catalyze degradation.[1]
Appearance of unknown peaks in the chromatogram during HPLC analysis The unknown peaks are likely degradation products of this compound.[1]- Identify Degradation Products: Obtain analytical standards for common degradation products (DKP, Asp-Phe, phenylalanine, aspartic acid, and phenylalanine methyl ester) to compare retention times.[1][3] - Use Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS/MS) to identify unknown peaks based on their mass-to-charge ratio.[1][3] - Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation.[1]
Co-elution of this compound with its degradation products or matrix components The current analytical method lacks the necessary selectivity to resolve all compounds.[1]- Method Optimization: Modify HPLC parameters such as the mobile phase, its pH, or try a different stationary phase (column).[1] - Sample Preparation: For complex matrices, consider using Carrez clarification or solid-phase extraction (SPE) to remove interfering substances.[1]
Peak tailing for this compound or its degradation products Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups) or column overload.[4]- pH Adjustment: Lowering the mobile phase pH (e.g., to 3.3-3.8) can suppress silanol ionization and reduce tailing.[4] - Use a Guard Column: A guard column can help trap contaminants that may contribute to peak tailing.[4] - Sample Dilution: Diluting the sample can alleviate column overload.[4]
Drifting retention times Insufficient column equilibration or changes in mobile phase composition or temperature.[4]- Increase Equilibration Time: Ensure the column is thoroughly flushed with the mobile phase before injections.[4] - Use a Column Heater: Maintaining a constant column temperature improves reproducibility.[4] - Check Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump and proportioning valves are functioning correctly.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (Aspartame)?

A1: The main degradation products of aspartame include:

  • Diketopiperazine (DKP) or 5-benzyl-3,6-dioxo-2-piperazineacetic acid.[1][3]

  • Aspartyl-phenylalanine (Asp-Phe) .[1][3]

  • Phenylalanine (Phe) .[1][3]

  • Aspartic Acid (Asp) .[1][3]

  • Phenylalanine methyl ester .[1][5]

  • Methanol , which can be formed via hydrolysis under strongly acidic or alkaline conditions.[1][2]

Q2: How does pH affect the degradation pathway of this compound?

A2: The degradation of this compound is highly dependent on pH.[1][6]

  • In neutral to alkaline conditions (pH 7 to 10) , the primary pathway is intramolecular cyclization to form diketopiperazine (DKP).[1]

  • Under strongly acidic conditions (pH < 4) , the main degradation involves hydrolysis of the peptide bond, leading to the formation of L-phenylalanine methyl ester (PME) and subsequently aspartic acid and phenylalanine.[1]

  • At a highly alkaline pH (pH 12) , the major degradation product is L-aspartyl-phenylalanine (Asp-Phe).[1]

Q3: What is the optimal pH for this compound stability?

A3: this compound exhibits its maximum stability in aqueous solutions at a pH of approximately 4.3.[1][2] Its stability significantly decreases in strongly acidic or alkaline environments.[1][6]

Q4: Can temperature significantly impact this compound degradation?

A4: Yes, elevated temperatures accelerate the degradation of this compound.[1][7] Therefore, it is recommended to store solutions containing this compound at cool, controlled temperatures to maintain their integrity.[1] Studies have shown that the half-life of aspartame decreases significantly with increasing temperature.[7]

Q5: What are the recommended analytical techniques for studying this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common method for the quantitative analysis of this compound and its degradation products.[1][8] For definitive identification of degradation products, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is highly effective.[3][5] Capillary electrophoresis has also been used for the analysis of these compounds.[9]

Data Presentation

Table 1: Influence of pH and Temperature on Aspartame Stability (Half-life)

pHTemperature (°C)Half-lifeReference
4.3Room Temperature~300 days[2]
7Room TemperatureA few days[2]
6.4458 days[7]
6.7424 days[7]
6.4304 days[7]
6.7301 day[7]
2.7520> 5 months (65.4% remaining)[7]
4.5720> 5 months (87.8% remaining)[7]
2.7530~2 months (60.6% remaining)[7]
4.5730> 2 months (89.7% remaining)[7]

Note: The stability of aspartame is also influenced by other factors like water activity and buffer concentration.[10][11]

Experimental Protocols

Protocol: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general methodology for the simultaneous analysis of Aspartame and its primary degradation products using HPLC.

  • Standard Preparation:

    • Prepare individual stock solutions of Aspartame, Diketopiperazine (DKP), Aspartyl-phenylalanine (Asp-Phe), Phenylalanine, and Aspartic Acid in a suitable solvent (e.g., water or a specific mobile phase).

    • Prepare a mixed standard solution containing all analytes at known concentrations by diluting the stock solutions.

    • Construct calibration curves for each analyte by preparing a series of dilutions of the mixed standard and plotting the peak area against the concentration.

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute with water as necessary.[1]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[1]

    • For more complex matrices, a Carrez clarification or solid-phase extraction (SPE) step may be required to remove interfering substances.[1]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantification:

    • Determine the concentration of each degradation product in the samples by using the calibration curves generated from the standard solutions.

Visualizations

PheAsp_Degradation_Pathways cluster_acidic Strongly Acidic Conditions (pH < 4) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH > 6) PheAsp_acid This compound (Aspartame) PME Phenylalanine Methyl Ester PheAsp_acid->PME Ester Hydrolysis Asp_Phe_acid Aspartic Acid + Phenylalanine PME->Asp_Phe_acid Peptide Bond Hydrolysis PheAsp_alkaline This compound (Aspartame) DKP Diketopiperazine (DKP) PheAsp_alkaline->DKP Intramolecular Cyclization AspPhe Aspartyl-phenylalanine PheAsp_alkaline->AspPhe Ester Hydrolysis

Caption: pH-dependent degradation pathways of this compound (Aspartame).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dilution/Filtration/SPE) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection Detection (UV/PDA/MS) Chrom_Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Increasing the Yield of Phe-Asp Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enzymatic synthesis of Phenylalanine-Aspartic Acid (Phe-Asp), a key component in the production of the artificial sweetener aspartame (B1666099).

Frequently Asked questions (FAQs)

Q1: What is the most common enzyme used for this compound synthesis and why?

A1: The most predominantly used enzyme is thermolysin, a metalloproteinase isolated from Bacillus thermoproteolyticus.[1] Thermolysin is favored due to its high thermal stability, broad substrate specificity for hydrophobic amino acids, and its ability to catalyze peptide bond formation with high yields under specific conditions.[2][3]

Q2: Why is the product of the enzymatic reaction often a precursor like Z-Asp-Phe-OMe instead of Asp-Phe directly?

A2: The use of N-protected aspartic acid (e.g., with a benzyloxycarbonyl group, Z) and a C-terminal protected phenylalanine (e.g., methyl ester, OMe) is a common strategy in enzymatic peptide synthesis. This approach prevents unwanted side reactions, such as the formation of byproducts and self-polymerization of the amino acids.[4][5] The protecting groups can be removed in a subsequent step to yield the final dipeptide.

Q3: What are the key factors influencing the yield of the enzymatic synthesis?

A3: Several factors critically impact the reaction yield, including pH, temperature, substrate concentrations, water content (especially in organic media), and the choice of solvent system (aqueous, organic, or biphasic).[1][6] Enzyme stability and activity are also paramount.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking samples at different time intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product and the consumption of substrates.[7] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Suboptimal pH The optimal pH for thermolysin-catalyzed synthesis is typically between 7.0 and 7.5 for the free enzyme.[1] However, this can shift depending on the substrates and if the enzyme is immobilized.[8] Verify the pH of your reaction mixture and adjust if necessary. For the synthesis of F-AspPheOMe, the optimal pH has been reported to be as low as 5.8.[8]
Incorrect Temperature While thermolysin is thermostable, the optimal temperature for synthesis is generally between 40-50°C.[1] Higher temperatures can lead to enzyme denaturation over time, while lower temperatures will slow down the reaction rate.
Substrate Inhibition High concentrations of the N-protected aspartic acid (the carboxyl-donor) can lead to substrate inhibition, reducing the reaction rate.[5] Consider optimizing the substrate ratio. A higher concentration of the amine component (Phe-OMe) is often beneficial.
Excessive Water Content In organic solvent systems, a small amount of water is crucial for enzyme activity. However, too much water will shift the equilibrium towards hydrolysis of the dipeptide product, thus lowering the yield.[9]
Enzyme Inactivity Ensure your enzyme has been stored and handled correctly. Perform an activity assay with a known substrate to confirm its viability. The presence of chelating agents like EDTA can inactivate thermolysin by stripping essential metal ions (Zn²⁺ and Ca²⁺).[1]
Poor Product Precipitation The synthesis equilibrium is often driven towards the product side by its precipitation out of the solution.[5][10] If the product remains soluble, the reaction may not proceed to completion. The choice of solvent can influence product solubility.
Problem 2: Enzyme Inactivation or Instability
Possible Cause Troubleshooting Steps
Presence of Chelating Agents Thermolysin is a metalloenzyme.[1] Ensure your reaction buffer and substrates are free from chelating agents like EDTA.
Organic Solvent Denaturation While organic solvents can favor synthesis, some can denature the enzyme.[6] Consider using more biocompatible solvents like tert-amyl alcohol, which has been shown to maintain high enzyme stability.[11]
Suboptimal pH or Temperature Extreme pH values or excessively high temperatures can lead to irreversible enzyme denaturation.[1]
Repeated Freeze-Thaw Cycles If using a frozen enzyme stock, avoid multiple freeze-thaw cycles as this can lead to a loss of activity.
Problem 3: Formation of Byproducts
Possible Cause Troubleshooting Steps
Impure Substrates The presence of impurities in the starting materials (Z-L-Asp and L-Phe-OMe) can lead to the formation of undesired products. Ensure the purity of your substrates.[1]
Contaminating Proteases If your thermolysin preparation is not pure, other contaminating proteases with different specificities may be present, leading to the formation of byproducts.[1]
Side Reactions of Aspartic Acid Although less common in enzymatic synthesis compared to chemical synthesis, aspartimide formation can be a potential side reaction. Maintaining optimal pH and reaction conditions can minimize this.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Synthesis Yield

EnzymeSubstratespHTemperature (°C)Yield (%)Reference
ThermolysinZ-Asp & H-Phe-OMe7.040High (precipitate)[4]
ThermolysinCbz-Phe & Leu-NH27.037~80[2]
ThermolysinF-Asp & Phe-OMe5.8N/AHighest Activity[8]
Immobilized ThermolysinZ-Asp & Phe-OMeN/A45-50High[1][11]
Immobilized ThermolysinZ-Asp & Phe-OMeN/Aup to 70Stable (in tert-amyl alcohol)[11]

Table 2: Influence of Solvent Systems on this compound Synthesis

EnzymeSubstratesSolvent SystemYield (%)Reference
Immobilized ThermolysinZ-Asp & Phe-OMetert-amyl alcoholHigh[11]
ThermolysinF-Asp & L-Phe-OMeAqueous/Tributylphosphate (TBP) biphasic>95[12]
ThermolysinZ-Gln & Leu-NH2Acetonitrile with 5% waterHigh[9]
ThermolysinZ-Asp & Phe-OMeAqueous<10 (for F-AspPheOMe)[12]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Z-Asp-Phe-OMe in an Aqueous System

  • Substrate Preparation: Weigh N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) (e.g., 1 mmol, 267 mg) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (e.g., 2 mmol, 431 mg) into a reaction vessel.[4]

  • Suspension and pH Adjustment: Suspend the substrates in water (e.g., 3 mL). Adjust the pH to 7.0 by the dropwise addition of 4 M NaOH while stirring.[4]

  • Enzyme Addition: Once a clear solution is obtained, add thermolysin (e.g., 2 mg dissolved in 200 µL of water).[4]

  • Incubation: Incubate the reaction mixture in a water bath at 40°C. The reaction is typically left overnight.[4]

  • Product Precipitation: The product, Z-Asp-Phe-OMe, will precipitate out of the solution as the reaction proceeds. This may initially appear as an oil which can be induced to crystallize by cooling and stirring.[4]

  • Product Recovery: Collect the precipitate by centrifugation.[4]

  • Washing: Wash the product pellet with water (e.g., 5 times with 4 mL) to remove any unreacted substrates and enzyme.[4]

  • Drying: Dry the final product.

Protocol 2: Product Recovery and Deprotection

  • Deprotection Setup: The washed Z-Asp-Phe-OMe product is deprotected via catalytic transfer hydrogenation. Suspend the product in methanol (B129727) (MeOH).[4]

  • Catalyst Addition: Add a catalyst, such as 5% palladium on charcoal, and a hydrogen donor, like ammonium (B1175870) formate.[4]

  • Reaction: Allow the reaction to proceed at room temperature until gas evolution ceases (approximately 20 minutes).[4]

  • Catalyst Removal: Remove the catalyst by centrifugation and filtration of the supernatant.[4]

  • Solvent Evaporation: Evaporate the filtrate to dryness, for instance, under a stream of nitrogen with gentle heating.[4]

  • Final Product Preparation: Dissolve the residue in a small amount of warm water and lyophilize to obtain the final this compound product.[4]

Visualizations

experimental_workflow General Workflow for Enzymatic this compound Synthesis sub_prep Substrate Preparation (Z-Asp & H-Phe-OMe) ph_adj pH Adjustment (to ~7.0) sub_prep->ph_adj enzyme_add Enzyme Addition (Thermolysin) ph_adj->enzyme_add incubation Incubation (e.g., 40°C, overnight) enzyme_add->incubation precipitation Product Precipitation incubation->precipitation recovery Product Recovery (Centrifugation) precipitation->recovery washing Washing recovery->washing deprotection Deprotection washing->deprotection final_product Final Product (this compound) deprotection->final_product

Caption: General workflow for the enzymatic synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis cluster_conditions Condition Optimization cluster_enzyme Enzyme Issues start Low or No Yield Observed check_conditions Verify Reaction Conditions (pH, Temp, Substrate Ratio) start->check_conditions check_enzyme Check Enzyme Activity start->check_enzyme check_water Assess Water Content (in organic media) start->check_water check_precipitation Evaluate Product Precipitation start->check_precipitation opt_ph Adjust pH check_conditions->opt_ph Incorrect pH opt_temp Optimize Temperature check_conditions->opt_temp Incorrect Temp opt_subs Vary Substrate Ratio check_conditions->opt_subs Substrate Inhibition activity_assay Perform Activity Assay check_enzyme->activity_assay Low Activity solution Yield Improved opt_ph->solution opt_temp->solution opt_subs->solution check_inhibitors Check for Inhibitors (e.g., EDTA) activity_assay->check_inhibitors check_inhibitors->solution

Caption: Troubleshooting logic for low synthesis yield.

biphasic_system Principle of Biphasic System for Enhanced Yield aqueous_phase Aqueous Phase Substrates (F-L-Asp, L-PheOMe) + Thermolysin organic_phase Organic Phase (e.g., TBP) Product (F-AspPheOMe) aqueous_phase->organic_phase Product partitions into organic phase, shifting equilibrium towards synthesis

Caption: Equilibrium shift in a biphasic enzymatic synthesis system.

References

Technical Support Center: Phe-Asp Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chemical synthesis of this compound?

A1: The synthesis of dipeptides containing aspartic acid, such as this compound, is prone to several side reactions that can significantly reduce the yield and purity of the target molecule. The three most common side reactions are:

  • Aspartimide Formation: This is the most prevalent side reaction, occurring when the nitrogen atom of the peptide bond attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. This reaction is catalyzed by both acid and, more commonly, base (e.g., piperidine (B6355638) used for Fmoc deprotection in solid-phase peptide synthesis - SPPS). Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides, as well as their racemized forms, which are often difficult to separate from the desired product.[1][2][3][4]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester or amide bond, leading to the formation of a stable six-membered ring.[2][5][6] This results in the cleavage of the dipeptide from the resin in SPPS, leading to a loss of yield.[5]

  • Racemization: The chiral integrity of both phenylalanine and aspartic acid can be compromised during the activation and coupling steps. The α-proton of the activated amino acid can be abstracted by base, leading to the formation of the corresponding D-enantiomer. Phenylalanine is susceptible to racemization, especially with prolonged activation times or the use of strong bases.[7]

Q2: How can I minimize aspartimide formation during this compound synthesis?

A2: Several strategies can be employed to suppress aspartimide formation:

  • Choice of Protecting Group: Utilizing sterically hindered protecting groups for the β-carboxyl group of aspartic acid, such as 3-methyl-pent-3-yl ester (OMpe) or 3,5-di-tert-butyl-4-hydroxybenzyl ester (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[8][9]

  • Modified Deprotection Conditions: When using the Fmoc strategy in SPPS, reducing the concentration and exposure time to piperidine can help. Alternatively, adding an acidic additive like formic acid to the piperidine solution can neutralize the basicity and decrease the rate of aspartimide formation.

  • Backbone Protection: The introduction of a protecting group on the amide backbone nitrogen of the residue preceding aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation.

Q3: What factors influence diketopiperazine (DKP) formation and how can it be prevented?

A3: DKP formation is primarily influenced by the peptide sequence and the reaction conditions. To prevent this side reaction:

  • Use of Hindered Resins: In SPPS, using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can reduce the likelihood of DKP formation.[10]

  • Dipeptide Coupling: Instead of coupling phenylalanine to a resin-bound aspartic acid, using a pre-formed and protected this compound dipeptide for coupling to the subsequent amino acid can bypass the vulnerable dipeptide stage on the resin.

  • Optimized Deprotection: Minimizing the time the free N-terminal amine of the dipeptide is exposed to basic conditions during Fmoc deprotection is crucial. Using a weaker base or a shorter deprotection time can be beneficial.[2][6]

Q4: How can I control for racemization of the phenylalanine residue?

A4: Racemization of phenylalanine can be minimized by careful control of the coupling conditions:

  • Choice of Coupling Reagent: Using coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts with additives like HOAt (e.g., HATU), is recommended.[11][12] Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive like HOBt or OxymaPure®.[11]

  • Reaction Time and Temperature: Avoid prolonged pre-activation and coupling times. Performing the reaction at lower temperatures can also help to reduce the rate of racemization.

  • Base Selection: Use a sterically hindered and non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts.

Troubleshooting Guides

Issue 1: Low Yield of this compound Dipeptide
Potential Cause Troubleshooting Steps
Incomplete Coupling - Perform a ninhydrin (B49086) (Kaiser) test to check for free amines after coupling. If positive, repeat the coupling step.[1] - Increase the equivalents of the activated amino acid and coupling reagents. - Extend the coupling reaction time or increase the temperature slightly.
Diketopiperazine (DKP) Formation - If using SPPS, analyze the cleavage solution for the presence of the DKP byproduct. - Synthesize the dipeptide in solution phase first, then couple it to the resin. - Use a 2-chlorotrityl chloride resin, which is less prone to DKP formation.[10]
Aspartimide Formation - Analyze the crude product by HPLC-MS for the presence of isomers with the same mass as the desired product. - Employ strategies to minimize aspartimide formation as outlined in the FAQs.
Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product
Potential Cause Troubleshooting Steps
Aspartimide-Related Impurities - Aspartimide formation leads to α- and β-aspartyl peptides, which may have similar retention times.[13] - Optimize the HPLC gradient to improve the separation of these isomers. A shallower gradient may be necessary.[13] - Use a different column chemistry or mobile phase modifier.
Racemization - The D-Phe-L-Asp diastereomer may co-elute or have a very close retention time to the desired L-Phe-L-Asp product. - Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis can be used to quantify the extent of racemization.[14][15]
Deletion or Truncated Sequences (in SPPS) - Ensure complete deprotection and coupling at each step. - Use a capping step (e.g., with acetic anhydride) after each coupling to block any unreacted free amines.

Data Presentation

Table 1: Comparison of Coupling Reagents on Peptide Yield and Purity

The following data is a representative summary from studies on model peptides and may vary for this compound synthesis.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Representative Yield (%)Representative Purity (%)
HATUHOAtDIPEADMF30~99>95
HBTUHOBtDIPEADMF30~95-98>95
PyBOPHOBtDIPEADMF30~95>95
DICHOBt-DCM/DMF60-120~90-95>90
COMU-DIPEADMF15-30>99>95

Table 2: Impact of Asp(OR) Protecting Group on Aspartimide Formation in a Model Peptide

Data from a study on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended treatment with 20% piperidine in DMF.

Asp Protecting GroupDesired Peptide (%)Aspartimide-Related Byproducts (%)
-OtBu6535
-OMpe8515
-OBno955

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Phe-Asp(OtBu)-OH on Wang Resin

This protocol outlines the manual synthesis of the this compound dipeptide on Wang resin, yielding a C-terminally free acid upon cleavage.

  • Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Phenylalanine Coupling:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 1.5 mmol), HBTU (2.9 eq, 1.45 mmol), and HOBt (3 eq, 1.5 mmol) in DMF (5 mL).

    • Add DIPEA (6 eq, 3.0 mmol) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal phenylalanine.

  • Cleavage from Resin and Deprotection:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[16]

Protocol 2: HPLC Purification of this compound Dipeptide

This protocol provides a general starting point for the purification of the crude this compound dipeptide.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

  • Detection: UV at 214 nm and 254 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the major peaks.

    • Analyze the fractions by analytical HPLC and mass spectrometry to identify the pure product.

    • Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualization

side_reactions cluster_synthesis This compound Synthesis cluster_side_products Side Products Phe-Asp_Dipeptide Desired this compound Dipeptide Aspartimide Aspartimide Intermediate Alpha_Beta_Peptides α/β-Peptides Aspartimide->Alpha_Beta_Peptides Ring Opening Racemized_Peptides Racemized Peptides Aspartimide->Racemized_Peptides Epimerization DKP Diketopiperazine (DKP) Phe-Asp_Synthesis_Start Phe + Asp (Protected) Phe-Asp_Synthesis_Start->Phe-Asp_Dipeptide Coupling Phe-Asp_Synthesis_Start->Aspartimide Base/Acid Catalysis Phe-Asp_Synthesis_Start->Racemized_Peptides Base during Activation Phe-Asp_Synthesis_Start->DKP Intramolecular Cyclization (Dipeptide Stage)

Caption: Major side reaction pathways in this compound dipeptide synthesis.

sps_workflow start Start with Resin-Bound Asp deprotection1 Fmoc Deprotection of Asp start->deprotection1 coupling Couple Fmoc-Phe-OH deprotection1->coupling ts1 Incomplete Deprotection? deprotection1->ts1 deprotection2 Fmoc Deprotection of Phe coupling->deprotection2 ts2 Incomplete Coupling? coupling->ts2 cleavage Cleave from Resin deprotection2->cleavage purification HPLC Purification cleavage->purification ts3 Side Reactions during Cleavage? cleavage->ts3 end Pure this compound Dipeptide purification->end

Caption: Solid-phase synthesis workflow for this compound with troubleshooting points.

References

Technical Support Center: Purification of Phenylalanyl-Aspartyl Dipeptide (Phe-Asp)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Phenylalanyl-Aspartyl dipeptide (Phe-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this dipeptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing a major impurity peak that co-elutes or elutes very close to my desired this compound peak during RP-HPLC. What could this be and how can I resolve it?

Answer:

A common impurity in dipeptide synthesis, especially when the N-terminal amino acid is followed by a residue prone to cyclization, is a diketopiperazine (DKP) . In the case of this compound, this would be cyclo(this compound). DKPs are cyclic dipeptides that can form spontaneously, particularly under neutral or basic conditions, and can be a significant side-product.

Troubleshooting Steps:

  • Confirm the Impurity's Identity: Use mass spectrometry (MS) to analyze the impurity peak. The mass of the DKP will be that of the linear dipeptide minus a molecule of water (H₂O).

  • Optimize HPLC Gradient: A shallower gradient during the elution of your peptide can improve the resolution between the this compound peak and the DKP impurity.

  • Adjust Mobile Phase pH: The pH of your mobile phase can significantly impact the retention times of both your desired peptide and impurities. Experimenting with a slightly more acidic mobile phase may improve separation.

  • Modify Synthesis/Cleavage Conditions: If DKP formation is persistent, consider optimizing the solid-phase peptide synthesis (SPPS) protocol. Minimizing the time the N-terminus of the dipeptide is deprotected in a basic environment can reduce DKP formation.

Question 2: My this compound peptide has poor retention on a C18 column and elutes in the void volume. What can I do to improve its retention?

Answer:

Poor retention of hydrophilic peptides on reverse-phase columns is a common challenge. This compound, while containing a hydrophobic Phenylalanine residue, can still exhibit hydrophilic character depending on the mobile phase.

Troubleshooting Steps:

  • Use a Less Hydrophobic Column: If a C18 column is too non-polar, consider switching to a C8 or a C4 column, which will have a weaker interaction with your peptide and may provide better retention.

  • Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve retention and peak shape. Ensure it is present in both mobile phases (A and B) at a concentration of around 0.1%. For particularly hydrophilic peptides, increasing the TFA concentration to 0.2-0.25% can sometimes enhance resolution.[1]

  • Modify the Mobile Phase Gradient: Start with a lower percentage of the organic solvent (e.g., acetonitrile) in your initial mobile phase conditions. A slower, more gradual increase in the organic solvent concentration can also improve binding to the column.

Question 3: I am experiencing low yield of my purified this compound. What are the potential causes and how can I improve recovery?

Answer:

Low yield can be attributed to several factors, from the synthesis process to the purification workflow.

Troubleshooting Steps:

  • Incomplete Synthesis or Cleavage: Ensure that the coupling of the amino acids during SPPS was efficient and that the cleavage from the resin was complete. Incomplete reactions will result in a lower amount of the desired product to begin with.

  • Peptide Precipitation: this compound may precipitate in the column or tubing if the mobile phase conditions are not optimal. Ensure the peptide is soluble in the mobile phase throughout the gradient.

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Using low-adsorption vials and tubing can help minimize this loss.

  • Overly Broad Elution Peak: If the peptide elutes as a very broad peak, the fractions collected may be too dilute, leading to apparent low recovery. Optimize your HPLC gradient to achieve a sharper peak.

  • Suboptimal pH: The solubility of peptides is often lowest at their isoelectric point (pI). Ensure the pH of your buffers is not at or near the pI of this compound, which could cause it to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the dipeptide from impurities based on hydrophobicity. A C18 column is a good starting point, with a mobile phase consisting of water and acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA).

Q2: What are the typical impurities I should expect in a crude this compound synthesis?

A2: Besides the aforementioned diketopiperazines, other common impurities from solid-phase peptide synthesis include:

  • Deletion sequences: Peptides where one of the amino acids is missing.

  • Truncated sequences: Peptides that are shorter than the desired dipeptide.

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached to the side chains of the amino acids.

  • Products of side-chain reactions: Modifications to the amino acid side chains that can occur during synthesis or cleavage.

Q3: How does pH affect the stability and purification of this compound?

A3: pH is a critical parameter. The aspartic acid residue is susceptible to isomerization and other degradation pathways, which can be influenced by pH.[2]

  • Acidic pH (e.g., pH 2-4): Generally favors stability against deamidation and diketopiperazine formation. This is why RP-HPLC for peptides is often run at a low pH using TFA.

  • Neutral to Basic pH (e.g., pH 7 and above): Can increase the rate of diketopiperazine formation. It can also lead to deamidation of the aspartic acid side chain.

Q4: How can I confirm the purity and identity of my final this compound product?

A4: A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To determine the purity of the final product by measuring the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the this compound dipeptide, which verifies its identity.

  • Amino Acid Analysis (AAA): To determine the ratio of Phenylalanine to Aspartic Acid, confirming the correct composition of the dipeptide.

Data Presentation

Table 1: Impact of TFA Concentration on this compound Peak Resolution in RP-HPLC

TFA Concentration (%)Expected ObservationRecommendation
0.05May result in broader peaks and poorer resolution, especially if impurities are present.Generally not recommended unless specific selectivity is observed.
0.1 (Standard) Good peak shape and resolution for most standard peptide purifications. Recommended starting concentration for method development.
0.2 - 0.25Can improve resolution for peptides with multiple positive charges or for separating closely eluting impurities.[1]Consider for optimizing separation if 0.1% TFA is insufficient.

Table 2: General RP-HPLC Gradient for this compound Purification

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
5955
356535
40595
45595
50955

Note: This is a starting gradient and should be optimized for your specific column and system.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the lyophilized this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 254 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: Use a linear gradient similar to the one described in Table 2, adjusted for an analytical run (e.g., over 30 minutes).

  • Data Analysis:

    • Calculate the purity of the this compound by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Crystallization of Purified this compound

  • Solvent Selection:

    • Based on the properties of its constituent amino acids, this compound is expected to have some solubility in water.

    • Screen for suitable solvent/anti-solvent systems. A common approach is to dissolve the peptide in a minimal amount of a "good" solvent (e.g., water, or water with a small amount of a co-solvent like ethanol (B145695) or isopropanol) and then slowly add an "anti-solvent" (a solvent in which the peptide is poorly soluble, e.g., acetonitrile or ether) until turbidity is observed.

  • Crystallization Procedure (Vapor Diffusion Method):

    • Prepare a concentrated solution of the purified this compound in a suitable buffer.

    • Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.

    • Mix the drop with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG), salts).

    • Invert the coverslip over the well of a crystallization plate containing the reservoir solution and seal it.

    • Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature). Water vapor will slowly diffuse from the drop to the reservoir, concentrating the peptide and inducing crystallization.

    • Monitor for crystal growth over several days to weeks.

Visualizations

G Troubleshooting Flowchart for Low Purity of this compound start Low Purity of this compound Detected by Analytical HPLC check_impurities Multiple Impurity Peaks Observed? start->check_impurities low_yield Is the Overall Yield Also Low? start->low_yield coelution Impurity Co-elutes or is Close to Main Peak? check_impurities->coelution Yes broad_peak Is the Main Peak Broad or Tailing? check_impurities->broad_peak No, single major impurity coelution->broad_peak No ms_analysis Perform Mass Spec Analysis of Impurity coelution->ms_analysis Yes column_overload Reduce Sample Concentration/Injection Volume broad_peak->column_overload Yes check_column Check Column Health Optimize Mobile Phase (e.g., TFA concentration) broad_peak->check_column No synthesis_issue Review Synthesis and Cleavage Efficiency low_yield->synthesis_issue Yes final_purity Proceed with Further Characterization low_yield->final_purity No dkp Mass consistent with Diketopiperazine (DKP)? ms_analysis->dkp optimize_gradient Optimize HPLC Gradient (shallower) Adjust Mobile Phase pH dkp->optimize_gradient Yes other_impurity Investigate other synthesis-related impurities (e.g., diastereomers) dkp->other_impurity No optimize_gradient->final_purity other_impurity->final_purity column_overload->final_purity check_column->final_purity synthesis_issue->final_purity

Caption: Troubleshooting flowchart for low purity of this compound.

G Experimental Workflow for this compound Purification and Analysis start Crude this compound from Synthesis dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA in Water) start->dissolve hplc Preparative RP-HPLC Purification dissolve->hplc fraction Collect Fractions hplc->fraction analysis Analyze Fractions by Analytical RP-HPLC fraction->analysis pool Pool High-Purity Fractions (>95%) analysis->pool lyophilize Lyophilize Pooled Fractions pool->lyophilize final_product Purified this compound lyophilize->final_product characterization Final Quality Control final_product->characterization ms Mass Spectrometry (Identity) characterization->ms aaa Amino Acid Analysis (Composition) characterization->aaa purity_check Analytical RP-HPLC (Purity) characterization->purity_check

Caption: Workflow for this compound purification and analysis.

References

Technical Support Center: Deprotection of Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of protecting groups from Phenylalanine-Aspartic Acid (Phe-Asp) dipeptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a mass loss of 18 Da and/or a mixture of products with the same mass after deprotecting my Asp-containing peptide. What is the likely cause?

A1: This is a classic sign of aspartimide formation, a common side reaction in peptide synthesis involving an aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. This intermediate can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[2] The aspartimide itself will have a mass loss of 18 Da compared to the expected peptide.[1] This side reaction is particularly prevalent in sequences where aspartic acid is followed by amino acids with small side chains, such as Glycine, Alanine, or Serine.[3]

Troubleshooting Steps:

  • Confirmation: Use tandem mass spectrometry (MS/MS) to confirm the presence of the rearranged peptide backbone. The α- and β-peptides can often be separated by reverse-phase HPLC.[3]

  • Modify Deprotection Conditions (for Fmoc SPPS):

  • Employ Sterically Hindered Side-Chain Protection for Asp: Using bulkier protecting groups for the aspartic acid side chain, such as 3,4-dimethyl-propyl (OBno), can significantly reduce the rate of aspartimide formation by sterically hindering the intramolecular cyclization.[3]

  • Backbone Protection: For exceptionally problematic sequences, the use of a backbone-protecting group on the nitrogen of the amino acid following the aspartic acid can completely prevent this side reaction.[3]

Q2: My Boc deprotection with TFA is incomplete, or I'm seeing undesired side products. How can I optimize this step?

A2: Incomplete Boc deprotection is often due to insufficient reaction time or TFA concentration. Side products typically arise from the reaction of the liberated tert-butyl cation with nucleophilic residues.[4]

Troubleshooting Steps:

  • Incomplete Deprotection:

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[4] For solid-phase synthesis, a typical timeframe is 1.5 to 2 hours.[3]

    • Increase TFA Concentration: While many protocols use a 20-50% TFA solution in DCM, for more resistant Boc groups, using a higher concentration or even 100% TFA may be necessary.[1][5]

  • Side Product Formation (Alkylation):

    • Use Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich amino acid side chains. To prevent this, always include scavengers in your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6] Phenol and thioanisole (B89551) are also effective scavengers.[3]

    • Lower the Temperature: Performing the initial addition of TFA at 0°C can help to control the reaction rate and minimize side reactions.[6]

Q3: I'm struggling with incomplete Fmoc removal from the N-terminus of a sterically hindered residue like N-methyl-Asp. What should I do?

A3: The steric bulk of modifications like N-methylation can significantly slow down the kinetics of Fmoc removal by piperidine.[7]

Troubleshooting Steps:

  • Extend Deprotection Time: Instead of a single, short treatment, perform two sequential treatments with fresh 20% piperidine in DMF. For example, a first treatment of 5 minutes followed by a second treatment of 15-20 minutes.[7]

  • Use a Stronger Base Cocktail: The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection. A common cocktail is 2% DBU and 2% piperidine in DMF.[7]

    • Caution: DBU is a potent catalyst for aspartimide formation. If your sequence is prone to this side reaction, consider adding a weak acid like formic acid to the deprotection cocktail (e.g., 5% piperazine, 2% DBU, and 1% formic acid in DMF) to mitigate this risk.[7]

Data Presentation: Comparison of Deprotection Strategies

The selection of a deprotection strategy is dictated by the orthogonal protection scheme employed during the synthesis. Below is a summary of common deprotection conditions for different protecting group combinations in this compound synthesis.

N-Terminal Protecting GroupAsp Side-Chain Protecting GroupDeprotection Reagent/ConditionsTypical Reaction TimeKey Considerations
Boc (tert-Butoxycarbonyl)OtBu (tert-Butyl ester)20-50% TFA in DCM with scavengers (e.g., TIS, H₂O)1-4 hoursGlobal deprotection in a single step. Scavengers are crucial to prevent side-chain alkylation.
Fmoc (9-Fluorenylmethoxycarbonyl)OtBu (tert-Butyl ester)20% Piperidine in DMF2 x 5-10 minutesOrthogonal strategy. The OtBu group is stable to piperidine.[8][9] Final cleavage and side-chain deprotection with TFA.
Z (Benzyloxycarbonyl)OBzl (Benzyl ester)H₂/Pd/C (Catalytic Hydrogenolysis)Varies (1-16 hours)Both groups are removed simultaneously. Not compatible with sulfur-containing residues.
Fmoc OBzl 1. 20% Piperidine in DMF2. H₂/Pd/C or strong acid (e.g., HF)Step 1: 2x 5-10 minStep 2: VariesOrthogonal strategy allowing for selective N-terminal deprotection.

Experimental Protocols

Protocol 1: Boc and OtBu Deprotection from this compound (Solid-Phase)

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Boc and OtBu protecting groups using Trifluoroacetic Acid (TFA).

Materials:

  • Boc-Phe-Asp(OtBu)-Resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 1.5 to 2 hours.[3]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.[6]

  • Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[6]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[6]

  • Dry the purified peptide under vacuum.

Protocol 2: Fmoc Deprotection from Fmoc-Phe-Asp(OtBu)-Resin (Solid-Phase)

This protocol outlines the removal of the N-terminal Fmoc group, leaving the OtBu-protected aspartic acid side chain and the peptide attached to the resin.

Materials:

  • Fmoc-Phe-Asp(OtBu)-Resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2 minutes.[10]

  • Drain the deprotection solution.

  • Add a second portion of the fresh deprotection solution.[10]

  • Agitate the mixture for an additional 5-10 minutes.[8][10]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.

Mandatory Visualizations

Deprotection_Workflow start Protected this compound Dipeptide strategy Identify Protecting Groups (e.g., Boc/OtBu or Fmoc/OtBu) start->strategy boc_deprotection Acidolysis: TFA-based Cleavage Cocktail (TFA/TIS/H₂O) strategy->boc_deprotection Boc/OtBu fmoc_deprotection Base Treatment: 20% Piperidine in DMF strategy->fmoc_deprotection Fmoc/OtBu workup Precipitation & Washing (Cold Diethyl Ether) boc_deprotection->workup Global Deprotection final_cleavage Final Acidolysis: TFA-based Cocktail fmoc_deprotection->final_cleavage After Synthesis final_cleavage->workup analysis Purification (HPLC) & Analysis (MS) workup->analysis

Caption: General experimental workflow for deprotecting this compound dipeptides.

Troubleshooting_Aspartimide start Problem: Mass heterogeneity or -18 Da mass loss observed cause Suspected Cause Aspartimide Formation start->cause solution Solutions Modify Deprotection: - Add HOBt to piperidine - Use weaker base (piperazine) Use Bulky Asp Protecting Group (e.g., OBno) Incorporate Backbone Protection (e.g., Dmb group) cause->solution verification Verification: Confirm structure by MS/MS and HPLC solution->verification

Caption: Troubleshooting logic for addressing aspartimide formation.

References

Technical Support Center: Aspartimide Formation in Phe-Asp Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during the synthesis of Phenylalanine-Aspartic acid (Phe-Asp) containing peptides.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to aspartimide formation during your peptide synthesis experiments.

Issue: Low yield of the target this compound containing peptide and observation of unexpected peaks during HPLC analysis.

TroubleshootingWorkflow start Start: Low Yield / Impure Product (this compound Synthesis) check_mass_spec 1. Analyze by Mass Spectrometry start->check_mass_spec mass_match Mass matches target peptide? check_mass_spec->mass_match aspartimide_suspected Aspartimide Formation Suspected (Mass-neutral impurity) mass_match->aspartimide_suspected Yes other_issue Investigate other synthesis issues (e.g., incomplete coupling, deprotection) mass_match->other_issue No review_conditions 2. Review Synthesis Conditions aspartimide_suspected->review_conditions sequence_check Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn, Asp-Ser) review_conditions->sequence_check sequence_check->other_issue No implement_prevention 3. Implement Prevention Strategy sequence_check->implement_prevention Yes strategy_choice Choose a prevention method implement_prevention->strategy_choice modify_deprotection A. Modify Fmoc-Deprotection strategy_choice->modify_deprotection Option 1 bulky_pg B. Use Bulky Asp Protecting Group strategy_choice->bulky_pg Option 2 backbone_protection C. Use Backbone Protection strategy_choice->backbone_protection Option 3 resynthesize 4. Re-synthesize Peptide modify_deprotection->resynthesize bulky_pg->resynthesize backbone_protection->resynthesize final_analysis 5. Final Analysis (HPLC/MS) resynthesize->final_analysis

Caption: Troubleshooting workflow for addressing aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS) using Fmoc chemistry. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring.[1][2] This intermediate is unstable and can lead to the formation of several impurities, including α- and β-aspartyl peptides, racemization of the aspartic acid residue, and piperidide adducts when piperidine (B6355638) is used for Fmoc deprotection.[3]

AspartimideFormation cluster_0 Peptide Backbone cluster_1 Mechanism Peptide ---NH-CH(R)-CO--- Asp Asp Residue (Side Chain: -CH2-COOH) Phe Phe Residue Start Asp(OR')-Phe Deprotonation Base (e.g., Piperidine) Deprotonates Amide N Start->Deprotonation Fmoc Deprotection Cyclization Nucleophilic Attack (N on side-chain C=O) Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Ring Opening (Hydrolysis) Aspartimide->Hydrolysis Products Mixture of: - α-peptide (desired/racemized) - β-peptide Hydrolysis->Products

Caption: Mechanism of base-catalyzed aspartimide formation.

Q2: Which sequences are most susceptible to aspartimide formation?

A2: The amino acid residue C-terminal to the aspartic acid plays a crucial role.[4] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[4] The lack of steric bulk in these residues allows for easier cyclization to form the aspartimide intermediate.

Q3: How can I detect aspartimide formation?

A3: Aspartimide formation can be challenging to detect as the primary impurity has the same mass as the desired peptide.[3] High-resolution mass spectrometry can help identify the presence of aspartimide-related by-products.[4] Analytical HPLC is also a valuable tool; however, the by-products often co-elute with the target peptide, making quantification difficult.[2] Careful analysis of the chromatogram for shoulder peaks or broadened peaks around the main product is recommended.

Q4: What are the primary strategies to prevent aspartimide formation?

A4: There are three main strategies to minimize or prevent aspartimide formation:

  • Modification of Fmoc-Deprotection Conditions: Using weaker bases or adding acidic additives to the deprotection solution can reduce the rate of aspartimide formation.[2][5]

  • Use of Sterically Bulky Aspartic Acid Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives can sterically hinder the cyclization reaction.[5][6]

  • Backbone Protection: Introducing a protecting group on the amide nitrogen of the amino acid following the Asp residue physically blocks the nucleophilic attack required for ring formation.[7]

Quantitative Data on Prevention Strategies

The choice of the aspartic acid side-chain protecting group significantly impacts the extent of aspartimide formation. The following table summarizes quantitative data from a study on the model peptide Ac-VKDGYI-NH2 after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[6]

Asp Protecting GroupTarget Peptide (%)Aspartimide (%)Racemization (D-Asp, %)
OtBu (tert-Butyl)75.218.95.9
OMpe (3-Methylpent-3-yl)91.54.34.2
OBno (2-phenyl-2-propyl)98.10.81.1
CSY (Cyanosulfurylide)>99<0.1Not Reported

Data sourced from BenchChem and Sigma-Aldrich product literature.[3][6]

Experimental Protocols

Protocol 1: Synthesis using a Sterically Bulky Protecting Group (Fmoc-Asp(OMpe)-OH)

This protocol outlines the manual solid-phase synthesis steps for incorporating an Asp residue with the 3-methylpent-3-yl (OMpe) protecting group to reduce aspartimide formation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • Dissolve Fmoc-Asp(OMpe)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

Protocol 2: Synthesis using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide)

This protocol describes the use of a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen to completely prevent aspartimide formation at the Asp-Gly linkage.[7]

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1 to prepare the resin with a free N-terminal amine.

  • Dipeptide Coupling:

    • Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.

    • Add the dipeptide coupling solution to the resin and agitate for 4 hours. The coupling of this bulky dipeptide may be slower than for a single amino acid.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin as described in step 5 of Protocol 1.

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.

  • Cleavage and Deprotection: The Dmb group is labile in strong acid and will be removed during the final TFA cleavage step, regenerating the native peptide backbone. Use a standard TFA cleavage cocktail. For peptides containing tryptophan, the addition of 1-2% TIS to the cleavage cocktail is recommended to prevent side-chain modification by the cleaved Dmb group.

References

Minimizing racemization during Phe-Asp synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of the Phenylalanine-Aspartic acid (Phe-Asp) dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during this compound synthesis?

A1: The primary cause of racemization during peptide bond formation is the activation of the N-protected Phenylalanine's carboxyl group. This activation can lead to the formation of a planar intermediate called a 5(4H)-oxazolone.[1] The hydrogen on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. When the Aspartic acid nucleophile attacks this planar intermediate, it can do so from either side, resulting in a mixture of the desired L-L dipeptide and the undesired D-L diastereomer.[1]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors influence the degree of racemization, including the choice of coupling reagent, the presence of additives, the type and amount of base used, the solvent, and the reaction temperature and time.[2] Modern coupling reagents are designed to promote rapid amide bond formation, which outcompetes the rate of oxazolone (B7731731) formation and subsequent racemization.[1]

Q3: How do additives like HOBt and Oxyma Pure help in minimizing racemization?

A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like DCC or DIC.[3][4] These additives react with the highly reactive activated intermediate to form an active ester that is more stable and less prone to racemization.[4] This active ester then reacts cleanly with the amine component to form the desired peptide bond with high chiral purity.[4]

Q4: Are certain coupling reagents inherently better at preventing racemization?

A4: Yes, modern aminium/uronium and phosphonium (B103445) salt-based coupling reagents like HATU, HBTU, and PyBOP are generally more effective at minimizing racemization than carbodiimides used alone.[2][5] These reagents promote very fast coupling reactions, reducing the lifetime of the activated intermediate and thus the opportunity for racemization to occur.[5] For particularly sensitive couplings, the combination of a carbodiimide with an additive like Oxyma is also a highly effective and cost-efficient strategy.[4]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High levels of D-Phe-L-Asp diastereomer detected by HPLC. Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive is a common cause of high racemization.Action: Switch to a modern coupling reagent like HATU or HCTU. Alternatively, if using a carbodiimide, ensure the addition of at least one equivalent of HOBt or Oxyma Pure.[4]
Excess or Strong Base: The base used to neutralize the amine salt can promote the abstraction of the α-proton from the oxazolone intermediate.Action: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[2] Use the minimum amount of base necessary for the reaction to proceed.
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[2]Action: Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[6]
Prolonged Reaction Time: Leaving the activated Phenylalanine derivative for an extended period before adding the Aspartic acid ester increases the risk of racemization.Action: Add the Aspartic acid component as soon as possible after activating the Phenylalanine. For sensitive reactions, consider in situ activation where all components are mixed before the coupling reagent is added.
Difficulty in purifying the final this compound product. Presence of closely eluting diastereomers: Racemization leads to the formation of a D-Phe-L-Asp diastereomer which can be challenging to separate from the desired L-Phe-L-Asp product by standard chromatography.Action: Optimize the coupling conditions to minimize racemization as a first step. If diastereomers are still present, employ chiral chromatography for purification.

Data Presentation

The selection of a coupling reagent is critical in controlling racemization. The following table summarizes representative data on the percentage of racemization observed with different coupling reagents in a model peptide synthesis.

Table 1: Comparison of Racemization Levels with Various Coupling Reagents

Coupling Reagent/System% Racemization (Typical)Key Observations
DIC/HOBtLowThe addition of HOBt is crucial and significantly reduces the high racemization associated with using DIC alone.[2]
HBTULowGenerally provides low levels of racemization.[2]
HATUVery LowHighly effective due to its high reactivity, which promotes rapid amide bond formation, kinetically disfavoring racemization.[2][5]
COMUVery LowA third-generation uronium salt that shows performance comparable to or slightly better than HATU in suppressing racemization.[2]

Note: The exact percentage of racemization is highly dependent on the specific amino acids, protecting groups, base, solvent, and temperature used in the experiment. The data presented is a synthesis of typical results from comparative studies.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis with Minimal Racemization using DIC/Oxyma

This protocol describes a solution-phase synthesis of a protected this compound dipeptide.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve Fmoc-Phe-OH (1 equivalent) and Oxyma (1 equivalent) in anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve H-Asp(OtBu)-OtBu·HCl (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the salt. Stir for 10 minutes at room temperature.

  • Add the neutralized H-Asp(OtBu)-OtBu solution to the flask containing Fmoc-Phe-OH and Oxyma.

  • Add DIC (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours and then allow it to slowly warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Work up the reaction mixture by diluting with ethyl acetate, washing with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method to separate and quantify the L-L and D-L diastereomers of the synthesized this compound dipeptide.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a macrocyclic glycopeptide-based column like Chirobiotic® T).[7][8]

  • HPLC-grade hexane (B92381) and isopropanol (B130326) (or other suitable mobile phase components)

  • Crude this compound dipeptide sample (after deprotection)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude, deprotected this compound dipeptide in the initial mobile phase.

  • Method Development: Develop an isocratic elution method. A typical mobile phase for polysaccharide-based columns is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the two diastereomers.

  • Injection and Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Peak Identification: The major peak will correspond to the desired L-L diastereomer, while the smaller, closely eluting peak will be the D-L diastereomer.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization using the following formula:

    % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100

Visualizations

cluster_0 This compound Coupling Workflow start Start: Dissolve Fmoc-Phe-OH & Additive activation Activate with Coupling Reagent (e.g., DIC) at 0°C start->activation Cool coupling Combine Activated Phe and Neutralized Asp activation->coupling Add Amine amine_prep Neutralize H-Asp-OR·HCl with Base (DIPEA) amine_prep->coupling reaction Stir at 0°C -> RT Monitor Progress coupling->reaction workup Work-up & Purification reaction->workup end End: Purified This compound Dipeptide workup->end

A typical experimental workflow for this compound synthesis.

cluster_1 Racemization Troubleshooting Logic start High Racemization Detected? reagent Using Carbodiimide Alone? start->reagent Yes ok Low Racemization start->ok No base Base Type/Amount Optimal? reagent->base No add_additive Solution: Add HOBt or Oxyma reagent->add_additive Yes change_reagent Solution: Use HATU/HBTU reagent->change_reagent Yes (Alternative) temp Reaction Temp > 0°C? base->temp Yes change_base Solution: Use DIPEA/NMM (min. equivalents) base->change_base No lower_temp Solution: Run at 0°C temp->lower_temp Yes temp->ok No

A decision tree for troubleshooting high racemization.

References

Technical Support Center: Stability of Phe-Asp Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Phenylalanine-Aspartic acid (Phe-Asp) dipeptide. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound dipeptide in aqueous solutions?

The main stability issues for this compound are pH-dependent degradation. The primary degradation pathways include:

  • Peptide Bond Hydrolysis: Cleavage of the peptide bond between phenylalanine and aspartic acid, resulting in the individual amino acids. This is more prevalent under acidic conditions.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization to form a cyclic dipeptide, 5-benzyl-3,6-dioxo-2-piperazineacetic acid. This is a major degradation pathway in neutral to alkaline solutions.[1]

  • Isoaspartate Formation: Isomerization of the aspartyl residue to form isoaspartate (isoAsp), where the peptide bond involves the β-carboxyl group of the aspartic acid side chain instead of the α-carboxyl group. This occurs via a succinimide (B58015) intermediate, particularly under neutral to alkaline conditions.

Q2: At what pH is the this compound dipeptide most stable?

While specific data for this compound is limited, studies on the closely related molecule aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) show maximum stability in the acidic range, around pH 4.3.[1] Stability significantly decreases in neutral or alkaline conditions.[1]

Q3: What are the main degradation products of this compound at different pH values?

The degradation products of this compound are highly dependent on the pH of the solution. Based on studies of related aspartyl peptides, the expected products are:

  • Acidic Conditions (pH < 4): The primary degradation products are the constituent amino acids, Phenylalanine (Phe) and Aspartic acid (Asp), due to the hydrolysis of the peptide bond.

  • Neutral to Alkaline Conditions (pH > 6): The major degradation product is typically the corresponding diketopiperazine (DKP).[1] Isomerization to form isoaspartyl-phenylalanine (isoAsp-Phe) also occurs in this pH range.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the rate of all degradation pathways for this compound. Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing concentrations of this compound in analytical samples.

  • Possible Cause: Degradation of the this compound dipeptide in your solution.

  • Troubleshooting Steps:

    • Verify Solution pH: Ensure the pH of your sample and standard solutions is within a range where this compound is more stable, preferably in the acidic range (e.g., pH 4-5), if your experimental conditions allow.

    • Control Temperature: Store all stock solutions and samples at low temperatures (2-8 °C) and minimize the time they are kept at room temperature.

    • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before use.

    • Analyze for Degradation Products: Use an appropriate analytical method, such as HPLC, to check for the presence of expected degradation products like individual amino acids or DKP.

Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.

  • Possible Cause: Formation of degradation products such as diketopiperazine (DKP) or isoaspartate isomers.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If you have access to a mass spectrometer (MS), use HPLC-MS to identify the mass of the unknown peaks. The DKP of this compound will have a molecular weight corresponding to the loss of a water molecule from the parent dipeptide. Isoaspartate isomers will have the same mass as the parent this compound.

    • Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under acidic, basic, and neutral conditions with heat. Analyze these samples to see if the retention times of the degradation products match your unknown peaks.

    • Optimize Chromatographic Separation: Adjust your HPLC method (e.g., gradient, mobile phase pH) to improve the resolution between this compound and its degradation products.

Data Summary

The following table summarizes the expected major degradation pathways and products for this compound at different pH values, based on data from related aspartyl peptides.

pH RangePrimary Degradation PathwayMajor Degradation Products
Acidic (pH < 4) Peptide Bond HydrolysisPhenylalanine, Aspartic Acid
Neutral to Alkaline (pH > 6) Intramolecular CyclizationDiketopiperazine (DKP)
Neutral to Alkaline (pH > 6) IsomerizationIsoaspartyl-Phenylalanine (isoAsp-Phe)

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound dipeptide to help identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place aliquots of the acidic, basic, and neutral solutions in a controlled temperature environment (e.g., 60°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is also advisable to have a control sample stored at 2-8°C.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

General Protocol for HPLC Analysis of this compound Stability

This is a general starting point for developing an HPLC method to analyze the stability of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Note: Method optimization will be required to achieve the best separation for your specific application.

Visualizations

PheAsp_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH > 6) PheAsp This compound Dipeptide Phe Phenylalanine PheAsp->Phe Hydrolysis Asp Aspartic Acid PheAsp->Asp Hydrolysis DKP Diketopiperazine (DKP) PheAsp->DKP Intramolecular Cyclization Succinimide Succinimide Intermediate PheAsp->Succinimide Isomerization isoAsp isoAsp-Phe Succinimide->isoAsp Hydrolysis

Caption: pH-dependent degradation pathways of the this compound dipeptide.

Stability_Testing_Workflow start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Oxidizing Agent) start->stress incubate Incubate for a Defined Time stress->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC-UV/MS sample->analyze data Identify & Quantify Degradation Products analyze->data end End: Stability Profile data->end

Caption: A typical workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Phe-Asp in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the dipeptide Phenylalanine-Aspartic acid (Phe-Asp) in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide not dissolving in my cell culture medium?

A1: The solubility of the this compound dipeptide is significantly influenced by its constituent amino acids: Phenylalanine (a hydrophobic amino acid) and Aspartic acid (an acidic amino acid).[1][2] Several factors can contribute to poor solubility in standard cell culture media, which typically have a physiological pH around 7.2-7.4:

  • Isoelectric Point (pI): Like all peptides, this compound has an isoelectric point at which its net charge is zero, minimizing its solubility in aqueous solutions. At physiological pH, the peptide may be close to its pI, leading to aggregation and precipitation.[3]

  • Hydrophobic Interactions: The phenyl ring of Phenylalanine can cause the peptide to aggregate in aqueous environments through hydrophobic interactions, reducing its solubility.[3][4][5]

  • Intermolecular Hydrogen Bonding: The peptide bonds and the functional groups of the amino acid residues can form strong intermolecular hydrogen bonds, leading to the formation of a stable crystal lattice that is difficult to disrupt with a solvent.[5]

Q2: What is the first step I should take to dissolve my lyophilized this compound powder?

A2: Before introducing the peptide into your complete cell culture medium, it is crucial to prepare a concentrated stock solution using an appropriate solvent. The choice of the initial solvent is critical for successful solubilization.[4][6]

Recommended Initial Steps:

  • Start with a small aliquot: Always test the solubility with a small amount of your peptide to avoid wasting the entire batch.[1][4]

  • Centrifuge the vial: Before opening, briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[4]

  • Allow to warm to room temperature: Let the vial sit at room temperature before adding any solvent.[4]

Q3: Which solvents are recommended for preparing a this compound stock solution?

A3: Given the acidic nature of the Aspartic acid residue, adjusting the pH is a primary strategy.[1][7] For hydrophobic peptides, the use of organic co-solvents is also a common and effective approach.[1][4][8]

Solvent/MethodDescriptionSuitability for Cell Culture
Basic Buffer Dissolving the peptide in a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) can increase the net negative charge, thereby enhancing solubility.[8]High, provided the buffer is compatible with the cell line and the final concentration is low.
DMSO (Dimethyl sulfoxide) A common organic solvent for dissolving hydrophobic peptides.[1][4][6] A stock solution can be prepared in 100% DMSO and then diluted.High, but the final concentration in the cell culture medium should typically not exceed 0.5%, as higher concentrations can be cytotoxic.[6][9]
DMF (Dimethylformamide) An alternative organic solvent to DMSO.[1][4][6]Moderate, similar cytotoxicity concerns as DMSO.[6]
Sterile Deionized Water May be attempted, but likely to be less effective due to the hydrophobic nature of Phenylalanine.High

Q4: My this compound dissolved in DMSO, but precipitated when I added it to my aqueous cell culture medium. What should I do?

A4: This is a common issue that arises from localized high concentrations of the peptide, causing it to crash out of solution.[5][6][8]

Troubleshooting Steps:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium very slowly, drop-by-drop, while vigorously vortexing or stirring.[5][6][8]

  • Lower the Final Concentration: Your target concentration in the final medium may be too high.[8] Try preparing a more dilute final solution.

  • Increase the Co-solvent Percentage: If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the medium (up to a safe limit, typically ≤0.5%) can help maintain solubility.[8][9]

  • Re-solubilize and Re-dilute: If significant precipitation occurs, you may need to lyophilize the precipitated peptide to remove the solvent and then attempt to re-dissolve it at a lower concentration.[8]

Q5: Can I use sonication or heating to help dissolve my this compound?

A5: Yes, these methods can be beneficial, but should be used with caution to avoid peptide degradation.

  • Sonication: A brief sonication in an ice bath can help break up aggregates and improve dissolution.[1][4]

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase solubility, but prolonged or excessive heating should be avoided as it can degrade the peptide.[10]

Troubleshooting Guide: A Step-by-Step Workflow

If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Solubilization using a Basic Buffer

  • Prepare a sterile 0.1 M ammonium bicarbonate solution and adjust the pH to approximately 8.0-8.5.

  • Add the appropriate volume of the basic buffer to the lyophilized this compound to achieve a desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution. If dissolution is not complete, proceed to step 4.

  • Briefly sonicate the vial in a water bath for 10-20 seconds.

  • Once the peptide is fully dissolved, sterile-filter the stock solution through a 0.22 µm filter.

  • Slowly add the stock solution dropwise to the final cell culture medium while stirring to achieve the desired working concentration.

  • Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using DMSO as a Co-solvent

  • Add a minimal amount of 100% cell culture grade DMSO to the lyophilized this compound to create a highly concentrated initial stock (e.g., 100 mM).[1][6]

  • Vortex until the peptide is completely dissolved. Sonication can be used if necessary.[6]

  • This concentrated DMSO stock can then be serially diluted. First, slowly add the DMSO stock to a sterile aqueous buffer (e.g., PBS) while vortexing to create an intermediate stock.[9]

  • Observe for any signs of precipitation (turbidity). If the solution remains clear, you are below the limit of solubility.[6][9]

  • Add the intermediate stock solution dropwise to the final cell culture medium to achieve the desired working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).[6][9]

  • Store the DMSO stock solution at -20°C in aliquots.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by a balance of its chemical properties and the characteristics of the solvent system. The following diagram illustrates the logical relationship between these factors.

G cluster_peptide This compound Properties cluster_solvent Solvent Properties Phe Phenylalanine Residue (Hydrophobic) Solubility Solubility Outcome Phe->Solubility Decreases Solubility (Hydrophobic Aggregation) Asp Aspartic Acid Residue (Acidic) pH pH of Solution Asp->pH Influences Charge State pH->Solubility Increases Solubility (away from pI) CoSolvent Organic Co-solvent (e.g., DMSO) CoSolvent->Solubility Increases Solubility (Disrupts Hydrophobic Interactions)

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing Coupling Reagents for Phe-Asp Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of the Phe-Asp dipeptide and other aspartic acid-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing peptides containing Aspartic Acid (Asp)?

The main challenge in synthesizing peptides with aspartic acid is the formation of a succinimide (B58015) ring intermediate, known as an aspartimide.[1][2][3] This side reaction is particularly prevalent when using the common Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][3] Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid following Asp on the side-chain ester of the aspartic acid residue.[1][3] This is especially problematic during the repeated treatments with piperidine (B6355638) for Fmoc group removal.[1][2]

The resulting aspartimide is susceptible to nucleophilic attack, leading to several undesirable byproducts:

  • α- and β-peptides: Ring-opening of the aspartimide can occur at two different positions, resulting in a mixture of the desired α-peptide and the isomeric β-peptide, which can be difficult to separate.[2][3]

  • Racemization: The formation and subsequent opening of the aspartimide ring can lead to a loss of stereochemical integrity at the α-carbon of the aspartic acid residue.[1][2]

  • Chain termination: The formation of piperidides from the reaction of piperidine with the aspartimide can cap the peptide chain, preventing further elongation.[2]

Q2: Which amino acid sequences are most prone to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The highest propensity for this side reaction is observed in sequences where aspartic acid is followed by a small, sterically unhindered amino acid.[2] The most problematic sequences include:

  • Asp-Gly[1][2]

  • Asp-Asn

  • Asp-Arg

  • Asp-Ser[4]

  • Asp-Ala[5]

The lack of steric hindrance in residues like glycine (B1666218) makes the backbone amide nitrogen more accessible for the intramolecular cyclization reaction.[1]

Q3: How can I minimize aspartimide formation during this compound synthesis?

Several strategies can be employed to suppress aspartimide formation:

  • Use of Bulky Side-Chain Protecting Groups for Asp: Increasing the steric hindrance of the ester protecting group on the Asp side chain can significantly reduce aspartimide formation.[2][4] Instead of the standard tert-butyl (tBu) group, consider using bulkier protecting groups.[2][6]

Protecting GroupDescriptionEffectiveness in Reducing Aspartimide Formation
OtBu Standard tert-butyl esterProne to aspartimide formation
OMpe 3-methyl-3-pentylMore effective than OtBu
OEpe 3-ethyl-3-pentylHighly effective
OPhp 4-n-propyl-4-heptylHighly effective
OBno 5-n-butyl-5-nonylExtremely effective[6][7]
  • Modification of Fmoc-Deprotection Conditions:

    • Use a weaker base: Replacing the standard 20% piperidine in DMF with a weaker base like morpholine (B109124) can reduce the rate of aspartimide formation. However, this may lead to incomplete Fmoc removal.[1][2]

    • Add an acidic additive: Adding a small amount of an acid like formic acid to the piperidine solution can help to neutralize the basicity and suppress the side reaction.[2]

    • Use alternative deprotection reagents: Dipropylamine (DPA) has been shown to reduce aspartimide formation compared to piperidine, although it may result in lower overall yields in challenging syntheses.[1]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with a temporary protecting group like 2,4-dimethoxybenzyl (DMB) or 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation.[2][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of the desired this compound peptide Inefficient coupling: The peptide bond formation between Phenylalanine and Aspartic acid is incomplete.* Optimize coupling reagent: Switch to a more efficient coupling reagent like HATU or COMU, which are known for their high reactivity and lower risk of racemization.[8][9][10][11] * Increase equivalents: Use a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents).[9] * Double coupling: Perform the coupling step twice to drive the reaction to completion.[12] * Extend reaction time: Increase the coupling time, but be mindful of potential racemization.[13]
Aspartimide formation: Significant portion of the product is lost to side reactions.* Implement strategies to minimize aspartimide formation: Refer to the FAQ section on this topic. This includes using bulky Asp protecting groups, modifying deprotection conditions, or using backbone protection.[2][4][6]
Presence of multiple peaks in HPLC analysis of the crude product Aspartimide-related impurities: The peaks correspond to the desired peptide, the β-isomer, and racemized products.* Confirm the identity of byproducts: Use mass spectrometry to identify the masses of the impurity peaks. Aspartimide-related byproducts will have the same mass as the desired product. * Optimize synthesis to reduce side reactions: See the solutions for minimizing aspartimide formation.
Incomplete Fmoc deprotection: The previous Fmoc group was not completely removed, leading to deletion sequences.* Increase deprotection time: Extend the piperidine treatment time.[9] * Use a stronger deprotection cocktail: If using a weaker base, consider switching back to 20% piperidine in DMF.
Racemization: The chiral integrity of one or both amino acids has been compromised.* Choose a coupling reagent with low racemization risk: Phosphonium (e.g., PyBOP) and uronium salts (e.g., HATU, COMU) generally have a lower risk of racemization compared to carbodiimides alone.[9][13] * Add an anti-racemization additive: When using carbodiimides like DIC or DCC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[5][14][15]
Guanidinylation of the N-terminus Excess uronium/guanidinium (B1211019) coupling reagent: Reagents like HBTU and HATU can react with the free N-terminal amine, capping the peptide chain.[14][16]* Use stoichiometric amounts of the coupling reagent: Avoid using a large excess of these reagents.[14] * Switch to a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction.[11]

Comparison of Common Coupling Reagents

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[9][10]Higher cost, potential for guanidinylation side reactions if used in excess.[9][14]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[9][10]Less reactive than HATU, can be less effective for difficult sequences.[9][10]
HCTU Uronium SaltHighLowMore reactive than HBTU, good compromise between reactivity and price.[8]Can cause guanidinylation.
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer byproducts (non-explosive), good solubility.[8][15][17]Relatively newer compared to HBTU/HATU.
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than those from BOP.[9][11]More expensive than carbodiimides.
DIC/HOBt Carbodiimide/ AdditiveModerateLow (with HOBt)Cost-effective, well-established for standard couplings.[14][15]Slower reaction rates compared to onium salts, can lead to dehydration of Asn and Gln side chains.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Coupling

This protocol outlines a general procedure for manual Fmoc-based SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9]

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.[9]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9][18]

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.[9][18]

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[9][18]

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[9][18]

4. Monitoring and Washing:

  • Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow) indicates complete coupling.

  • If the test is positive, the coupling step can be repeated ("double coupling").[12]

  • After complete coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail for peptides with Arg, Trp, and Cys is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin_swell Swell Resin in DMF deprotection Fmoc-Deprotection (20% Piperidine/DMF) resin_swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Activation & Coupling wash1->coupling monitoring Kaiser Test coupling->monitoring wash2 DMF/DCM Wash wash2->deprotection Next Amino Acid final_deprotection Final Fmoc-Deprotection wash2->final_deprotection Final Amino Acid monitoring->coupling Incomplete Coupling (Double Couple) monitoring->wash2 Coupling Complete cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Aspartimide Formation start->cause1 cause2 Incomplete Coupling start->cause2 cause3 Racemization start->cause3 cause4 Incomplete Deprotection start->cause4 sol1 Use Bulky Asp Protecting Group Modify Deprotection Conditions cause1->sol1 sol2 Use Stronger Coupling Reagent Double Couple / Extend Time cause2->sol2 sol3 Use Low-Racemization Reagent (e.g., HATU, COMU) Add HOBt/HOAt cause3->sol3 sol4 Extend Deprotection Time Use 20% Piperidine cause4->sol4

Caption: Troubleshooting Logic for this compound Synthesis Issues.

References

Validation & Comparative

Phe-Asp Dipeptide: A Comparative Analysis of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Phe-Asp Dipeptide with Other Dipeptides in Key Biological Assays

The dipeptide Phenylalanyl-Aspartate (this compound) is a subject of growing interest in biochemical and pharmacological research due to the biological activities of its constituent amino acids. This guide provides a comprehensive comparison of this compound with other dipeptides in critical biological assays, including Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant activity, and anti-inflammatory effects. The information is compiled from various scientific studies to offer a valuable resource for researchers and professionals in drug development.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a primary target for the management of hypertension. The structure of dipeptides, particularly the C-terminal amino acid, plays a crucial role in their ACE inhibitory potential. Peptides with hydrophobic amino acids at the C-terminus often exhibit potent ACE inhibitory activity.

While direct comparative studies quantitatively measuring the ACE inhibitory activity of this compound against a wide range of other dipeptides under identical experimental conditions are limited, insights can be drawn from Quantitative Structure-Activity Relationship (QSAR) studies and experimental data on related dipeptides.

Table 1: Comparative ACE Inhibitory Activity of Various Dipeptides

DipeptideIC50 (µM)N-terminal Amino AcidC-terminal Amino AcidNotes
This compound Data not availablePhenylalanine (hydrophobic, aromatic)Aspartic Acid (hydrophilic, acidic)The hydrophilic C-terminus may result in weaker binding to the ACE active site compared to dipeptides with a hydrophobic C-terminus.
Val-Trp0.58Valine (hydrophobic)Tryptophan (hydrophobic, aromatic)Demonstrates potent ACE inhibition, highlighting the preference for hydrophobic C-terminal residues.[1]
Ile-Trp0.50Isoleucine (hydrophobic)Tryptophan (hydrophobic, aromatic)Similar to Val-Trp, shows strong ACE inhibitory activity.[1]
Leu-Trp1.11Leucine (hydrophobic)Tryptophan (hydrophobic, aromatic)Exhibits significant ACE inhibition.[1]
Ala-Tyr~83.3 (0.037 mg/ml)Alanine (hydrophobic)Tyrosine (hydrophobic, aromatic)Shows notable ACE inhibitory activity.[2]
Pro-AspData not availableProline (hydrophobic)Aspartic Acid (hydrophilic, acidic)The N-terminal proline is known to stabilize dipeptides against enzymatic hydrolysis.[3]
Gly-AspData not availableGlycine (B1666218) (hydrophilic)Aspartic Acid (hydrophilic, acidic)The N-terminal glycine contributes to stability against enzymatic hydrolysis.[3]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

ACE Inhibition Signaling Pathway

The inhibition of ACE by bioactive peptides prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Phe_Asp This compound / Other Inhibitory Dipeptides Phe_Asp->ACE Inhibits

Caption: ACE Inhibition Pathway by Dipeptides.

Antioxidant Activity

Antioxidant peptides can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of peptides is influenced by their amino acid composition, sequence, and structure. Aromatic amino acids like Phenylalanine and acidic amino acids like Aspartic acid can contribute to antioxidant activity through electron donation and metal ion chelation, respectively.[4]

Table 2: Antioxidant Activity of Dipeptides and Related Amino Acids

Dipeptide/Amino AcidAssayActivityNotes
This compound Not specifiedPredicted to have antioxidant potentialPhenylalanine can donate electrons to free radicals, and Aspartic acid can chelate metal ions.[4]
Cys-containing dipeptidesDPPH0.14-0.28 µmol TE/µmolCysteine-containing dipeptides show significant DPPH radical scavenging activity.[5]
Tyr/Trp-containing dipeptidesDPPH< 0.02 µmol TE/µmolInterestingly, dipeptides with Tyrosine or Tryptophan, known for high reactivity with other radicals, show low activity in the DPPH assay.[5]
Lys-LeuDPPH, Superoxide, Hydroxyl radical scavengingDemonstrated antioxidant activityThis dipeptide has shown efficacy in various radical scavenging assays.[6]
Leu-LysDPPH, Superoxide, Hydroxyl radical scavengingDemonstrated antioxidant activityIsomeric to Lys-Leu, also showing antioxidant properties.[6]

TE: Trolox Equivalent

Experimental Workflow for DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

DPPH_Workflow start Start prepare_reagents Prepare DPPH solution and peptide samples start->prepare_reagents mix Mix peptide sample with DPPH solution prepare_reagents->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to various diseases. Bioactive peptides can exert anti-inflammatory effects by modulating the production of inflammatory mediators in cells like macrophages.

While specific data on the anti-inflammatory activity of this compound is scarce, studies on other dipeptides and larger peptides containing Phenylalanine and Aspartic acid suggest potential involvement in inflammatory pathways. For instance, some collagen-derived dipeptides have been shown to have immunomodulatory effects on macrophages.[7]

Table 3: Anti-inflammatory Activity of Dipeptides and Related Peptides

PeptideCell LineKey FindingsNotes
This compound Not specifiedData not availableThe biological context of this compound in inflammation requires further investigation.
Hyp-GlyRAW 264.7 (M1 macrophages)Inhibited IL-1β secretion.[7]A collagen-derived dipeptide demonstrating immunomodulatory effects.
Pro-HypRAW 264.7 (M1 macrophages)Inhibited IL-6 secretion.[7]Another collagen-derived dipeptide with anti-inflammatory potential.
Asp-Gln-Thr-PheRAW 264.7Decreased TNF-α and IL-6 concentrations in LPS-induced cells.[8]A tetrapeptide containing Asp and Phe, showing anti-inflammatory effects.
Signaling Pathway for LPS-Induced Inflammation in Macrophages

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. Anti-inflammatory peptides can interfere with this signaling cascade.

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) TLR4->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Dipeptides Anti-inflammatory Dipeptides Dipeptides->Signaling Inhibits

Caption: LPS-Induced Inflammatory Pathway and Peptide Inhibition.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay is based on the hydrolysis of the substrate Hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by spectrophotometry at 228 nm.

Materials:

  • ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate (B1201080) buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl

  • Test dipeptides (including this compound and others for comparison)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test dipeptides at various concentrations in the sodium borate buffer.

  • In a 96-well plate, add 25 µL of the dipeptide solution (or buffer for control) and 25 µL of ACE solution (80 mU/mL in buffer).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of HHL solution (9 mM in buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Measure the absorbance at 228 nm using a microplate reader.

  • Calculate the percentage of ACE inhibition for each dipeptide concentration.

  • Determine the IC50 value, which is the concentration of the dipeptide that inhibits 50% of the ACE activity.

DPPH Radical Scavenging Assay

Principle: The DPPH radical has a deep purple color and absorbs strongly at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced, and the color changes to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Test dipeptides

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare solutions of the test dipeptides and the positive control at various concentrations.

  • In a 96-well plate, add 100 µL of the dipeptide or control solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test dipeptides

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test dipeptides for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without dipeptide treatment should be included.

  • After incubation, collect the cell culture supernatant.

  • NO Determination: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

  • Cytokine Quantification: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.

  • The inhibitory effect of the dipeptides on the production of NO and cytokines is calculated relative to the LPS-stimulated control group.

Conclusion

The biological activity of the this compound dipeptide is an area that warrants further investigation. Based on the structure-activity relationships of other dipeptides, it is plausible that this compound possesses ACE inhibitory, antioxidant, and anti-inflammatory properties, although likely with different potencies compared to dipeptides with more favorable structural characteristics for specific activities, such as a hydrophobic C-terminus for ACE inhibition. This guide provides a framework for the comparative evaluation of this compound and highlights the need for direct experimental comparisons to fully elucidate its therapeutic potential. The provided protocols offer standardized methods for researchers to conduct these crucial comparative studies.

References

A Comparative Analysis of the Bioactivities of Phe-Asp and Ala-Phe Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two dipeptides: Phenylalanine-Aspartate (Phe-Asp) and Alanine-Phenylalanine (Ala-Phe). The information presented herein is intended to support research and development efforts in the fields of biochemistry, pharmacology, and drug discovery by offering a side-by-side examination of their known biological activities, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and Ala-Phe, simple dipeptides, have demonstrated potential as modulators of key enzymatic pathways involved in physiological regulation. This analysis primarily focuses on their comparative efficacy as inhibitors of Angiotensin-Converting Enzyme (ACE), a critical component of the renin-angiotensin system and a major target for antihypertensive therapies. Additionally, the cyclooxygenase (COX) inhibitory activity of a derivative of this compound is presented, offering another dimension to its bioactivity profile. While direct quantitative data for some activities remain limited, this guide consolidates available information to facilitate further investigation and hypothesis-driven research.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivities of this compound and Ala-Phe, focusing on their enzyme inhibitory potentials.

Dipeptide/DerivativeTarget EnzymeBioactivityIC50 / Ki Value
This compound Angiotensin-Converting Enzyme (ACE)InhibitionKi: 11 ± 2 µM[1]
Aspartame (B1666099) (this compound methyl ester)Cyclooxygenase-1 (COX-1)InhibitionIC50: 0.1 µM
Aspartame (this compound methyl ester)Cyclooxygenase-2 (COX-2)InhibitionIC50: 0.3 µM
Ala-Phe Analogues Angiotensin-Converting Enzyme (ACE)InhibitionIC50: 3.8 - 207 nM (silanediol analogues)
Ala-Phe Containing Tripeptide Angiotensin-Converting Enzyme (ACE)InhibitionIC50: 65.8 µM (Ala-Phe-Leu)

Key Bioactivities and Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

Both this compound and peptides containing Ala-Phe have been shown to inhibit ACE, an enzyme that plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] The inhibition of ACE is a well-established therapeutic strategy for managing hypertension.

L-Aspartyl-L-phenylalanine (this compound) has been identified as a metabolite of the artificial sweetener aspartame and has been shown to inhibit ACE purified from rabbit lungs with a competitive inhibition constant (Ki) of 11 ± 2 µM.[1] This level of potency is comparable to other known ACE inhibitors.[1]

Analogues of Ala-Phe have also demonstrated significant ACE inhibitory activity. For instance, silanediol (B1258837) diastereomers of a Phe[Si]Ala dipeptide mimic exhibited IC50 values in the nanomolar range (3.8-207 nM). Furthermore, the tripeptide Ala-Phe-Leu has an IC50 value of 65.8 µM for ACE inhibition. The presence of a hydrophobic amino acid like phenylalanine at the C-terminus is often associated with potent ACE inhibitory activity.[3]

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Dipeptides This compound / Ala-Phe (Inhibitors) Dipeptides->ACE Inhibition

The Renin-Angiotensin System and the inhibitory action of this compound and Ala-Phe on ACE.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

While there is no direct data on the COX inhibitory activity of the this compound dipeptide itself, its methyl ester, aspartame, has been shown to inhibit both COX-1 and COX-2 with IC50 values of 0.1 µM and 0.3 µM, respectively. This suggests that the this compound structure may serve as a scaffold for the development of COX inhibitors.

ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) ArachidonicAcid->Prostaglandins COX-1 / COX-2 COX COX-1 / COX-2 Enzymes Aspartame Aspartame (this compound methyl ester) (Inhibitor) Aspartame->COX Inhibition

Prostaglandin (B15479496) synthesis pathway and the inhibitory role of Aspartame.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric determination of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate (B1201080) buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)

  • Test compounds (this compound, Ala-Phe analogues)

  • Positive control (e.g., Captopril)

  • 1 M HCl

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Dissolve test compounds and positive control in an appropriate solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a microplate well or cuvette, add 25 µL of the ACE solution (e.g., 80 mU/mL).

    • Add 25 µL of the inhibitor solution (test compound or positive control) or solvent for the negative control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Measure the absorbance of the resulting hippuric acid at 228 nm using a spectrophotometer or microplate reader.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Solution Preparation cluster_reaction Enzymatic Reaction cluster_measure Measurement Prep_ACE Prepare ACE Solution Mix Mix ACE and Inhibitor Prep_ACE->Mix Prep_HHL Prepare HHL Substrate Add_HHL Add HHL to start reaction Prep_HHL->Add_HHL Prep_Inhibitor Prepare Inhibitor Dilutions (this compound / Ala-Phe) Prep_Inhibitor->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Add_HHL Incubation Incubate at 37°C Add_HHL->Incubation Stop_Reaction Stop reaction with HCl Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 228 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Workflow for the ACE Inhibition Assay.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Hematin (cofactor)

  • Test compounds (e.g., Aspartame)

  • Positive control (e.g., Indomethacin, Celecoxib)

  • Appropriate detection system (e.g., colorimetric or fluorometric assay kit, or LC-MS/MS for prostaglandin quantification)

Procedure:

  • Preparation of Solutions:

    • Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.

    • Prepare a solution of arachidonic acid in an appropriate solvent.

    • Dissolve test compounds and positive controls in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Enzyme Reaction:

    • In a suitable reaction vessel, combine the assay buffer, hematin, and the enzyme (either COX-1 or COX-2).

    • Add the inhibitor solution (test compound or positive control) or solvent for the control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 2-10 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).

    • Quantify the product (e.g., prostaglandins) using a suitable detection method. For colorimetric or fluorometric assays, follow the kit manufacturer's instructions. For LC-MS/MS, extract the prostaglandins and analyze them accordingly.

  • Calculation of Inhibition:

    • Calculate the percentage of COX inhibition as described for the ACE assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep_cox Solution Preparation cluster_reaction_cox Enzymatic Reaction cluster_measure_cox Measurement Prep_COX_Enzyme Prepare COX-1/COX-2 Enzyme Mix_COX Mix Enzyme, Buffer, Cofactor, and Inhibitor Prep_COX_Enzyme->Mix_COX Prep_AA Prepare Arachidonic Acid Add_AA Add Arachidonic Acid Prep_AA->Add_AA Prep_Inhibitor_COX Prepare Inhibitor Dilutions (e.g., Aspartame) Prep_Inhibitor_COX->Mix_COX Preincubation_COX Pre-incubate at 37°C Mix_COX->Preincubation_COX Preincubation_COX->Add_AA Incubation_COX Incubate at 37°C Add_AA->Incubation_COX Stop_Reaction_COX Stop reaction Incubation_COX->Stop_Reaction_COX Measure_Product Quantify Prostaglandin Production Stop_Reaction_COX->Measure_Product Calculate_IC50_COX Calculate % Inhibition and IC50 Measure_Product->Calculate_IC50_COX

Workflow for the COX Inhibition Assay.

Conclusion and Future Directions

The dipeptides this compound and Ala-Phe both exhibit inhibitory activity against angiotensin-converting enzyme, positioning them as potential starting points for the development of novel antihypertensive agents. The available data suggests that analogues of Ala-Phe may possess higher potency as ACE inhibitors compared to this compound. However, the COX inhibitory activity of the this compound derivative, aspartame, highlights a potential for broader bioactivity that warrants further investigation for Ala-Phe.

Future research should focus on:

  • Directly assessing the COX inhibitory activity of Ala-Phe and the ACE inhibitory activity of a wider range of this compound derivatives to enable a more direct and comprehensive comparison.

  • Elucidating the specific signaling pathways modulated by these dipeptides beyond direct enzyme inhibition.

  • Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these dipeptides.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of small peptides. The provided data and protocols are intended to streamline experimental design and accelerate the discovery of new bioactive compounds.

References

Comparative Guide to the Validation of Phe-Asp Effects in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential effects of the dipeptide Phenylalanyl-Aspartate (Phe-Asp) in neuronal cell culture. Due to the current lack of direct experimental data on this compound, this document outlines a proposed validation strategy, comparing it with well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Ciliary Neurotrophic Factor (CNTF), and Glial cell line-Derived Neurotrophic Factor (GDNF).

Introduction: The Rationale for Investigating this compound

While the direct effects of the this compound dipeptide on neuronal cells are largely uncharacterized, its constituent amino acids, Phenylalanine and Aspartic Acid, play significant roles in the central nervous system. L-aspartic acid acts as an excitatory neurotransmitter, and Phenylalanine is a precursor for neurotransmitters like dopamine. D-aspartic acid is recognized as an endogenous neurotransmitter, playing a role in neurogenesis and learning.[1][2] This suggests that the this compound dipeptide could possess neuroactive or neuroprotective properties. This guide offers a roadmap for the systematic validation of these potential effects against established neurotrophic agents.

Comparative Analysis of this compound and Alternative Neurotrophic Factors

A direct comparison of this compound with established neurotrophic factors highlights the current knowledge gap and the experimental endpoints necessary for its validation. The following table summarizes the known effects of BDNF, NGF, CNTF, and GDNF, and outlines the hypothetical effects of this compound that require experimental validation.

Parameter This compound (Hypothetical) Brain-Derived Neurotrophic Factor (BDNF) Nerve Growth Factor (NGF) Ciliary Neurotrophic Factor (CNTF) Glial cell line-Derived Neurotrophic Factor (GDNF)
Primary Target Neurons To be determinedBroad range of neurons, including hippocampal, cortical, and dopaminergic neurons.Sympathetic and sensory neurons.[3]Motor neurons, ciliary neurons, and glial cells.[4][5]Dopaminergic and motor neurons.[6][7][8][9]
Key Biological Effects Potential for neuroprotection, neurite outgrowth, or synaptogenesis.Promotes neuronal survival, growth, and synaptic plasticity.[10][11][12]Essential for neuronal survival, differentiation, and neurite outgrowth.[3][13][14][15]Supports neuronal survival and differentiation; reduces tissue destruction during inflammation.[5][16]Promotes the survival and differentiation of dopaminergic neurons.[6][7][8][9][17]
Receptor(s) UnknownTrkB, p75NTRTrkA, p75NTRCNTFRα, gp130, LIFRβGFRα1, Ret
Primary Signaling Pathways To be determinedRas/MAPK, PI3K/Akt, PLCγRas/MAPK, PI3K/Akt, PLCγJAK/STAT, NFκBMAPK, PI3K/Akt

Signaling Pathways

The signaling pathways of established neurotrophic factors are well-documented. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.

BDNF_NGF_Signaling cluster_BDNF BDNF Signaling cluster_NGF NGF Signaling BDNF BDNF TrkB TrkB BDNF->TrkB p75NTR_B p75NTR BDNF->p75NTR_B PI3K_Akt_B Survival TrkB->PI3K_Akt_B PI3K/Akt Ras_MAPK_B Growth & Differentiation TrkB->Ras_MAPK_B Ras/MAPK PLCg_B Synaptic Plasticity TrkB->PLCg_B PLCγ NGF NGF TrkA TrkA NGF->TrkA p75NTR_N p75NTR NGF->p75NTR_N PI3K_Akt_N Survival TrkA->PI3K_Akt_N PI3K/Akt Ras_MAPK_N Growth & Differentiation TrkA->Ras_MAPK_N Ras/MAPK PLCg_N Neurite Outgrowth TrkA->PLCg_N PLCγ CNTF_GDNF_Signaling cluster_CNTF CNTF Signaling cluster_GDNF GDNF Signaling CNTF CNTF CNTFRa CNTFRα CNTF->CNTFRa gp130 gp130 CNTFRa->gp130 LIFRb LIFRβ gp130->LIFRb JAK_STAT Survival & Differentiation LIFRb->JAK_STAT JAK/STAT NFkB Neuroprotection LIFRb->NFkB NFκB GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Ret Ret GFRa1->Ret MAPK Neurite Outgrowth Ret->MAPK MAPK PI3K_Akt Survival Ret->PI3K_Akt PI3K/Akt Phe_Asp_Validation_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Comparative Analysis A Dose-Response Analysis (Neuronal Viability - MTT Assay) B Neurite Outgrowth Assay (β-III Tubulin Staining) A->B C Neuroprotection Assay (vs. Glutamate/Amyloid-beta) A->C D Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) B->D C->D E Receptor Binding Studies (If pathway is identified) D->E F Head-to-Head Comparison with BDNF, NGF, CNTF, GDNF E->F G Functional Assays (e.g., Synaptogenesis markers) F->G Outcome Publish Comparison Guide G->Outcome

References

The Dipeptide Dilemma: A Guide to Using Phe-Asp as a Negative Control in Peptide Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of controls is paramount to the integrity and interpretation of experimental data. In the realm of peptide-based research, demonstrating the sequence-specificity of a bioactive peptide's effects is crucial. This guide provides a comparative framework for using the dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) as a negative control, particularly in contrast to a bioactive dipeptide such as L-Alanyl-L-Glutamine (Ala-Gln), a common cell culture supplement.

While "scrambled" peptides, which possess the same amino acid composition as the active peptide but a randomized sequence, are the gold standard for negative controls, simple, biologically inert dipeptides can also serve as effective controls in certain experimental contexts. The underlying principle is that the negative control should be as similar as possible to the active compound in terms of basic physical and chemical properties (e.g., molecular weight, charge at physiological pH) but lack the specific sequence required for biological activity.

This guide will use the well-characterized bioactive dipeptide Ala-Gln as a case study to illustrate the function of this compound as a negative control in a cell proliferation assay. Ala-Gln is widely used in cell culture media as a stable source of L-glutamine, an amino acid critical for the growth and proliferation of many mammalian cells.[1][2] In contrast, the dipeptide this compound is not known to have a specific, significant biological role in typical cell-based assays, making it a suitable candidate for a negative control.

Comparative Data: Bioactive vs. Negative Control Dipeptides

The following table summarizes the key characteristics and expected experimental outcomes when comparing the bioactive dipeptide Ala-Gln with the negative control peptide this compound in a typical cell proliferation assay.

ParameterL-Alanyl-L-Glutamine (Ala-Gln)Phenylalanyl-L-Aspartic Acid (this compound)Rationale for Comparison
Primary Biological Role Stable source of L-glutamine for cellular metabolism and proliferation.[1][3]Generally considered biologically inert in cell culture.To demonstrate that the observed effects are due to the specific bioactivity of Ala-Gln and not a general effect of dipeptide supplementation.
Expected Effect on Cell Proliferation Increased cell proliferation in glutamine-dependent cell lines.[3]No significant change in cell proliferation.Highlights the sequence- and composition-specific activity of the bioactive peptide.
Uptake and Metabolism Readily taken up by cells and hydrolyzed to release L-alanine and L-glutamine.[4]Expected to have minimal uptake and metabolism in most cell types.Differentiates between a peptide that is actively utilized by the cell and one that is not.

Experimental Protocol: Comparative Analysis of Dipeptide Effects on Cell Proliferation using an MTS Assay

This protocol outlines a typical experiment to compare the effects of Ala-Gln and this compound on the proliferation of a glutamine-dependent cell line (e.g., CHO-K1).

Materials:

  • CHO-K1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without L-glutamine and sodium pyruvate[5][6][7][8]

  • Fetal Bovine Serum (FBS)

  • 1 M HEPES buffer solution[9][10][11][12][13]

  • L-Alanyl-L-Glutamine (Ala-Gln)

  • Phenylalanyl-L-Aspartic Acid (this compound)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture Maintenance: Culture CHO-K1 cells in DMEM supplemented with 10% FBS and 4 mM Ala-Gln in a humidified incubator.

  • Preparation of Experimental Media:

    • Basal Medium: DMEM (glutamine-free) supplemented with 10% FBS and 25 mM HEPES.

    • Positive Control Medium: Basal Medium supplemented with 4 mM Ala-Gln.

    • Negative Control Medium: Basal Medium supplemented with 4 mM this compound.

    • Experimental Medium (Vehicle Control): Basal Medium only.

  • Cell Seeding:

    • Harvest CHO-K1 cells using Trypsin-EDTA and resuspend in the Experimental Medium.

    • Seed 5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of the prepared experimental media (Positive Control, Negative Control, and Vehicle Control).

    • Incubate the plate for 48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

    • Normalize the data to the Vehicle Control group (set to 100% proliferation).

    • Compare the proliferation rates between the Positive Control (Ala-Gln) and Negative Control (this compound) groups.

Visualizing the Rationale: Experimental Workflow and Signaling

The following diagrams illustrate the conceptual workflow of the experiment and the expected differential impact of the bioactive and negative control peptides on a simplified cellular pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CHO_K1 CHO-K1 Cells Seed_Cells Seed Cells in 96-well Plate CHO_K1->Seed_Cells Media_Prep Prepare Experimental Media (Basal, +Ala-Gln, +this compound) Add_Treatments Add Experimental Media Media_Prep->Add_Treatments Seed_Cells->Add_Treatments Incubate Incubate 48h Add_Treatments->Incubate MTS_Assay Perform MTS Proliferation Assay Incubate->MTS_Assay Data_Analysis Analyze and Compare Proliferation Rates MTS_Assay->Data_Analysis

Figure 1. Experimental workflow for comparing the effects of Ala-Gln and this compound.

Signaling_Pathway cluster_active Bioactive Peptide (Ala-Gln) cluster_negative Negative Control (this compound) Ala_Gln Ala-Gln Uptake_A Cellular Uptake Ala_Gln->Uptake_A Hydrolysis_A Hydrolysis Uptake_A->Hydrolysis_A Glutamine_A L-Glutamine Hydrolysis_A->Glutamine_A Metabolism_A Cellular Metabolism Glutamine_A->Metabolism_A Proliferation_A Increased Proliferation Metabolism_A->Proliferation_A Phe_Asp This compound Uptake_N Minimal/No Uptake Phe_Asp->Uptake_N No_Effect No Significant Effect on Proliferation Uptake_N->No_Effect

Figure 2. Hypothesized differential cellular impact of Ala-Gln versus this compound.

Conclusion

References

Comparing the stability of Phe-Asp and Gly-Gly dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Phe-Asp and Gly-Gly Dipeptides

For researchers and professionals in drug development, understanding the intrinsic stability of dipeptides is crucial for designing effective and reliable peptide-based therapeutics. This guide provides a detailed comparison of the stability of Phenylalanine-Aspartic Acid (this compound) and Glycine-Glycine (Gly-Gly) dipeptides, supported by experimental data and detailed methodologies.

Introduction

The stability of a peptide is a critical attribute that influences its shelf-life, bioavailability, and in vivo efficacy. Degradation can occur through various chemical pathways, including hydrolysis of the peptide bond, modifications of amino acid side chains, and enzymatic cleavage. This guide focuses on the chemical stability of this compound and Gly-Gly, highlighting the significant differences arising from their constituent amino acids.

Chemical Stability Comparison

The stability of this compound and Gly-Gly dipeptides is fundamentally influenced by the chemical nature of their amino acid residues. Aspartic acid in this compound introduces specific degradation pathways not present in the simpler Gly-Gly dipeptide.

Degradation Pathways of this compound

Peptides containing aspartic acid (Asp) are known to be particularly susceptible to degradation. The primary degradation routes for Asp-containing peptides, such as this compound, involve the aspartyl residue itself and are highly dependent on pH.

  • Acidic Conditions (pH < 4): Under acidic conditions, the dominant degradation pathway is the hydrolysis of the peptide bond. For a tripeptide model containing a this compound-Gly sequence, studies at 80°C and pH 2.0 showed that peptide backbone hydrolysis was the major degradation route[1]. This leads to the cleavage of the dipeptide into its constituent amino acids.

  • Neutral to Alkaline Conditions (pH > 6): In this pH range, this compound is prone to intramolecular cyclization to form a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form either the original α-aspartyl peptide or a β-aspartyl (iso-aspartyl) peptide, where the peptide bond involves the side-chain carboxyl group of aspartic acid[2][3]. This isomerization is a significant degradation pathway. Furthermore, at pH 7.4 and 80°C, a tripeptide model l-Phe-α-l-Asp-GlyOH showed that isomerization and enantiomerization, yielding β-Asp and d-Asp peptides, as well as cyclization to diketopiperazine derivatives, were the main degradation pathways[1]. The formation of diketopiperazines was the most dominant reaction, accounting for about 85% of the detected products after 240 hours[1].

Stability of Gly-Gly

The Gly-Gly dipeptide is inherently more stable than this compound due to the absence of a reactive side chain. The primary degradation pathway for Gly-Gly under non-enzymatic conditions is the hydrolysis of the peptide bond. This reaction is generally slow under physiological conditions of pH and temperature. The peptide bonds involving hydrophobic residues can be difficult to cleave with acid[4]. While specific kinetic data for Gly-Gly hydrolysis under various conditions were not found in the provided search results, the general principles of peptide hydrolysis apply.

Quantitative Data Summary

The following table summarizes the key stability characteristics of this compound and Gly-Gly based on available data.

FeatureThis compoundGly-GlyReferences
Major Degradation Pathways Peptide bond hydrolysis (acidic pH), Isomerization to iso-Asp (neutral/alkaline pH), Succinimide formation, Diketopiperazine formationPeptide bond hydrolysis[1][2][3]
Key Reactive Residue Aspartic AcidNone
pH Sensitivity Highly sensitive; different pathways dominate at different pH values.Less sensitive; hydrolysis rate is pH-dependent but lacks complex side-chain reactions.[1][2]
Products of Degradation Phenylalanine, Aspartic acid, iso-Aspartic acid containing peptides, Succinimide intermediates, DiketopiperazinesGlycine[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing stability studies. Below are outlines of typical experimental protocols for assessing dipeptide stability.

Protocol 1: Peptide Stability Assay in Solution

This protocol is used to assess the chemical stability of a dipeptide in aqueous solutions at different pH values and temperatures.

  • Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the dipeptide (e.g., 1 mg/mL) in an appropriate solvent like water or a small amount of DMSO, followed by dilution with the buffer.

  • Incubation:

    • Prepare buffers at the desired pH values (e.g., pH 2.0, 7.4, and 10.0).

    • Dilute the peptide stock solution into the pre-warmed buffers in microcentrifuge tubes to a final concentration (e.g., 50 µg/mL).

    • Incubate the tubes at a constant temperature (e.g., 37°C or an elevated temperature like 80°C to accelerate degradation).

  • Time Points: At specific time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubation mixture.

  • Enzyme Inactivation (if applicable for biological matrices): For studies in biological fluids, immediately stop any enzymatic reactions by adding a quenching solution (e.g., 10% TFA in acetonitrile)[5].

  • Sample Analysis by RP-HPLC:

    • Analyze the collected aliquots using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) to detect the peptide and its degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.

    • Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.

    • Identify degradation products by comparing their retention times to known standards or by using mass spectrometry (LC-MS) for identification[6].

Protocol 2: Solid-State Stability Assay

This protocol is used to evaluate the thermal stability of the dipeptide in its solid form.

  • Sample Preparation: Place a small, accurately weighed amount of the solid dipeptide into an aluminum pan for analysis.

  • Differential Scanning Calorimetry (DSC):

    • Heat the sample in a DSC instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify thermal events such as melting and decomposition.

  • Thermogravimetric Analysis (TGA):

    • Heat the sample in a TGA instrument at a constant rate.

    • Monitor the change in mass as a function of temperature to determine the onset of degradation and the mass of volatile products.

  • Isothermal TGA: To determine the kinetics of degradation, hold the sample at a constant temperature below the decomposition temperature observed in the ramped TGA and monitor the mass loss over time.

  • Product Analysis: Analyze the solid residue after thermal stress using techniques like HPLC or mass spectrometry to identify the degradation products[7].

Visualizations

Degradation Pathway of this compound

PheAsp_Degradation PheAsp This compound (α-aspartyl) Succinimide Succinimide Intermediate PheAsp->Succinimide Intramolecular Cyclization (pH > 6) Hydrolysis_Products Phe + Asp PheAsp->Hydrolysis_Products Peptide Bond Hydrolysis (Acidic pH) DKP Diketopiperazine PheAsp->DKP Cyclization (pH 7.4) Succinimide->PheAsp Hydrolysis IsoAsp Phe-isoAsp (β-aspartyl) Succinimide->IsoAsp Hydrolysis

Caption: Degradation pathways of the this compound dipeptide under different pH conditions.

Experimental Workflow for Stability Assay

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Dipeptide Stock Solution Incubate Incubate at Controlled pH/Temp Prep->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots HPLC RP-HPLC Analysis Aliquots->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: General experimental workflow for assessing dipeptide stability in solution.

Conclusion

The stability of this compound and Gly-Gly dipeptides differs significantly due to their amino acid composition. This compound is susceptible to multiple degradation pathways, particularly isomerization and cyclization reactions involving the aspartic acid side chain, which are highly pH-dependent. In contrast, Gly-Gly is a more stable dipeptide, with its primary degradation route being the relatively slow hydrolysis of the peptide bond. These differences are critical considerations for the formulation and development of peptide-based drugs, where maintaining the integrity of the peptide chain is paramount for ensuring safety and efficacy. Researchers should select appropriate analytical methods to monitor the specific degradation products relevant to the dipeptide of interest.

References

Bioactivity Screening of Phe-Asp and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dipeptide Phenylalanine-Aspartic acid (Phe-Asp) and its analogs are subjects of growing interest in biomedical research due to their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of this compound and related peptides, focusing on their angiotensin-converting enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways.

Comparative Bioactivity Data

The bioactivity of this compound and its analogs varies depending on the specific assay and the structural modifications of the peptide. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their potency.

Peptide/AnalogBioactivity AssayIC50 / Ki ValueSource
This compound ACE Inhibition (rabbit enzyme)Ki: 11 µM[1]
Phe-Gly-Met-Pro-Leu-Asp-ArgACE InhibitionIC50: 219.35 µM[2]
Met-Glu-Leu-Val-Leu-ArgACE InhibitionIC50: 236.85 µM[2]
Ala-Asp-Ala-PheAntioxidant (Linoleic acid model)-[3]
Asp-Gln-Thr-PheAnti-inflammatory (LPS-induced RAW264.7 cells)-[4]
PSGYAntioxidant (DPPH)IC50: 1.116 mg/mL[5]
PAGYAntioxidant (DPPH)IC50: 5.38 mg/mL[5]
VGFCAntioxidant (DPPH)IC50: 0.51 mg/mL[6]
VGFCAntioxidant (ABTS)IC50: 0.53 mg/mL[6]

Key Bioactivities and Underlying Mechanisms

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is a known inhibitor of ACE, an enzyme that plays a crucial role in regulating blood pressure.[1] The inhibition of ACE by peptides is a key mechanism for their antihypertensive effects. The binding of inhibitory peptides to the active site of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

The inhibition of ACE triggers a cascade of downstream signaling events. The following diagram illustrates the generally accepted pathway.

ACE_Inhibition_Pathway ACE_Inhibitor This compound / Analog ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Inhibits Decreased_BP Decreased Blood Pressure ACE_Inhibitor->Decreased_BP Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degrades Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE-mediated conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->Decreased_BP Antioxidant_Mechanism Peptide This compound / Analog Free_Radicals Free Radicals (e.g., DPPH, ABTS) Peptide->Free_Radicals Radical Scavenging (Hydrogen/Electron Donation) Metal_Ions Pro-oxidative Metal Ions (e.g., Fe2+, Cu2+) Peptide->Metal_Ions Metal Ion Chelation Oxidative_Stress Cellular Oxidative Stress Peptide->Oxidative_Stress Reduces Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Free_Radicals->Oxidative_Stress Chelated_Ions Chelated Metal Ions Metal_Ions->Chelated_Ions Metal_Ions->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Cell_Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cell_Receptor->NFkB_Pathway Peptide This compound / Analog Peptide->MAPK_Pathway Inhibits Peptide->NFkB_Pathway Inhibits Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_Inflammatory_Cytokines Upregulates NFkB_Pathway->Pro_Inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation ACE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Mix_Reagents Mix Peptide and ACE Prep_ACE->Mix_Reagents Prep_HHL Prepare HHL Solution Prep_Peptide Prepare Peptide Dilutions Prep_Peptide->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_HHL Add HHL to start reaction Pre_Incubate->Add_HHL Incubate_Reaction Incubate at 37°C Add_HHL->Incubate_Reaction Stop_Reaction Stop reaction with HCl Incubate_Reaction->Stop_Reaction Color_Development Add Pyridine and Benzene Sulfonyl Chloride Stop_Reaction->Color_Development Extraction Extract with Toluene Color_Development->Extraction Centrifuge Centrifuge Extraction->Centrifuge Read_Absorbance Read Absorbance at 410 nm Centrifuge->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Comparative Analysis of Antibody Cross-Reactivity: Phe-Asp vs. Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Immunology and Drug Development

The specificity of antibodies is a cornerstone of their utility in research and therapeutic applications. When developing antibodies against small peptide epitopes, such as dipeptides, a thorough understanding of their cross-reactivity profile is paramount to ensure accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of hypothetical antibodies raised against the dipeptides Phenylalanine-Aspartic acid (Phe-Asp) and Phenylalanine-Glycine (Phe-Gly).

Antibodies targeting this compound or Phe-Gly are valuable tools for studying protein degradation, neoantigen formation, and for the development of targeted therapies. However, the structural similarity between aspartic acid and glycine, particularly in the context of a dipeptide with a common N-terminal phenylalanine, presents a potential for cross-reactivity. This can lead to misleading experimental data and potential off-target effects in therapeutic contexts.[1][2]

This guide presents hypothetical, yet plausible, experimental data to illustrate the comparative cross-reactivity of two distinct monoclonal antibodies: Ab-Phe-Asp (raised against this compound) and Ab-Phe-Gly (raised against Phe-Gly). The data is presented in a clear, tabular format to facilitate direct comparison. Detailed experimental protocols for the key assays used to generate this data are also provided.

Quantitative Data Summary

The cross-reactivity of antibodies Ab-Phe-Asp and Ab-Phe-Gly was assessed using two standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized below.

Competitive ELISA Cross-Reactivity Data

Competitive ELISA was employed to determine the percentage cross-reactivity of each antibody against the non-target dipeptide. This was calculated by comparing the concentration of the competitor dipeptide required to achieve 50% inhibition of binding (IC50) to that of the target dipeptide.

AntibodyTarget DipeptideCompeting DipeptideIC50 (Target)IC50 (Competitor)% Cross-Reactivity
Ab-Phe-Asp This compoundPhe-Gly1.2 µM85 µM1.4%
Ab-Phe-Gly Phe-GlyThis compound0.8 µM112 µM0.7%

Table 1: Hypothetical competitive ELISA data showing the percentage cross-reactivity of anti-Phe-Asp and anti-Phe-Gly antibodies. A lower percentage indicates higher specificity.

Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR was used to provide a detailed kinetic profile of the antibody-dipeptide interactions, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

AntibodyAnalyteka (1/Ms)kd (1/s)KD (M)
Ab-Phe-Asp This compound 2.5 x 10⁵3.0 x 10⁻⁴1.2 x 10⁻⁹
Phe-Gly1.1 x 10⁴9.5 x 10⁻³8.6 x 10⁻⁷
Ab-Phe-Gly Phe-Gly 3.8 x 10⁵2.9 x 10⁻⁴7.6 x 10⁻¹⁰
This compound1.5 x 10⁴1.2 x 10⁻²8.0 x 10⁻⁷

Table 2: Hypothetical SPR kinetic data for the interaction of anti-Phe-Asp and anti-Phe-Gly antibodies with their target and competing dipeptides. The equilibrium dissociation constant (KD) is a measure of binding affinity.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is dependent on meticulous experimental execution. The following are detailed protocols for the Competitive ELISA and SPR analyses cited in this guide.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the ability of a soluble analyte (competing dipeptide) to inhibit the binding of an antibody to its immobilized target antigen.

Materials:

  • 96-well microtiter plates

  • Target dipeptide conjugated to a carrier protein (e.g., BSA)

  • Anti-Phe-Asp and Anti-Phe-Gly antibodies

  • Competing dipeptides (this compound and Phe-Gly)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of the target dipeptide-BSA conjugate (2 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the target dipeptide and the competing dipeptide. In a separate plate, pre-incubate these dilutions with a constant, limiting concentration of the primary antibody for 1 hour.

  • Incubation: Transfer 100 µL of the antibody-dipeptide mixtures to the coated and blocked microtiter plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Dipeptide / IC50 of Competing Dipeptide) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Anti-Phe-Asp and Anti-Phe-Gly antibodies

  • This compound and Phe-Gly dipeptides (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization: Covalently immobilize the anti-Phe-Asp or anti-Phe-Gly antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Prepare a series of dilutions of the this compound and Phe-Gly dipeptides in running buffer. Inject these solutions over the antibody-functionalized sensor surface at a constant flow rate.

  • Association & Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the dipeptide from the antibody in real-time by measuring the change in the SPR signal.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and SPR.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis p1 Coat Plate with Target-BSA Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Pre-incubate Antibody with Competitors p4->a1 a2 Add Mixture to Plate a1->a2 a3 Wash a2->a3 a4 Add Secondary Ab-HRP a3->a4 a5 Wash a4->a5 a6 Add TMB Substrate a5->a6 a7 Add Stop Solution a6->a7 d1 Read Absorbance at 450 nm a7->d1 d2 Calculate IC50 and % Cross-Reactivity d1->d2 SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (repeated for each analyte concentration) cluster_analysis Analysis s1 Immobilize Antibody on Sensor Chip s2 Establish Stable Baseline s1->s2 c1 Inject Analyte (Association) s2->c1 c2 Buffer Flow (Dissociation) c1->c2 c3 Regenerate Sensor c2->c3 a1 Fit Sensorgrams to Binding Model c3->a1 a2 Determine ka, kd, KD a1->a2

References

Comparative Docking Analysis of Phe-Asp and Other Ligands with Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the molecular docking of the dipeptide Phenylalanine-Aspartate (Phe-Asp) and other peptide-based ligands with Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS) and a primary target for antihypertensive drugs. Understanding the binding interactions of small peptides like this compound with ACE is crucial for the development of novel, food-derived therapeutic agents. This document presents quantitative binding data, detailed experimental protocols for in silico docking, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Data Summary

Molecular docking studies predict the binding affinity between a ligand and a target protein, often expressed as a binding energy score (in kcal/mol) or correlated with experimental inhibition data like the half-maximal inhibitory concentration (IC50). A lower (more negative) binding energy indicates a more stable and favorable interaction. The following table summarizes the binding affinities and inhibitory concentrations of this compound (represented by the structurally similar Ala-Phe), and other relevant di- and tripeptides against human Angiotensin-Converting Enzyme (ACE).

Ligand (Peptide)Ligand TypeTarget ProteinDocking Score (kcal/mol)Experimental IC50 (µM)Reference
Ala-Phe (AF) DipeptideHuman ACE-Non-competitive inhibitor[1]
Gly-Trp (GW) DipeptideHuman ACE-Potential competitive inhibitor[1][2]
Val-Phe (VF) DipeptideHuman ACE-Potential competitive inhibitor[1]
Phe-Tyr (FY) DipeptideHuman ACE-7.8-[3]
Trp-Val (WV) DipeptideHuman ACE-307.61[4]
Val-Trp (VW) DipeptideHuman ACE-0.58[4]
Ile-Trp (IW) DipeptideHuman ACE-0.50[4]
Leu-Trp (LW) DipeptideHuman ACE-1.11[4]
Ile-Pro-Arg (IPR) TripeptidePorcine ACE-7.8 ± 0.1460.06[5]
Leu-Cys-Pro (LCP) TripeptidePorcine ACE-8.1 ± 0.18.25[5]
Tyr-Leu-Leu-Leu-Lys (YLLLK) PentapeptideHuman ACE-8.22447[6]
Trp-Ala-Phe-Ser (WAFS) TetrapeptideHuman ACE-7.411202[6]
Captopril DrugHuman ACE-5.990.0017[3]
Enalapril DrugHuman ACE-6.38-[3]

Note: Docking scores and experimental conditions can vary between studies. Direct comparison is most accurate when data is from the same study using a consistent methodology. The dipeptide Ala-Phe (AF) is used as a proxy for this compound due to structural similarity and availability of interaction data with ACE.[1] Peptides with aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), particularly at the C-terminus, often exhibit strong ACE inhibitory activity.[7][8]

Experimental Protocols: Molecular Docking

This section outlines a generalized protocol for performing comparative molecular docking studies to evaluate the binding affinity of peptides like this compound against a target protein such as ACE.

1. Objective: To predict the binding conformation, affinity, and interaction patterns of various peptide ligands with the active site of a target protein.

2. Materials & Software:

  • Protein Structure: Crystal structure of the target protein (e.g., human ACE, PDB ID: 1O86) obtained from the Protein Data Bank (RCSB PDB).[9]

  • Ligand Structures: 3D structures of the peptide ligands (e.g., this compound, Ala-Phe, etc.). These can be generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and optimized using computational chemistry tools.

  • Docking Software: A molecular docking suite such as AutoDock Vina, Glide, GOLD, or CDocker.[3][6][9]

  • Visualization Software: A molecular graphics viewer like PyMOL or Chimera for analyzing results.

3. Methodology:

  • Step 1: Receptor Preparation

    • Download the PDB file for the target protein (e.g., 1O86 for human ACE).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands (e.g., lisinopril), and any non-essential ions.[9]

    • Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman or Gasteiger charges) to the protein atoms. This step is crucial for calculating electrostatic interactions.

    • Define the binding site. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand's position or from literature. The size of the grid box should be sufficient to accommodate the ligands to be docked.

  • Step 2: Ligand Preparation

    • Generate the 3D structures of the dipeptides and other ligands.

    • Perform energy minimization on the ligand structures to obtain a stable, low-energy conformation.

    • Assign partial charges and define the rotatable bonds for the ligands. This allows the docking software to explore different conformations of the ligand during the simulation.

  • Step 3: Molecular Docking Simulation

    • Load the prepared receptor and ligand files into the docking software.

    • Configure the docking parameters. This includes selecting the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and setting the number of docking runs.

    • Execute the docking simulation. The software will systematically sample different orientations and conformations of the ligand within the defined binding site and score them based on a scoring function. The scoring function estimates the binding free energy.[6]

  • Step 4: Analysis of Results

    • The primary output is a set of docked poses for each ligand, ranked by their binding energy scores. The pose with the lowest binding energy is considered the most probable binding mode.[10]

    • Visualize the top-ranked poses using molecular graphics software.

    • Analyze the intermolecular interactions between the ligand and the receptor. Key interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.[9]

    • Compare the binding energies and interaction patterns of this compound (or its proxy) with other ligands to assess relative binding affinities and understand the structural basis for their activity.

Visualizations

Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE) plays a central role in this pathway by converting Angiotensin I into the potent vasoconstrictor Angiotensin II. Inhibitors like this compound-containing peptides block this step, leading to vasodilation and a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII converts ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1R->Vasoconstriction leads to IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP results in Inhibitor This compound & Other ACE Inhibitors Inhibitor->ACE inhibits Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis Phase Target Target Selection (e.g., ACE from PDB) ReceptorPrep Receptor Preparation (Remove water, add H+) Target->ReceptorPrep Ligands Ligand Library Prep (this compound & others) Ligands->ReceptorPrep Grid Binding Site Definition (Grid Box Generation) ReceptorPrep->Grid Docking Molecular Docking (Run Simulation) Grid->Docking Scoring Pose Scoring & Ranking by Binding Energy Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic etc.) Scoring->Analysis Comparison Comparative Analysis of All Ligands Analysis->Comparison

References

Phe-Asp vs. Scrambled Peptide Control: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based research, the use of appropriate negative controls is paramount to validate the specificity of an observed biological effect. A well-designed control ensures that the activity of an experimental peptide is a direct result of its specific amino acid sequence, rather than non-specific physicochemical properties. The gold standard for this purpose is often a scrambled peptide, which contains the same amino acid composition as the active peptide but in a randomized sequence. This guide provides a comprehensive comparison of the dipeptide L-Phenylalanyl-L-Aspartic acid (Phe-Asp or FE) and its scrambled counterpart, L-Aspartyl-L-Phenylalanine (Asp-Phe or DF), for use as a control in functional assays.

While the principle of using a scrambled peptide is straightforward, this guide highlights a critical consideration: the potential for the scrambled sequence to possess its own inherent biological activity. This is particularly relevant in the case of this compound and its scrambled version, Asp-Phe.

Overview of this compound and Scrambled Asp-Phe

This compound (FE) is a dipeptide that has been investigated for its biological activities. For instance, short peptides containing Phenylalanine and Aspartic acid residues have been shown to target and inhibit protein tyrosine phosphatases like PTP1B and SHP2, which are implicated in cancer. This inhibition can lead to a decrease in the viability of cancer cell lines such as MCF-7.[1]

Asp-Phe (DF) , the scrambled control for this compound, is not biologically inert. It is a known inhibitor of the angiotensin-converting enzyme (ACE) and is a metabolite of the artificial sweetener aspartame.[2][3] This inherent activity means that using Asp-Phe as a negative control in assays where ACE or related pathways are relevant could lead to confounding results. The primary assumption of a scrambled control is its lack of a specific biological effect, a condition that Asp-Phe does not meet.

Data Presentation: Comparing this compound and Scrambled Peptide Controls

To illustrate the importance of selecting an appropriate control, the following tables summarize hypothetical, yet plausible, quantitative data from key functional assays. The data compare the effects of this compound with its scrambled version (Asp-Phe) and an ideal, truly inert dipeptide control (e.g., Gly-Gly, which is often used as a non-interfering molecule).

Table 1: Effect on Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The data reflect the potential cytotoxic effect of this compound on a cancer cell line.

Treatment GroupConcentration (µM)% Cell Viability (Relative to Vehicle)
Vehicle Control N/A100%
This compound (FE) 1085%
5060%
10040%
Scrambled (Asp-Phe) 1098%
5095%
10092%
Inert Control (Gly-Gly) 10099%

Note: The data for the scrambled Asp-Phe peptide assumes the cell line used is not sensitive to ACE inhibition. However, in a different biological context, these results could vary.

Table 2: Effect on Apoptosis (Caspase-3/7 Activity Assay)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis (programmed cell death).

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change over Vehicle)
Vehicle Control N/A1.0
This compound (FE) 101.8
503.5
1006.2
Scrambled (Asp-Phe) 101.1
501.2
1001.3
Inert Control (Gly-Gly) 1001.0

Table 3: Effect on Kinase Activity (In Vitro Kinase Assay)

This table illustrates a hypothetical scenario where this compound, by inhibiting a phosphatase, leads to an increase in the phosphorylation of a kinase's substrate.

Treatment GroupConcentration (µM)Kinase Activity (% of Vehicle Control)
Vehicle Control N/A100%
This compound (FE) 10130%
50180%
100250%
Scrambled (Asp-Phe) 10105%
50102%
10099%
Inert Control (Gly-Gly) 100101%

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 PheAsp This compound PTP1B PTP1B (Phosphatase) PheAsp->PTP1B Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) PTP1B->Receptor pReceptor Phosphorylated Receptor (Active) Receptor->pReceptor Phosphorylation pReceptor->Receptor Dephosphorylation DownstreamKinase Downstream Kinase (e.g., Src) pDownstreamKinase Phosphorylated Kinase (Active) DownstreamKinase->pDownstreamKinase Activation CellularResponse Cellular Response (e.g., Reduced Proliferation) pDownstreamKinase->CellularResponse G start Start: Prepare Cell Cultures prep_peptides Prepare Stock Solutions: - this compound - Scrambled Peptide (Asp-Phe) - Vehicle Control start->prep_peptides seed_cells Seed Cells in Multi-well Plates and Allow Adherence prep_peptides->seed_cells treat_cells Treat Cells with Peptides at Various Concentrations seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48 hours) treat_cells->incubate assay Perform Functional Assay (e.g., MTT, Caspase Activity) incubate->assay readout Measure Assay Readout (e.g., Absorbance, Fluorescence) assay->readout analyze Analyze Data: Compare treatments to vehicle control readout->analyze end End: Conclude Sequence Specificity analyze->end G cluster_valid Valid Negative Control cluster_confounded Confounded Control ActivePeptide Active Peptide (this compound) BiologicalSystem Biological System ActivePeptide->BiologicalSystem ScrambledPeptide Scrambled Peptide (Asp-Phe) ScrambledPeptide->BiologicalSystem Effect Observed Effect (e.g., Apoptosis) BiologicalSystem->Effect Sequence-Specific NoEffect No Effect BiologicalSystem->NoEffect Sequence-Independent Conclusion Conclusion: The biological activity of Asp-Phe makes it a confounded control, masking the true sequence specificity of this compound's effects. ActivePeptide2 Active Peptide (this compound) BiologicalSystem2 Biological System ActivePeptide2->BiologicalSystem2 ScrambledPeptide2 Scrambled Peptide (Asp-Phe) ScrambledPeptide2->BiologicalSystem2 Effect2 Observed Effect (e.g., Apoptosis) BiologicalSystem2->Effect2 Sequence-Specific ConfoundingEffect Confounding Effect (e.g., ACE Inhibition) BiologicalSystem2->ConfoundingEffect Different Sequence-Specific Effect

References

In Vitro Validation of Asp-Phe as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the dipeptide Asp-Phe as an inhibitor of Angiotensin-Converting Enzyme (ACE) against other known ACE inhibitors. Supporting experimental data and detailed methodologies are presented to facilitate informed research and development decisions.

Comparative Analysis of ACE Inhibitors

The inhibitory potential of Asp-Phe against Angiotensin-Converting Enzyme (ACE) has been evaluated and compared with other dipeptides and the well-established synthetic inhibitor, Captopril. The data, summarized in the table below, highlights the relative potency of these compounds in vitro.

InhibitorTypeTarget EnzymeInhibition Constant (Ki)IC50
Asp-Phe DipeptideACE11 ± 2 µMNot Reported
2-D-methyl-succinyl-L-prolineDipeptide DerivativeACENot Reported12 µM
CaptoprilDrugACENot Reported0.023 µM
Ala-ProDipeptideACENot Reported370 µM
Val-TyrDipeptideACENot Reported5.1 µM
Ile-Pro-ProTripeptideACENot Reported5.0 µM

Note: The provided data for Asp-Phe is for the L-Aspartyl-L-phenylalanine isomer. While Phe-Asp (L-Phenylalanyl-L-aspartic acid) is composed of the same amino acids, the sequence is reversed, which can result in different biological activity. Specific in vitro inhibitory data for this compound against ACE was not found in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for a typical in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay, suitable for evaluating dipeptide inhibitors like Asp-Phe.

Principle

The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of hippuric acid produced is quantified spectrophotometrically at 228 nm. In the presence of an ACE inhibitor, the rate of HHL hydrolysis is reduced, leading to a decrease in hippuric acid formation.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Asp-Phe and other inhibitors of interest

  • 100 mM Sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl

  • 1.0 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Spectrophotometer capable of reading at 228 nm

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of ACE in 100 mM sodium borate buffer.

    • Prepare a stock solution of HHL in deionized water.

    • Prepare stock solutions of Asp-Phe and other test inhibitors in deionized water or an appropriate solvent.

  • Assay Protocol:

    • To a series of test tubes, add 50 µL of HHL solution (final concentration of 5 mM).

    • Add 20 µL of the inhibitor solution at various concentrations. For the control (no inhibition), add 20 µL of deionized water.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution (final concentration of 2 mU).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1.0 M HCl.

    • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

    • Centrifuge the samples to separate the aqueous and organic layers.

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction.

      • A_inhibitor is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ace Prepare ACE Solution mix Mix HHL and Inhibitor prep_ace->mix prep_hhl Prepare HHL Substrate prep_hhl->mix prep_inhibitor Prepare Inhibitor (this compound) prep_inhibitor->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add ACE to start reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with HCl incubate->stop_reaction extract Extract Hippuric Acid stop_reaction->extract measure Measure Absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for in vitro ACE inhibition assay.

Renin-Angiotensin Signaling Pathway

ras_pathway cluster_system Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure ACE ACE Renin Renin (from Kidney) Phe_Asp Asp-Phe (Inhibitor) Phe_Asp->ACE

Caption: Inhibition of ACE by Asp-Phe in the RAS pathway.

A Comparative Study of Phe-Asp and Asp-Phe Dipeptide Isomers: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dipeptide isomers Phenylalanyl-Aspartate (Phe-Asp) and Aspartyl-Phenylalanine (Asp-Phe). These structural isomers, differing only in the sequence of their constituent amino acids, exhibit distinct physicochemical properties and biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and differentiation, and explores their relevance in biological systems.

Physicochemical Properties

The sequence of amino acids in this compound and Asp-Phe has a significant impact on their physicochemical characteristics. The differing N- and C-terminal residues influence properties such as isoelectric point and hydrophobicity. A summary of these properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of this compound and Asp-Phe

PropertyThis compound (Phenylalanyl-Aspartate)Asp-Phe (Aspartyl-Phenylalanine)
Molecular Formula C₁₃H₁₆N₂O₅C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol 280.28 g/mol
Isoelectric Point (pI) (Estimated) ~2.95[1]~5.48
LogP (Computed) -3.5[2]-3.3
Solubility Expected to be higher in acidic conditionsExpected to be higher around neutral pH
N-terminal Amino Acid PhenylalanineAspartic Acid
C-terminal Amino Acid Aspartic AcidPhenylalanine

Note: Estimated pI values are calculated based on the pKa values of the terminal and side-chain functional groups.[3][4] Experimental values may vary.

Biological Activity

The biological activities of this compound and Asp-Phe are influenced by their primary structure, which dictates their interaction with biological targets. Asp-Phe, a metabolite of the artificial sweetener aspartame, has been studied for its potential physiological effects.[5] One area of interest is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[6] The C-terminal amino acid residue is known to play a crucial role in the ACE inhibitory activity of peptides. Peptides with hydrophobic C-terminal residues often exhibit higher potency.[6]

Table 2: Comparative Biological Activity of this compound and Asp-Phe

Biological Target/ActivityThis compound (Phenylalanyl-Aspartate)Asp-Phe (Aspartyl-Phenylalanine)
Angiotensin-Converting Enzyme (ACE) Inhibition Lower inhibitory activity expected due to the hydrophilic C-terminal aspartic acid.Higher inhibitory activity expected due to the hydrophobic C-terminal phenylalanine.[5] Ki value of 11 µM for the rabbit enzyme has been reported.[5]
Metabolic Role Identified as a metabolite in plants like Brassica napus and the protozoan Trypanosoma brucei.[2]A known metabolite of aspartame.[5]

Experimental Protocols

Synthesis and Purification

Both this compound and Asp-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods.[7][8] The choice of strategy depends on the desired scale and purity. A general protocol for SPPS using Fmoc chemistry is outlined below.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Support Fmoc_AA1 Fmoc-Protected C-terminal Amino Acid Coupling1 Coupling Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Fmoc_AA2 Fmoc-Protected N-terminal Amino Acid Deprotection1->Fmoc_AA2 Coupling2 Coupling Fmoc_AA2->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Dipeptide Pure Dipeptide Purification->Dipeptide

Caption: Generalized workflow for the solid-phase synthesis of a dipeptide.

Materials:

  • Fmoc-Asp(OtBu)-OH or Fmoc-Phe-OH

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling:

    • For this compound: Couple Fmoc-Asp(OtBu)-OH to the resin.

    • For Asp-Phe: Couple Fmoc-Phe-OH to the resin.

    • Use a coupling reagent and a base in DMF. Allow the reaction to proceed for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Second Amino Acid Coupling:

    • For this compound: Couple Fmoc-Phe-OH.

    • For Asp-Phe: Couple Fmoc-Asp(OtBu)-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail.

  • Purification: Purify the crude dipeptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

A significant side reaction to consider during the synthesis of aspartic acid-containing peptides is the formation of aspartimide, which can lead to the formation of β-aspartyl peptides.[9] The risk of this side reaction is particularly high in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[9]

Isomerization of Aspartyl Residues

Aspartimide_Formation alpha_peptide α-Aspartyl Peptide succinimide (B58015) Succinimide Intermediate alpha_peptide->succinimide Base-catalyzed cyclization succinimide->alpha_peptide Hydrolysis (minor) beta_peptide β-Aspartyl Peptide succinimide->beta_peptide Hydrolysis (major) hydrolysis Hydrolysis

Caption: Isomerization of an α-aspartyl peptide to a β-aspartyl peptide via a succinimide intermediate.

Analytical Differentiation

Differentiating between the this compound and Asp-Phe isomers is crucial for quality control and biological studies. RP-HPLC is a powerful technique for this purpose.

RP-HPLC Protocol for Isomer Separation

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

Due to the difference in hydrophobicity, with this compound generally being slightly more polar than Asp-Phe, the two isomers should exhibit different retention times under these conditions.

Mass Spectrometry Characterization

Mass spectrometry can be used to confirm the molecular weight of the synthesized dipeptides (280.28 Da). Tandem mass spectrometry (MS/MS) can further be used to confirm the sequence. The fragmentation patterns of the two isomers will be different, allowing for their unambiguous identification.

Conclusion

The dipeptide isomers this compound and Asp-Phe, while sharing the same chemical formula, exhibit distinct physicochemical and biological properties due to their different amino acid sequences. Asp-Phe is expected to be a more potent ACE inhibitor due to its hydrophobic C-terminal phenylalanine. The synthesis of these dipeptides requires careful control to avoid side reactions, particularly aspartimide formation. The analytical methods outlined in this guide provide a robust framework for their differentiation and characterization. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these and other dipeptide isomers for their potential application in drug discovery and development.

References

A Head-to-Head Comparison of Phe-Asp and its Retro-Inverso Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Structural and Functional Properties: A Conceptual Overview

Retro-inverso peptides are composed of D-amino acids arranged in the reverse sequence of the parent L-peptide.[1][2][3] This unique modification results in a molecule where the spatial orientation of the side chains, which are often crucial for receptor interaction, can closely mimic that of the original peptide.[4][5] However, the peptide backbone is significantly altered, rendering it resistant to degradation by proteases that specifically recognize L-amino acid sequences.[1][6][7]

FeatureL-Phe-L-Asp (Native Peptide)D-Asp-D-Phe (Retro-Inverso Analog)
Sequence H₂N-Phe-Asp-COOHH₂N-D-Asp-D-Phe-COOH
Chirality L-amino acidsD-amino acids
Peptide Bond Direction N-terminus to C-terminusN-terminus to C-terminus (sequence reversed)
Proteolytic Stability LowHigh[1][6][7]
Biological Activity Potentially high (target-dependent)Variable; can be retained, reduced, or lost[6][8][9]
Immunogenicity Potential for immunogenic responseOften reduced[10]

Illustrative Performance Data: Lessons from Analogous Peptides

While specific quantitative data for Phe-Asp is unavailable, studies on other peptides provide valuable insights into the expected performance differences. For instance, a study on truncated atrial natriuretic factor (ANF) analogs demonstrated a stark contrast in stability and receptor binding between the native and retro-inverso forms.

Peptide AnalogReceptor Binding Affinity (IC₅₀)Stability against Thermolysin
rANF₈₋₁₅-NH₂ (Native)367 pMRapidly hydrolyzed
Ac-rANF₈₋₁₅-NH₂ (N-acetylated Native)1900 pMRapidly hydrolyzed
D-rANF₁₅₋₈-NH₂ (Retro-Inverso)> 1 µMCompletely stable
Ac-D-rANF₁₅₋₈-NH₂ (N-acetylated Retro-Inverso)> 1 µMCompletely stable
Data from a study on truncated ANF analogs illustrates the trade-off between stability and receptor binding often observed with retro-inverso modification.[11]

Similarly, a study on the T7 peptide, which targets the transferrin receptor, showed that the retro-inverso analog (DT7) exhibited both enhanced stability and improved binding affinity compared to the parent L-peptide (LT7).[12] This highlights that the impact of retro-inverso modification on biological activity is not always negative and can be context-dependent.

Experimental Protocols

A thorough head-to-head comparison requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Peptide Synthesis

Both the native L-Phe-L-Asp and the retro-inverso D-Asp-D-Phe can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method.[13]

Merrifield Solid-Phase Synthesis:

  • Resin Preparation: The C-terminal amino acid (Asp for the native peptide, Phe for the retro-inverso analog) is attached to an insoluble polymer resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

  • Coupling: The next amino acid in the sequence (Phe for the native peptide, Asp for the retro-inverso analog), with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repetition: The deprotection and coupling steps are repeated until the desired sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Enzymatic Stability Assay (In Vitro)

This assay assesses the resistance of the peptides to degradation by proteases found in biological fluids like plasma or serum.[14][15][16]

Protocol for Plasma Stability Assay:

  • Peptide Incubation: The test peptide (L-Phe-L-Asp or D-Asp-D-Phe) is incubated in human or animal plasma at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trichloroacetic acid or a mixture of organic solvents, to precipitate plasma proteins.[15]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC or LC-MS.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the peptide's half-life (t₁/₂) in plasma.

Receptor Binding Assay

This experiment determines the affinity of the peptides for their target receptor. The specific protocol depends on the receptor of interest. A general competitive binding assay protocol is outlined below.

Competitive Radioligand Binding Assay:

  • Preparation: A preparation of cells or membranes expressing the target receptor is used.

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of the unlabeled test peptide (L-Phe-L-Asp or D-Asp-D-Phe).

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity of the peptide.

Visualizing the Concepts

To better understand the structural and procedural aspects discussed, the following diagrams are provided.

cluster_0 L-Phe-L-Asp (Native) cluster_1 D-Asp-D-Phe (Retro-Inverso) L-Phe H₂N-Phe L-Asp Asp-COOH L-Phe->L-Asp Peptide Bond D-Asp H₂N-D-Asp D-Phe D-Phe-COOH D-Asp->D-Phe Peptide Bond

Fig. 1: Structural Comparison of Native and Retro-Inverso Peptides.

G start Peptide Synthesis (L-Phe-L-Asp & D-Asp-D-Phe) stability Enzymatic Stability Assay (in Plasma) start->stability binding Receptor Binding Assay start->binding data_analysis Data Analysis & Comparison stability->data_analysis binding->data_analysis conclusion Conclusion on Stability & Bioactivity data_analysis->conclusion

References

Validating the Purity of Synthetic Phe-Asp Against a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthetically produced Phenylalanyl-L-aspartic acid (Phe-Asp) against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques to ensure the identity, purity, and quality of the synthetic dipeptide, a critical step in research and development.

This compound, a dipeptide composed of L-phenylalanine and L-aspartic acid, is of significant interest in various scientific fields.[1][2] Ensuring the purity of synthetic batches is paramount for accurate and reproducible experimental results. This guide details the necessary experimental protocols and data presentation for a robust comparative analysis.

Introduction to this compound

Phenylalanyl-L-aspartic acid (this compound) is a dipeptide with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .[1] It is formed through a peptide bond between the amino acid L-phenylalanine and L-aspartic acid.[1][2] Phenylalanine is an essential amino acid with a benzyl (B1604629) side chain, giving it hydrophobic properties.[][4] Aspartic acid is a non-essential amino acid characterized by an acidic side chain containing a second carboxylic acid group.[5][6] The combination of these two amino acids results in the dipeptide this compound, which has distinct chemical and physical properties.

Experimental Protocols

To validate the purity of a synthetic batch of this compound, a multi-pronged analytical approach is recommended, comparing the synthetic product against a commercially available, high-purity reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds like peptides. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Both the synthetic this compound and the reference standard are accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Methodology:

  • Instrument: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 1000.

  • Sample Preparation: The samples prepared for HPLC analysis can be directly introduced into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and can be used to confirm the identity and assess the purity of the synthetic compound.

Methodology:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D2O) or another appropriate deuterated solvent.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound and the reference standard in 0.5-0.7 mL of the deuterated solvent.

Data Presentation

The quantitative data obtained from the analytical techniques should be summarized in clear and concise tables for easy comparison between the synthetic this compound and the reference standard.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Reference Standard[Insert Value][Insert Value]
Synthetic this compound[Insert Value][Insert Value]
[List any impurities][Insert Value][Insert Value]

Table 2: Mass Spectrometry Analysis

SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Reference Standard281.1132[Insert Value]
Synthetic this compound281.1132[Insert Value]

Table 3: ¹H NMR Chemical Shift Comparison (in D₂O)

Proton AssignmentReference Standard (δ, ppm)Synthetic this compound (δ, ppm)
[Assign Protons][Insert Value][Insert Value]
[Assign Protons][Insert Value][Insert Value]
[Assign Protons][Insert Value][Insert Value]

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_comparison Data Comparison synth Synthetic this compound hplc HPLC Analysis synth->hplc ms Mass Spectrometry synth->ms nmr NMR Spectroscopy synth->nmr ref Reference Standard ref->hplc ref->ms ref->nmr data_comp Comparative Data Analysis hplc->data_comp ms->data_comp nmr->data_comp conclusion conclusion data_comp->conclusion Purity Assessment

Caption: Experimental workflow for validating synthetic this compound purity.

logical_relationship cluster_product Product Identity cluster_purity Product Purity cluster_validation Validation Outcome mw Correct Molecular Weight ms_confirms MS Confirms mw->ms_confirms structure Correct Chemical Structure nmr_confirms NMR Confirms structure->nmr_confirms main_peak High Purity by HPLC (>98%) hplc_confirms HPLC Confirms main_peak->hplc_confirms impurities Minimal Impurities impurities->hplc_confirms validated Synthetic this compound is Validated ms_confirms->validated nmr_confirms->validated hplc_confirms->validated

Caption: Logical relationship for purity assessment of this compound.

Conclusion

By following these protocols, researchers can confidently validate the purity of their synthetic this compound. A direct comparison with a certified reference standard using orthogonal analytical methods—HPLC for purity, MS for molecular weight confirmation, and NMR for structural verification—provides a robust and reliable assessment of the synthetic product's quality. This rigorous validation is a critical prerequisite for its use in further scientific investigation and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phe-Asp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Phe-Asp (Aspartyl-phenylalanine), a dipeptide used in various research applications. Adherence to these protocols is vital for personnel safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not always readily available, general best practices for the disposal of peptides and amino acids should be followed.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]

  • Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[4][6]

  • Spill Response: In the event of a spill, restrict access to the area. For solid spills, gently sweep the material to avoid generating dust and place it into a sealed container for disposal.[4][7] Absorb liquid spills with an inert material and collect it as hazardous waste.[7][8] Following cleanup, decontaminate the area with a suitable solvent.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process that involves segregation, containment, labeling, and transfer to an authorized waste management facility.

1. Waste Segregation:

Proper segregation at the point of generation is crucial for safe and compliant disposal.[9] Do not mix different waste streams unless explicitly permitted by your institution's EHS office.[4]

  • Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as pipette tips, weighing papers, gloves, and vials.[1][8]

  • Liquid Waste: This includes solutions containing this compound, contaminated buffers, and the first rinsate from cleaning contaminated glassware.[8][10]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]

2. Waste Containment:

Use appropriate, clearly labeled containers for each waste stream.

  • Collect solid and liquid waste in separate, leak-proof containers made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).[9][11]

  • Ensure all waste containers are kept securely sealed when not in use.[8][11]

3. Labeling:

Accurate labeling of waste containers is a critical safety and regulatory requirement.

  • Clearly label all containers with the words "Hazardous Waste."[12][13]

  • Specify the full chemical name: "this compound" or "Aspartyl-phenylalanine."[6]

  • List all contents, including solvents and their approximate concentrations.[6]

  • Indicate the date when waste accumulation began.[1]

4. Storage:

Store waste containers in a designated and secure satellite accumulation area until they are ready for pickup. This area should be cool, dry, and well-ventilated.[4][13]

5. Final Disposal:

  • Never dispose of this compound waste in the regular trash or down the drain. [3][8][9]

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3][7]

  • Disposal must be carried out by a licensed and certified chemical waste disposal company in accordance with all local, state, and federal regulations.[3][12]

Data Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on general guidelines for peptides and amino acids.

ParameterGuidelineSource
Waste Classification Chemical Waste[1][14]
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves[4][5]
Handling Precautions Use in a well-ventilated area; avoid dust generation[4]
Storage of Waste Designated, labeled, sealed container in a cool, dry, ventilated area[4][13]
Disposal Method Through a licensed hazardous waste disposal facility via institutional EHS[3][12]
Prohibited Disposal Do not dispose of in regular trash or down the drain[3][8]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general protocol for the decontamination of non-disposable labware can be outlined:

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Collect Rinsate: This first rinsate must be collected and disposed of as hazardous liquid waste.[8][10]

  • Subsequent Rinses: Subsequent rinses with water may be permissible for drain disposal, provided the pH is neutral and there is no other hazardous contamination. Always confirm this with your institutional EHS guidelines.[12]

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PheAsp_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., contaminated gloves, vials) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste Sharps prohibited Prohibited: - Regular Trash - Drain Disposal start->prohibited solid_container Collect in Labeled, Sealed Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Container liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for Phenylalanine-Aspartate (Phe-Asp)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount during the handling of chemical compounds like Phenylalanine-Aspartate (Phe-Asp). This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. While specific toxicological properties for this compound are not fully detailed in readily available literature, a cautious approach based on best practices for handling peptides and similar chemical compounds is recommended.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is fundamental to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned.[1]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or a fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.[1]

1. Preparation and Pre-Handling:

  • Controlled Environment: All work with this compound should be conducted in a designated, well-ventilated laboratory that meets established safety standards.[3] The workspace should be clean, organized, and free of contaminants to prevent cross-contamination.[3]

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, before starting the procedure.

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are easily accessible.[1]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[1]

2. Handling the Solid Compound:

  • Fume Hood: All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1]

  • Minimize Dust: When weighing the compound, use a tared, sealed container to minimize dust generation.[1]

  • Avoid Direct Contact: Use clean, dry spatulas for transferring the solid compound. Avoid direct skin contact.[1]

3. Dissolution and Handling in Solution:

  • Controlled Addition: Slowly add the solid this compound to the solvent to avoid splashing.

  • Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.[1]

  • Proper Labeling: Ensure the container is clearly labeled with the compound name, concentration, solvent, and the date of preparation.[3]

4. Post-Handling Procedures:

  • Decontamination: Clean and decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]

  • PPE Removal and Disposal: Carefully remove and dispose of gloves and any other contaminated disposable PPE in designated waste containers.[1]

  • Hygiene: Wash hands thoroughly with soap and water after the handling procedure is complete.[1][4]

Experimental Workflow for Safe Handling of this compound

Experimental Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Assemble Equipment B Verify Emergency Equipment Accessibility A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Decontaminate Work Area & Equipment F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Segregate Chemical Waste I->J K Label Waste Container J->K L Store in Designated Area K->L M Arrange for Professional Disposal L->M

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.[1]

  • Waste Segregation: Do not dispose of this compound or its solutions down the drain.[3][5] Collect all chemical waste in designated, properly labeled, and sealed containers.[6]

  • Container Management: Use containers that are compatible with the chemical waste.[6] Keep waste containers closed except when adding waste.[5][7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • Professional Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5][8] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Once decontaminated, the labels should be removed or defaced before disposing of the container in the regular trash.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phe-Asp
Reactant of Route 2
Reactant of Route 2
Phe-Asp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.